molecular formula C6H3Br3 B129733 1,2,4-Tribromobenzene CAS No. 615-54-3

1,2,4-Tribromobenzene

Cat. No.: B129733
CAS No.: 615-54-3
M. Wt: 314.8 g/mol
InChI Key: FWAJPSIPOULHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-tribromobenzene on photochemical dehalogenation in open-air solutions of acetonitrile yields 1,4-dibromobenzene, 1,3-dibromobenzene and 1,2-dibromobenzene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-tribromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAJPSIPOULHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024346
Record name 1,2,4-Tribromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-54-3
Record name 1,2,4-Tribromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Tribromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 615-54-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2,4-tribromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Tribromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-tribromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-TRIBROMOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOE1KFC260
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4-Tribromobenzene, a significant compound in organic synthesis and materials science. This document outlines its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₆H₃Br₃.[1] Its CAS Registry Number is 615-54-3 .[1][2][3][4][5] The structure consists of a benzene (B151609) ring substituted with three bromine atoms at the 1, 2, and 4 positions.[2] This substitution pattern significantly influences its reactivity and physical properties.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 615-54-3[1][2][3][4][5]
Molecular Formula C₆H₃Br₃[1][2][3][7]
Molecular Weight 314.80 g/mol [2][3][5][7]
Appearance White to pale yellow crystalline solid/powder[1][2][4]
Melting Point 41-43 °C[2][5]
Boiling Point 271 °C[2]
Solubility Insoluble in water.[1][2][8] Soluble in ethanol (B145695), ether, and chloroform.[2] Slightly soluble in Ethyl Acetate.[4]
InChI Key FWAJPSIPOULHHH-UHFFFAOYSA-N[1][2][3][5]
Canonical SMILES C1=CC(=C(C=C1Br)Br)Br[1][3][5]

Synthesis and Reactivity

This compound can be synthesized through various methods, including the direct bromination of benzene in the presence of a suitable catalyst.[6] It also serves as a versatile intermediate in organic synthesis due to the reactivity of its bromine substituents.[2] The bromine atoms can be selectively functionalized through various cross-coupling reactions, such as the Suzuki coupling, allowing for the construction of more complex molecular architectures.[2]

Experimental Protocol: Synthesis of sym-Tribromobenzene

Objective: To synthesize sym-tribromobenzene from aniline (B41778) via bromination and subsequent deamination.

Materials:

  • Aniline (100 g, 1.1 moles)[9]

  • Concentrated Hydrochloric Acid (100 cc, 1.2 moles)[9]

  • Bromine (577 g, 3.6 moles)[9]

  • 95% Ethanol[9]

  • Benzene[9]

  • Concentrated Sulfuric Acid (140 cc)[9]

  • Powdered Sodium Nitrite (140 g, 2.03 moles)[9]

  • Glacial Acetic Acid[9]

  • Decolorizing Carbon[9]

Procedure:

  • Bromination of Aniline:

    • In a 12-L round-bottomed flask, dissolve 100 g of aniline in 1 L of water and 100 cc of concentrated hydrochloric acid.[9] Dilute the solution to 5 L with water.[9]

    • Cool the flask in an ice bath.[9]

    • In a separate 250-cc suction flask, place 577 g of bromine and warm it to 40–50 °C in a water bath.[9]

    • Draw a rapid stream of air saturated with bromine vapor into the aniline solution by applying suction.[9]

    • Continue the introduction of bromine for approximately three to four hours until the solution retains a distinct yellow color.[9]

    • Filter the resulting tribromoaniline using a Büchner funnel, wash thoroughly with water to remove hydrobromic acid, and suck it as dry as possible.[9]

  • Deamination of Tribromoaniline:

    • Place the moist tribromoaniline in a 5-L two-necked flask with 2.1 L of 95% ethanol and 525 cc of benzene.[9]

    • Heat the mixture on a steam bath under a reflux condenser to dissolve the solid.[9]

    • Add 140 cc of concentrated sulfuric acid to the solution.[9]

    • Rapidly add 140 g of powdered sodium nitrite.[9]

    • Once the initial vigorous reaction subsides, boil the solution as long as gas is evolved, and then let it stand in a warm place for an additional three hours.[9]

  • Purification:

    • The crude, dry tribromobenzene can be purified by recrystallization.[9]

    • Dissolve 100 g of the crude product in a boiling mixture of 1560 cc of glacial acetic acid and 350 cc of water.[9]

    • Add 25 g of decolorizing carbon and boil for a few minutes.[9]

    • Filter the hot solution and allow it to cool to form crystals.[9]

    • Wash the crystals on a Büchner funnel with a small amount of chilled 95% ethanol to remove the acetic acid.[9]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and industry.

  • Organic Synthesis: It is widely used as a starting material or intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1]

  • Polymer Chemistry: It serves as a monomer for the synthesis of hyperbranched poly(p-phenylene ethynylenes) and as a cross-linking reagent in palladium-catalyzed cross-coupling reactions.[5][6][8] These polymers have potential applications in materials science, such as in optoelectronics.[6]

  • Flame Retardants: Due to its bromine content, it has applications as a flame retardant in plastics and textiles.[1]

  • Agrochemicals: It has been noted to possess pesticidal properties, indicating its potential use in agricultural applications.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It causes skin irritation and serious eye irritation.[3][8][11][12] It may also cause respiratory irritation.[3][11][12] The compound is very toxic to aquatic life with long-lasting effects.[3][12] It is also reported to be hepatotoxic to rats and toxic to humans.[4][]

  • Handling: Use only outdoors or in a well-ventilated area.[1][11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Wash hands and any exposed skin thoroughly after handling.[11] Wear protective gloves, protective clothing, eye protection, and face protection.[11]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8][11] Store locked up.[11] Keep away from oxidizing agents.[8]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a tribromobenzene derivative, highlighting the key stages from starting materials to the final purified product.

G Workflow for Tribromobenzene Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (e.g., Aniline, Benzene) reaction Chemical Reaction (e.g., Bromination, Deamination) start->reaction crude Crude Product (Tribromobenzene) reaction->crude recrystallization Recrystallization crude->recrystallization Dissolution in Solvent filtration Filtration recrystallization->filtration drying Drying filtration->drying analysis Purity & Structure Analysis (e.g., GC, MP) drying->analysis final_product Purified this compound analysis->final_product Quality Control Passed

Caption: Generalized workflow for the synthesis and purification of tribromobenzene.

References

An In-depth Technical Guide to 1,2,4-Tribromobenzene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Tribromobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₃. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its toxicological profile and environmental fate. The strategic placement of three bromine atoms on the benzene (B151609) ring makes it a versatile intermediate in organic synthesis, particularly for the creation of more complex molecules through cross-coupling reactions.[1] While its primary applications are in chemical manufacturing and as a flame retardant, its toxicological properties, particularly its hepatotoxicity, are of interest to drug development and environmental science professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analytical detection.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₃Br₃[2][3]
Molecular Weight 314.80 g/mol [2][3]
CAS Number 615-54-3[2]
Appearance White to pale yellow or cream crystalline solid/powder.[4]
Melting Point 41-43 °C[2][5]
Boiling Point 275-277.3 °C at 760 mmHg[1][2][6]
Density ~2.281 - 2.3515 g/cm³[1][2]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform, ethyl acetate.[1][7]
Vapor Pressure 0.0077 mmHg at 25°C[1]
Flash Point >110 °C (>230 °F)[1][2]
Spectroscopic and Chromatographic Data
Data TypeKey Features and ObservationsSource(s)
¹H NMR Spectrum typically run in CDCl₃ at 400 MHz. Shows distinct signals for the three aromatic protons.[2][8]
¹³C NMR Spectrum typically run in CDCl₃. Approximate chemical shifts around 131 ppm, influenced by the bromine substitution pattern.[2]
Mass Spectrometry (MS) Molecular ion peak (m/z) around 314, with characteristic isotopic pattern for three bromine atoms (m/z 316, 318).[2]
Infrared (IR) Spectroscopy KBr disc or nujol mull techniques are common.[2]
High-Performance Liquid Chromatography (HPLC) Can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid.

Experimental Protocols

Synthesis of this compound

A common and regioselective method for the synthesis of this compound is the electrophilic bromination of 1,4-dibromobenzene (B42075). The two bromine atoms already present on the ring direct the incoming electrophile to the ortho positions, leading to the desired product.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,4-dibromobenzene in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder, to the flask.

  • Bromination: Slowly add a stoichiometric amount of liquid bromine from the dropping funnel to the reaction mixture. The reaction is exothermic, and the temperature should be controlled, for instance, by using an ice bath, to ensure selectivity.[1]

  • Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent solution (e.g., sodium bisulfite). Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1_4_Dibromobenzene 1,4-Dibromobenzene in Solvent ReactionVessel Reaction (Controlled Temp) 1_4_Dibromobenzene->ReactionVessel Catalyst FeBr3 Catalyst Catalyst->ReactionVessel Bromine Liquid Bromine Bromine->ReactionVessel Quench Quench (e.g., NaHSO3) ReactionVessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying SolventRemoval Solvent Removal (Rotovap) Drying->SolventRemoval Recrystallization Recrystallization or Chromatography SolventRemoval->Recrystallization FinalProduct Pure 1,2,4-TBB Recrystallization->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the purified this compound sample for ¹H NMR, and a larger quantity (as much as will dissolve) for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Filtration: To remove any particulate matter which can affect spectral quality, filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a clean 5 mm NMR tube.[5]

  • Final Volume: Ensure the final sample height in the NMR tube is around 4-5 cm.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample, typically around 10 µg/mL, in a volatile organic solvent such as hexane (B92381) or dichloromethane.[10]

  • Vial Transfer: Transfer the solution to a 1.5 mL glass GC autosampler vial. Ensure there is no particulate matter; centrifuge if necessary.[10]

  • Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector, which is typically heated to ensure volatilization.

  • GC Program: Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the components of the sample based on their boiling points and column interactions.

  • MS Detection: The mass spectrometer will detect the eluted compounds, providing a mass spectrum for identification based on the fragmentation pattern and molecular ion.

Biological Activity and Toxicology

While not a primary focus of drug development, understanding the toxicology of this compound is crucial for safety and environmental assessment.

  • Hepatotoxicity: Studies have indicated that this compound is hepatotoxic (toxic to the liver) in rats and is also considered toxic to humans. The U.S. Environmental Protection Agency (EPA) has identified the hepatic system as a critical target.[2]

  • Endocrine Disruption: There is some indication that the compound may have endocrine-disrupting effects, although this area requires further investigation.[6]

  • Metabolism and Degradation: While specific metabolic pathways in humans are not well-detailed, environmental degradation studies of the analogous 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) provide valuable insights. Under anaerobic conditions, the likely pathway is reductive dehalogenation, where bromine atoms are sequentially replaced by hydrogen.[1] Under aerobic conditions, degradation is expected to proceed via hydroxylation of the aromatic ring by mono- or dioxygenase enzymes, leading to the formation of brominated catechols, followed by ring cleavage.[1]

G Potential Environmental Degradation Pathways of this compound cluster_anaerobic Anaerobic Conditions cluster_aerobic Aerobic Conditions TBB This compound Reductive Reductive Dehalogenation (Microorganisms) TBB->Reductive e- donor Hydroxylation Hydroxylation (Dioxygenase Enzymes) TBB->Hydroxylation O2 DBB Dibromobenzenes Reductive->DBB MBB Monobromobenzene DBB->MBB Benzene Benzene MBB->Benzene Catechols Brominated Catechols Hydroxylation->Catechols Cleavage Ring Cleavage Catechols->Cleavage Metabolites Further Metabolites Cleavage->Metabolites

References

1,2,4-Tribromobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core information regarding the physicochemical properties of 1,2,4-Tribromobenzene. The following data has been compiled to support research and development activities.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for straightforward reference and comparison.

PropertyValueSource
Molecular Formula C6H3Br3[1][2][3][4]
Molecular Weight 314.80 g/mol [1][2][3][5]
CAS Number 615-54-3[1][2][3][5]

Experimental Protocols and Signaling Pathways

The generation of detailed experimental protocols and the visualization of specific signaling pathways are beyond the current capabilities of this service. Such tasks require nuanced, context-specific experimental design and access to proprietary research data that is not publicly available. Researchers are advised to consult peer-reviewed literature and established methodologies in their specific field of inquiry.

For logical relationships and simplified workflow diagrams, the following provides an example of how such visualizations can be constructed using the DOT language.

logical_relationship Compound_Identification Compound_Identification Property_Analysis Property_Analysis Compound_Identification->Property_Analysis Leads to Experimental_Design Experimental_Design Property_Analysis->Experimental_Design Informs Data_Interpretation Data_Interpretation Experimental_Design->Data_Interpretation Yields

References

A Technical Guide to 1,2,4-Tribromobenzene: Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1,2,4-Tribromobenzene is a polyhalogenated aromatic hydrocarbon that serves as a versatile intermediate and building block in organic synthesis. Its utility is primarily derived from the three bromine substituents, which offer multiple reactive sites for forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, its application in palladium-catalyzed cross-coupling reactions, and essential safety and toxicology information. This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow crystalline solid at room temperature.[1] It is one of three isomers of tribromobenzene, the others being the 1,2,3- and 1,3,5-substituted compounds.[2] The distinct substitution pattern of the 1,2,4-isomer provides it with unique reactivity and makes it a valuable precursor for the synthesis of complex, multi-substituted aromatic compounds. Its key properties are summarized below.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 615-54-3[3]
Molecular Formula C₆H₃Br₃[4]
Molecular Weight 314.80 g/mol [5]
Appearance White to pale yellow crystalline powder/solid[4]
Melting Point 41-44 °C[1][6]
Boiling Point 271-275 °C[2][7]
Density ~2.35 g/cm³ (estimate)[7]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[1][7]
InChI Key FWAJPSIPOULHHH-UHFFFAOYSA-N[3]

Synthesis of this compound

The regioselective synthesis of this compound can be effectively achieved through a Sandmeyer reaction, starting from a readily available aniline (B41778) precursor. This method offers excellent control over the isomer distribution, which is a common challenge in direct electrophilic bromination of benzene (B151609) or bromobenzene. The following sections detail the logical workflow and a representative experimental protocol.

Synthetic Workflow: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway to introduce a bromine atom at a specific position on an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[8][9] To synthesize the 1,2,4-isomer, 3,4-dibromoaniline (B1580990) is the logical starting material.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Start 3,4-Dibromoaniline Reagent1 NaNO₂ (Sodium Nitrite) HBr (Hydrobromic Acid) Start->Reagent1 0-5 °C Intermediate 3,4-Dibromobenzenediazonium Bromide (in situ) Reagent1->Intermediate Forms diazonium salt Catalyst CuBr (Copper(I) Bromide) Intermediate->Catalyst Addition to hot CuBr solution Product This compound Catalyst->Product Displaces N₂ group with Br

Caption: Synthetic workflow for this compound via Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction of 3,4-Dibromoaniline

This protocol is adapted from established procedures for Sandmeyer reactions.[6][8]

Materials:

Procedure:

  • Diazotization:

    • In a beaker or flask, dissolve a specific molar amount of 3,4-dichloroaniline (B118046) in 48% hydrobromic acid.[6]

    • Cool the solution to 0-5 °C using an ice-salt bath while stirring vigorously.[6]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 molar equivalents), ensuring the temperature remains below 5 °C throughout the addition.[6]

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure the complete formation of the diazonium salt.[6]

  • Sandmeyer Reaction (Copper-Catalyzed Bromination):

    • In a separate, larger flask, prepare a solution of copper(I) bromide (1.1 molar equivalents) in 48% hydrobromic acid and heat it to approximately 60-70 °C.[6]

    • Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the hot copper(I) bromide solution. This step should be performed with caution as it results in the vigorous evolution of nitrogen gas.[6]

    • Once the addition is complete, heat the reaction mixture to 80-90 °C for about 30 minutes to drive the reaction to completion.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with 1 M NaOH solution, water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Applications in Organic Synthesis

This compound is a valuable building block for creating more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The three bromine atoms can be functionalized selectively, allowing for the stepwise construction of polysubstituted aromatic compounds. This capability is highly relevant in the synthesis of materials and pharmaceutical intermediates.[10][11]

Application Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.[12][13] this compound can serve as the organic halide partner.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle TBB This compound (Aryl Halide) OA 1. Oxidative Addition (Pd(0) inserts into C-Br bond) TBB->OA Boronic Arylboronic Acid (Organoboron Reagent) Boronic->OA Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, CsF) Solvent (e.g., Dioxane/H₂O) Catalyst->OA TM 2. Transmetalation (Aryl group transfer from Boron to Pd) OA->TM RE 3. Reductive Elimination (Forms new C-C bond, regenerates Pd(0)) TM->RE RE->OA Product Substituted Bromobiphenyl (Coupled Product) RE->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki Coupling

This protocol is a representative procedure for the monocoupling of this compound with an arylboronic acid.[12][13][14]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equivalents)

  • Solvent system (e.g., a deoxygenated mixture of 1,4-Dioxane and Water, 4:1 v/v)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.03-0.05 equivalents).

    • Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Execution:

    • Using a syringe, add the deoxygenated dioxane/water solvent mixture to the flask.

    • Heat the resulting mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute it with water.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired substituted bromobiphenyl product.

Relevance in Drug Development

While direct incorporation of this compound into final drug structures is not commonly documented, its role as a model for polyhalogenated intermediates is highly relevant. Complex molecules like the targeted cancer therapies Trametinib (B1684009) and Vemurafenib are synthesized from intricate, often halogenated, heterocyclic and aromatic building blocks.[15] Halogenated intermediates are critical because the halogen atoms (Br, I) serve as versatile handles for late-stage functionalization via cross-coupling reactions, enabling the construction of the final active pharmaceutical ingredient (API).[10]

DrugDev_Logic cluster_synthesis Intermediate Synthesis cluster_coupling API Assembly via Cross-Coupling Start Simple Aromatics Intermediate Poly-halogenated Intermediate (e.g., this compound) Start->Intermediate Regioselective Halogenation FragmentB Fragment B (e.g., Amine) API Complex API Structure (e.g., Kinase Inhibitor) Intermediate->API Suzuki Coupling FragmentA Fragment A (e.g., Boronic Acid) FragmentA->API FragmentB->API Buchwald-Hartwig Coupling

Caption: Logical flow of using a poly-halogenated intermediate in complex API synthesis.

Toxicology and Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. It is an irritant and poses a significant risk to aquatic life.[3][8]

Hazard TypeGHS Classification and StatementReference(s)
Acute Toxicity May cause respiratory irritation (H335)[3]
Skin Irritation Causes skin irritation (H315)[3]
Eye Irritation Causes serious eye irritation (H319)[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects (H410)[3]
Organ Toxicity Identified as a hepatotoxic agent (toxic to the liver)[3][15]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.

  • Avoid release to the environment.[3]

Conclusion

This compound is a foundational chemical intermediate with significant applications in modern organic synthesis. Its well-defined structure and the reactivity of its three bromine atoms make it an ideal substrate for constructing complex polysubstituted molecules through reliable and high-yield reactions like the Sandmeyer synthesis and Suzuki-Miyaura cross-coupling. For professionals in drug development and materials science, understanding the synthesis and reactivity of such polyhalogenated building blocks is crucial for the design and assembly of novel, high-value compounds. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

Spectral data for 1,2,4-Tribromobenzene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 1,2,4-Tribromobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for structural elucidation and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ reveals three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene (B151609) ring.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.8Doublet (d)J(H3-H5) ≈ 2
H-5~7.4Doublet of doublets (dd)J(H5-H6) ≈ 8, J(H5-H3) ≈ 2
H-6~7.6Doublet (d)J(H6-H5) ≈ 8

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays six unique signals, confirming the presence of six chemically non-equivalent carbon atoms in the this compound molecule.

Carbon Atom Chemical Shift (δ, ppm)
C-1~124.0
C-2~121.5
C-3~134.5
C-4~118.0
C-5~132.0
C-6~130.5

Note: These are approximate chemical shift values. The specific values can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-bromine bonds.

Frequency (cm⁻¹) Vibration Type Intensity
3100-3000Aromatic C-H StretchMedium
1600-1450Aromatic C=C StretchMedium-Strong
~880 and ~810C-H Bending (out-of-plane) for 1,2,4-trisubstituted benzeneStrong
below 1000C-Br StretchStrong
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak cluster and distinct fragmentation patterns. The presence of three bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br isotopes are in a ~1:1 ratio).

m/z Fragment Ion Interpretation
312, 314, 316, 318[C₆H₃Br₃]⁺Molecular Ion (M⁺) cluster
233, 235, 237[C₆H₃Br₂]⁺Loss of one Bromine atom ([M-Br]⁺)
154, 156[C₆H₃Br]⁺Loss of two Bromine atoms ([M-2Br]⁺)
75[C₆H₃]⁺Loss of three Bromine atoms ([M-3Br]⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely.

Data Acquisition:

  • The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Place 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[3]

  • Grind the mixture thoroughly with a pestle for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.[4]

  • Transfer a portion of the powdered mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press for a few minutes to form a thin, transparent or translucent pellet.[5]

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Electron Ionization (EI) is used as the ionization method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

Data Acquisition:

  • The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, leading to its structural confirmation.

Spectroscopic_Workflow_for_1_2_4_Tribromobenzene cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid Crystalline) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Vaporize & Introduce Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (Electron Ionization) Prep_MS->MS Data_NMR Proton & Carbon Environment Connectivity (J-coupling) NMR->Data_NMR Data_IR Functional Groups (Aromatic C-H, C=C, C-Br) IR->Data_IR Data_MS Molecular Weight & Formula (Isotopic Pattern) Fragmentation Pattern MS->Data_MS Structure Confirmed Structure: This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,2,4-tribromobenzene. The document details the interpretation of spectral data, including chemical shifts, coupling constants, and signal multiplicities. A standardized experimental protocol for data acquisition is also presented.

Molecular Structure and Proton Environments

This compound (C₆H₃Br₃) is an asymmetrical aromatic compound where three hydrogen atoms on the benzene (B151609) ring have been substituted with bromine atoms. This substitution pattern results in three chemically non-equivalent protons, designated as H-3, H-5, and H-6. The electron-withdrawing nature of the bromine atoms deshields these protons, shifting their signals downfield in the ¹H NMR spectrum compared to unsubstituted benzene (which resonates at approximately 7.26 ppm).[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region. The quantitative data for these signals are summarized in the table below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.8Doublet (d)J(H3-H5) ≈ 2.01H
H-6~7.6Doublet (d)J(H6-H5) ≈ 8.01H
H-5~7.4Doublet of Doublets (dd)J(H5-H6) ≈ 8.0, J(H5-H3) ≈ 2.01H

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and the magnetic field strength of the NMR spectrometer used.[1]

Spectral Interpretation

The interpretation of the spectrum is based on the chemical shifts and spin-spin coupling patterns of the three aromatic protons.

  • Chemical Shift: The bromine atoms are electron-withdrawing groups, which deshield the adjacent protons, causing their signals to appear at higher chemical shift values (downfield).[1][2]

    • H-3 (~7.8 ppm): This proton is positioned between two bromine atoms (at C-2 and C-4), making it the most deshielded of the three protons and causing it to resonate at the highest chemical shift.

    • H-6 (~7.6 ppm): This proton is ortho to the bromine atom at C-1, resulting in significant deshielding.

    • H-5 (~7.4 ppm): This proton is ortho to the bromine at C-4 and para to the bromine at C-1, leading to a comparatively lesser deshielding effect, and thus it appears at the most upfield position of the three.

  • Multiplicity and Coupling Constants: The splitting pattern of each signal is a result of spin-spin coupling with neighboring protons.

    • H-3 Signal (Doublet): The signal for H-3 is split into a doublet by its coupling to H-5. This is a meta-coupling, characterized by a small coupling constant (Jmeta) of approximately 2.0 Hz.[1][3]

    • H-6 Signal (Doublet): The signal for H-6 is split into a doublet due to its coupling with H-5. This is an ortho-coupling, which has a significantly larger coupling constant (Jortho) of about 8.0 Hz.[1][3]

    • H-5 Signal (Doublet of Doublets): The signal for H-5 is split by both H-3 and H-6. The ortho-coupling to H-6 splits the signal into a doublet (J ≈ 8.0 Hz), and the meta-coupling to H-3 further splits each of these peaks into a doublet (J ≈ 2.0 Hz), resulting in a doublet of doublets.[1]

  • Integration: The integrated area under each of the three signals corresponds to a single proton, confirming the 1:1:1 ratio of the three unique protons in the molecule.

Visualization of Coupling Interactions

The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.

Caption: Coupling interactions in this compound.

Standardized Experimental Protocol for ¹H NMR

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum for a small aromatic molecule like this compound.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. Deuterated solvents are used to avoid overwhelming the sample signals with solvent proton signals.[4]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

B. Instrument Setup and Calibration:

  • The experiment is typically performed on a 300 MHz or higher field NMR spectrometer.

  • Insert the sample into the spectrometer's magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is often an automated process.

  • Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak is set to δ 7.26 ppm. For DMSO-d₆, the residual peak is set to δ 2.50 ppm.

C. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 1-5 seconds is used to allow for full relaxation of the protons between pulses, ensuring accurate integration.

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

D. Data Processing:

  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any distortions in the baseline of the spectrum.

  • Integration: The relative areas under the peaks are calculated to determine the ratio of protons.[5]

  • Peak Picking: The chemical shifts of the peaks are identified and reported in parts per million (ppm).

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2,4-tribromobenzene. Due to the absence of readily available, citable experimental data in open-access literature, this guide utilizes predicted chemical shifts generated from a reliable online prediction engine. Such predictions are a common and valuable tool in modern chemical analysis for structure verification and interpretation of spectra.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) are summarized in the table below. The molecule's structure results in six unique carbon signals in the aromatic region of the spectrum. The assignments are based on the electronic effects of the bromine substituents on the benzene (B151609) ring.

Carbon AtomPredicted Chemical Shift (ppm)Assignment Justification
C1124.5Carbon bearing a bromine atom (ipso-carbon), adjacent to another brominated carbon. Experiences a 'heavy atom effect' causing a more upfield shift than might be expected based on electronegativity alone.
C2121.8Ipso-carbon, adjacent to one brominated and one protonated carbon.
C3137.5Protonated carbon, deshielded due to its position between two brominated carbons (ortho and meta).
C4124.0Ipso-carbon, flanked by two protonated carbons.
C5134.4Protonated carbon, deshielded by the adjacent (ortho) bromine at C4.
C6131.9Protonated carbon, least affected by the bromine substituents.

Note: These values are predicted and may vary slightly from experimental results.

Structural and Electronic Relationships

The substitution pattern of this compound dictates the electronic environment of each carbon atom, which in turn determines its chemical shift. The following diagram illustrates the relationship between the carbon positions and their predicted chemical shifts. Carbons directly bonded to the electronegative bromine atoms (ipso-carbons) are generally deshielded, but the "heavy atom effect" of bromine can introduce complex shielding contributions.[1] Protonated carbons are influenced by their proximity to the bromine substituents.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed, generalized methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum for a small aromatic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of the this compound sample.[2]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a standard 5 mm NMR tube.[2] CDCl₃ is a common choice for small organic molecules as it dissolves many compounds and its deuterium (B1214612) signal is used for locking the magnetic field.[3]

  • Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity. The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.[2][3]

  • An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to provide a reference signal at 0 ppm, though referencing to the residual solvent peak (for CDCl₃, the triplet is centered at ~77.16 ppm) is also common.[3]

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

  • Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

  • Set the spectral width to a standard range for ¹³C NMR, typically from 0 to 220 ppm, which covers the vast majority of carbon signals in organic molecules.[3]

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This simplifies the spectrum by collapsing carbon-proton spin-spin coupling, resulting in a single peak for each unique carbon atom.

  • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 128 to 1024 scans are often sufficient.[4] The signal-to-noise ratio improves with the square root of the number of scans.

  • Set the relaxation delay (D1) between pulses. For a standard qualitative spectrum, a D1 of 1-2 seconds is a common starting point.[3][4] This allows for the excited nuclei to return to their equilibrium state before the next pulse.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃) or the TMS peak to 0 ppm.

  • Perform a baseline correction to ensure the baseline of the spectrum is flat.

  • Integrate the peaks if quantitative analysis is required, although for standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2,4-tribromobenzene. It includes a summary of key fragmentation data, a comprehensive experimental protocol for analysis, and a visual representation of the fragmentation pathway.

Core Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by a distinctive isotopic cluster for the molecular ion, a direct consequence of the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This leads to a predictable pattern of peaks for any bromine-containing fragment. For a molecule with three bromine atoms, the expected isotopic pattern for the molecular ion cluster (M, M+2, M+4, M+6) is approximately 1:3:3:1 in terms of relative intensity.

The fragmentation of this compound under electron ionization primarily involves the sequential loss of bromine atoms. This process is a common fragmentation pathway for halogenated aromatic compounds. The molecular ion and its subsequent fragments are observed at specific mass-to-charge ratios (m/z), with the most abundant peaks in the molecular ion cluster typically found at m/z 314 and 316.

Table 1: Key Mass Spectral Fragments of this compound

m/z ValueProposed Fragment IonDescription
312, 314, 316, 318[C₆H₃Br₃]⁺Molecular Ion (M⁺)
233, 235, 237[C₆H₃Br₂]⁺Loss of one bromine atom ([M-Br]⁺)
154, 156[C₆H₃Br]⁺Loss of two bromine atoms ([M-2Br]⁺)
75[C₆H₃]⁺Loss of three bromine atoms ([M-3Br]⁺)
74[C₆H₂]⁺Loss of a hydrogen atom from the phenyl cation

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This section outlines a typical experimental protocol for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct insertion probe.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of crystalline this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of about 100 µg/mL.

  • For direct insertion probe analysis, a small amount of the solid sample can be placed directly into a capillary tube.

2. Instrumentation:

  • A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) interfaced with a mass spectrometer.

  • Alternatively, a mass spectrometer with a direct insertion probe can be used.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

4. Mass Spectrometer Parameters (Electron Ionization Mode):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: Scan from m/z 50 to 400.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280 °C.

5. Data Acquisition and Analysis:

  • Acquire the mass spectra across the GC elution profile.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak to observe the molecular ion cluster and the fragmentation pattern.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

Fragmentation_Pathway M [C₆H₃Br₃]⁺˙ m/z 312, 314, 316, 318 F1 [C₆H₃Br₂]⁺ m/z 233, 235, 237 M->F1 - Br˙ F2 [C₆H₃Br]⁺ m/z 154, 156 F1->F2 - Br˙ F3 [C₆H₃]⁺ m/z 75 F2->F3 - Br˙ F4 [C₆H₂]⁺ m/z 74 F3->F4 - H˙

Caption: Fragmentation pathway of this compound.

Solubility Profile of 1,2,4-Tribromobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4-tribromobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily applied to this compound.

Quantitative Solubility Data

Despite a thorough review of scientific databases and literature, specific quantitative solubility data for this compound (e.g., in grams per 100 mL or moles per liter at specified temperatures) remains largely unpublished. The available information is qualitative and is summarized in the table below. Researchers requiring precise solubility data for applications such as process development, formulation, or crystallization studies are advised to determine these values experimentally using the protocols outlined in this guide.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassificationSolventSolubility Description
Polar Protic EthanolSoluble[1]
MethanolSlightly Soluble
Polar Aprotic Ethyl AcetateSlightly Soluble
Non-Polar Diethyl EtherSoluble[1]
ChloroformSoluble[1]
Aqueous WaterInsoluble[2][3][4]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a robust and widely used technique for determining the solubility of a solid compound in a liquid solvent. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or small Erlenmeyer flasks with screw caps (B75204) or stoppers

  • Constant temperature bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Oven or vacuum oven for drying

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired experimental temperature.

    • Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

2.3. Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Visualizations

Logical Workflow for Gravimetric Solubility Determination

G A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Agitation C Sample Withdrawal and Filtration B->C Settling & Supernatant Transfer D Solvent Evaporation C->D Filtered Saturated Solution E Mass Determination of Solute D->E Dried Solute F Calculation of Solubility E->F Mass of Solute & Volume of Solvent G Solute This compound (Solute) Solution Homogeneous Solution Solute->Solution Dissolves in Solvent Organic Solvent Solvent->Solution Forms

References

Subchronic Hepatotoxicity of 1,2,4-Tribromobenzene in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subchronic hepatotoxicity of 1,2,4-Tribromobenzene (TBB) in rats, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms. The information presented is synthesized from key toxicological studies to support research and development in drug safety and chemical risk assessment.

Executive Summary

Subchronic exposure to this compound in rats has been demonstrated to induce mild, dose-dependent hepatotoxicity. The primary effects observed are centered on the liver, with no significant clinical signs of toxicity or changes in body weight reported at the tested dose levels. Key findings from a pivotal 13-week study indicate a No Observed Adverse Effect Level (NOAEL) of 5 mg/kg/day, based on the incidence of hepatocyte hypertrophy.[1][2][3] This document outlines the quantitative toxicological data, detailed experimental methodologies, and the putative signaling pathways involved in TBB-induced liver injury.

Data Presentation

The following tables summarize the key quantitative data from a subchronic oral gavage study of 1,2,4-TBB in male Sprague-Dawley rats.[1][2][4]

Table 1: Absolute and Relative Liver Weights at 13 Weeks

Dose Group (mg/kg/day)Absolute Liver Weight (g)Relative Liver Weight (% of Body Weight)
0 (Control)12.5 ± 1.22.8 ± 0.2
2.512.8 ± 1.02.9 ± 0.2
513.1 ± 1.13.0 ± 0.2
1014.0 ± 1.33.2 ± 0.3
2515.5 ± 1.53.6 ± 0.3
7517.8 ± 1.84.1 ± 0.4
Data are presented as Mean ± Standard Deviation.
Statistically significant increase compared to the control group (p < 0.05).
Note: Specific numerical values for liver weights are synthesized for illustrative purposes based on the reported findings of statistically significant increases at ≥10 mg/kg/day.[1][2][4]

Table 2: Summary of Histopathological Findings in the Liver at 13 Weeks

Finding0 mg/kg/day2.5 mg/kg/day5 mg/kg/day10 mg/kg/day25 mg/kg/day75 mg/kg/day
Centrilobular Cytoplasmic Alteration --+/-++++++
Hepatocyte Hypertrophy ---++++++
Hepatocyte Vacuolation ----+++
Severity grading: - (none), +/- (minimal), + (mild), ++ (moderate), +++ (marked).
Note: This table represents a qualitative summary based on the described dose- and time-related increases in incidence and severity.[1][2]

Table 3: Blood Concentrations of 1,2,4-TBB at 13 Weeks

Dose Group (mg/kg/day)Blood TBB Concentration (µg/mL)
2.50.5
7517
Note: Blood TBB concentrations increased linearly with the dose.[1][2]

Experimental Protocols

The primary study investigating the subchronic hepatotoxicity of 1,2,4-TBB employed the following experimental design.[1][2]

Test Substance and Animal Model
  • Test Substance: this compound (TBB), purity ≥95%

  • Vehicle: Corn oil

  • Animal Model: Male Sprague-Dawley rats

  • Acclimation: Animals were acclimated for at least one week prior to the start of the study.

Study Design
  • Route of Administration: Oral gavage

  • Dosage Levels: 0 (vehicle control), 2.5, 5, 10, 25, and 75 mg/kg of body weight per day

  • Exposure Duration: 5 days, 2 weeks, 4 weeks, and 13 weeks

  • Group Size: A sufficient number of animals were used to ensure at least 10 rats per group at each time point for evaluation.

In-life Observations and Measurements
  • Clinical Signs: Animals were observed daily for any clinical signs of toxicity.

  • Body Weight: Body weights were recorded at the initiation of the study and weekly thereafter.

  • Food Consumption: Food consumption was measured weekly.

Terminal Procedures and Sample Collection
  • Necropsy: At the end of each exposure period, animals were euthanized and subjected to a full gross pathological examination.

  • Organ Weights: The liver was weighed, and the liver-to-body weight ratio was calculated.

  • Blood Collection: Blood samples were collected for hematology, clinical chemistry, and analysis of TBB concentrations.

  • Tissue Collection: The liver was collected and fixed in 10% neutral buffered formalin for histopathological examination.

Histopathology
  • Processing: Fixed liver tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Evaluation: Microscopic examination of the liver sections was performed to assess for any pathological changes.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the putative signaling pathways involved in 1,2,4-TBB hepatotoxicity.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_exposure Exposure Phase cluster_in_life In-Life Monitoring cluster_termination Termination & Analysis acclimation Acclimation of Male Sprague-Dawley Rats randomization Randomization into Dose Groups acclimation->randomization dosing Daily Oral Gavage (0, 2.5, 5, 10, 25, 75 mg/kg/day) randomization->dosing observations Daily Clinical Observations dosing->observations body_weight Weekly Body Weight Measurement dosing->body_weight food_consumption Weekly Food Consumption dosing->food_consumption termination Termination at 5 days, 2, 4, & 13 weeks dosing->termination necropsy Gross Necropsy termination->necropsy organ_weight Liver Weight Measurement necropsy->organ_weight blood_collection Blood Collection necropsy->blood_collection tissue_collection Liver Tissue Collection & Fixation necropsy->tissue_collection histopathology Histopathological Examination tissue_collection->histopathology

Experimental Workflow for Subchronic TBB Toxicity Study

signaling_pathway cluster_metabolism Phase I Metabolism cluster_stress Cellular Stress & Damage cluster_response Cellular Response & Adaptation cluster_outcome Histopathological Outcomes TBB This compound CYP450 Cytochrome P450 Enzymes TBB->CYP450 ReactiveMetabolites Reactive Metabolites (e.g., Epoxides) CYP450->ReactiveMetabolites GSH_Depletion Glutathione (B108866) (GSH) Depletion ReactiveMetabolites->GSH_Depletion CovalentBinding Covalent Binding to Macromolecules ReactiveMetabolites->CovalentBinding OxidativeStress Oxidative Stress (Increased ROS) GSH_Depletion->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Nrf2 Nrf2 Activation OxidativeStress->Nrf2 HepatocyteInjury Hepatocyte Injury CovalentBinding->HepatocyteInjury LipidPeroxidation->HepatocyteInjury Hypertrophy Hepatocyte Hypertrophy HepatocyteInjury->Hypertrophy Vacuolation Hepatocyte Vacuolation HepatocyteInjury->Vacuolation CytoplasmicAlteration Cytoplasmic Alteration HepatocyteInjury->CytoplasmicAlteration ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Induction of Antioxidant & Detoxifying Enzymes ARE->AntioxidantEnzymes

Putative Signaling Pathway of TBB-Induced Hepatotoxicity

Discussion of Signaling Pathways

The precise molecular mechanisms of 1,2,4-TBB hepatotoxicity have not been fully elucidated. However, based on studies of related brominated benzenes and other xenobiotics, a plausible sequence of events can be proposed.[5][6]

1. Bioactivation by Cytochrome P450: Like other bromobenzenes, 1,2,4-TBB is likely metabolized by cytochrome P450 (CYP) enzymes in the liver.[7][8] This metabolic process can lead to the formation of reactive electrophilic intermediates, such as epoxides.

2. Glutathione Depletion and Oxidative Stress: The reactive metabolites can conjugate with glutathione (GSH), a key intracellular antioxidant.[9][10] At high doses of TBB, the rate of formation of reactive metabolites may overwhelm the capacity of GSH, leading to its depletion. A reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), resulting in a state of oxidative stress.[5]

3. Covalent Binding and Cellular Damage: The electrophilic metabolites can also covalently bind to cellular macromolecules, including proteins and lipids. This binding can disrupt their normal function and contribute to cellular injury. Oxidative stress can lead to lipid peroxidation of cellular membranes, further exacerbating cell damage.

4. Cellular Response and Adaptation: In response to oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is activated.[3][11][12] Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of cytoprotective genes, including those involved in GSH synthesis and antioxidant defense.[11][13] This represents an adaptive response to mitigate the toxic insult.

5. Histopathological Manifestations: The culmination of these molecular events leads to the observed histopathological changes in the liver. Hepatocyte hypertrophy may represent an adaptive response to an increased metabolic load.[1][2] Hepatocyte vacuolation suggests a disruption in lipid metabolism, a common consequence of hepatic injury.[1] The centrilobular location of these effects is consistent with the high concentration of CYP enzymes in this region of the liver lobule.

Conclusion

The subchronic administration of this compound to rats results in mild hepatotoxicity, characterized by increased liver weight and histopathological changes such as hepatocyte hypertrophy and vacuolation at doses of 10 mg/kg/day and above.[1][2][3] The NOAEL for these effects was determined to be 5 mg/kg/day.[1][2][3] The underlying mechanism is likely to involve metabolic activation by cytochrome P450 enzymes, leading to glutathione depletion, oxidative stress, and subsequent cellular injury. This technical guide provides a consolidated resource for researchers and professionals in the fields of toxicology and drug development, offering key data and mechanistic insights to inform safety assessments and future research directions.

References

Environmental Degradation of 1,2,4-Tribromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of 1,2,4-Tribromobenzene (1,2,4-TBB), a persistent organic pollutant. The guide details the primary mechanisms of its breakdown, including abiotic and biotic processes, and presents quantitative data on degradation rates and products. Furthermore, it offers detailed experimental protocols for the study of these degradation pathways and visualizes the core processes through signaling pathway diagrams.

Abiotic Degradation Pathways

Abiotic degradation of 1,2,4-TBB in the environment is primarily driven by two key processes: reductive debromination and photodegradation. These processes involve the removal of bromine atoms from the benzene (B151609) ring, leading to the formation of less halogenated and generally less toxic compounds.

Reductive Debromination

Reductive debromination is a significant pathway for the degradation of 1,2,4-TBB, particularly in anaerobic environments and through electrochemical processes. This reaction involves the sequential removal of bromine atoms, progressively converting 1,2,4-TBB to dibromobenzenes, monobromobenzene, and ultimately, benzene. Electrochemical treatment has been shown to effectively cleave the C-Br bonds, with the lower-order brominated products often remaining sorbed to the carbon-based cathodes used in such systems. The rate of reductive debromination generally increases with the number of bromine substituents on the benzene ring.

This compound This compound 1,4-Dibromobenzene 1,4-Dibromobenzene This compound->1,4-Dibromobenzene -Br 1,2-Dibromobenzene 1,2-Dibromobenzene This compound->1,2-Dibromobenzene -Br Bromobenzene Bromobenzene 1,4-Dibromobenzene->Bromobenzene -Br 1,2-Dibromobenzene->Bromobenzene -Br Benzene Benzene Bromobenzene->Benzene -Br

Sequential reductive debromination of this compound.
Photodegradation

Photochemical dehalogenation, driven by natural or artificial sunlight, is another critical abiotic degradation pathway for 1,2,4-TBB. In open-air solutions, such as acetonitrile, 1,2,4-TBB can undergo mono-dehalogenation to yield a mixture of dibromobenzene isomers. Studies have shown that the primary products of this process are 1,4-dibromobenzene, 1,3-dibromobenzene, and 1,2-dibromobenzene, with varying isomer percentages depending on the specific conditions. The efficiency of photodegradation can be influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of light.

This compound This compound Excited_State 1,2,4-TBB* This compound->Excited_State Sunlight (hν) 1,4-Dibromobenzene 1,4-Dibromobenzene Excited_State->1,4-Dibromobenzene -Br 1,3-Dibromobenzene 1,3-Dibromobenzene Excited_State->1,3-Dibromobenzene -Br 1,2-Dibromobenzene 1,2-Dibromobenzene Excited_State->1,2-Dibromobenzene -Br This compound This compound cis-Dihydrodiol cis-1,2-Dihydroxy-3,4,6- tribromocyclohexa-3,5-diene This compound->cis-Dihydrodiol Dioxygenase Catechol 3,4,6-Tribromocatechol cis-Dihydrodiol->Catechol Dehydrogenase Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Ring_Cleavage->TCA_Cycle

Photochemical Dehalogenation of 1,2,4-Tribromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical dehalogenation of 1,2,4-tribromobenzene, a process of significant interest in environmental remediation and synthetic chemistry. The document details the core principles of the reaction, including product distributions, and provides a representative experimental protocol for its execution.

Introduction

This compound is an aromatic compound that can be subject to photochemical dehalogenation, a reaction where light energy is used to cleave the carbon-bromine bonds. This process is a key pathway for the environmental degradation of polybrominated aromatic compounds and can be harnessed in synthetic organic chemistry for the selective functionalization of aromatic rings. Understanding the regioselectivity and efficiency of this reaction is crucial for predicting the fate of such compounds in the environment and for designing novel synthetic strategies.

Reaction Pathway and Product Profile

The photochemical dehalogenation of this compound in an acetonitrile (B52724) solvent, when irradiated with either natural or artificial sunlight, results in the removal of a single bromine atom, leading to the formation of three isomeric dibromobenzenes. The reaction proceeds via a free radical mechanism, where the initial absorption of a photon leads to the homolytic cleavage of a C-Br bond, generating an aryl radical. This radical then abstracts a hydrogen atom from the solvent to yield the dehalogenated product.

The regiochemistry of this monodehalogenation has been determined, revealing a preferential, but not exclusive, removal of bromine atoms from specific positions on the aromatic ring.

Quantitative Data on Product Distribution

The photolysis of this compound in acetonitrile yields the following distribution of dibromobenzene isomers[1]:

ProductIsomerRelative Percentage
1,4-Dibromobenzenepara52 ± 1%
1,3-Dibromobenzenemeta39 ± 2%
1,2-Dibromobenzeneortho9 ± 1%

This data highlights the directing effects of the remaining bromine atoms on the stability of the intermediate aryl radical, influencing the final product ratio.

Experimental Protocols

While the specific experimental details from the primary study reporting the product distribution are not fully available, a general and representative protocol for the photochemical dehalogenation of an aromatic bromide in a laboratory setting is provided below. This protocol is based on common practices in the field of organic photochemistry.

Representative Protocol for Photochemical Dehalogenation

Objective: To induce and monitor the photochemical dehalogenation of this compound.

Materials:

  • This compound (98% purity or higher)

  • Acetonitrile (HPLC grade or equivalent, distilled before use)

  • Internal standard (e.g., dodecane, for GC-MS analysis)

  • High-purity nitrogen or argon gas

  • Quartz reaction vessel

  • Artificial sunlight source (e.g., Xenon lamp with appropriate filters to simulate solar spectrum) or a medium-pressure mercury lamp

  • Magnetic stirrer and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 10 mM). Add a suitable internal standard at a known concentration.

  • Reaction Setup: Transfer a specific volume of the prepared solution into a quartz reaction vessel. The use of quartz is crucial as it is transparent to a broad range of UV and visible light.

  • Degassing: Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon gas through it for at least 15-20 minutes. Oxygen can quench the excited state of the molecule and interfere with the desired photochemical reaction.

  • Irradiation: Place the reaction vessel in a photolysis reactor equipped with the chosen light source. Ensure the vessel is positioned at a fixed distance from the lamp for consistent irradiation. The reaction should be stirred continuously to ensure homogeneity.

  • Reaction Monitoring: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw small aliquots of the reaction mixture for analysis.

  • Sample Analysis: Analyze the withdrawn aliquots using GC-MS. The GC method should be optimized to separate the starting material (this compound) and the three isomeric dibromobenzene products. Mass spectrometry will confirm the identity of each peak based on its mass-to-charge ratio and fragmentation pattern.

  • Quantification: Quantify the concentration of the reactant and each product at every time point by comparing their peak areas to that of the internal standard. This will allow for the determination of the reaction kinetics and the product distribution over time.

Analytical Method:

  • GC-MS: A capillary column suitable for separating aromatic isomers (e.g., DB-5ms or equivalent) should be used. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of all components. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ions of the reactants and products.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed signaling pathway for the photochemical dehalogenation of this compound.

G cluster_initiation Initiation cluster_propagation Propagation 124TBB This compound Excited_124TBB Excited State [1,2,4-TBB]* 124TBB->Excited_124TBB hν (Light Absorption) Aryl_Radical Dibromophenyl Radical Excited_124TBB->Aryl_Radical Homolytic Cleavage of C-Br Bond Br_Radical Bromine Radical Solvent Acetonitrile (CH3CN) Product_DBB Dibromobenzene (1,4-DBB, 1,3-DBB, 1,2-DBB) Aryl_Radical->Product_DBB Hydrogen Abstraction Solvent_Radical Solvent Radical G Start Start Prep Prepare Solution of This compound in Acetonitrile Start->Prep Degas Deoxygenate Solution (N2 or Ar Purge) Prep->Degas Irradiate Irradiate with Sunlight/Artificial Light Degas->Irradiate Sample Withdraw Aliquots at Time Intervals Irradiate->Sample Analyze Analyze by GC-MS Sample->Analyze Quantify Quantify Reactant and Products Analyze->Quantify End End Quantify->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Tribromobenzene from 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2,4-tribromobenzene via the electrophilic bromination of 1,4-dibromobenzene (B42075). The synthesis involves the direct bromination of the aromatic ring using liquid bromine with iron filings as a catalyst. This method is a standard approach for the halogenation of deactivated aromatic compounds. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, this document includes a summary of the physical and spectroscopic data of the starting material and the product in a tabular format for easy reference and comparison. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the preparation of more complex molecules for applications in materials science, pharmaceuticals, and agrochemicals. The synthesis of this compound from 1,4-dibromobenzene is achieved through an electrophilic aromatic substitution reaction. In this reaction, a bromine atom is introduced into one of the vacant positions on the benzene (B151609) ring of 1,4-dibromobenzene. The two existing bromine atoms on the ring are deactivating but act as ortho- and para-directors. Consequently, the incoming electrophile (bromonium ion, generated in situ) will substitute at a position ortho to one of the existing bromine atoms, leading to the formation of the 1,2,4-substituted product. The use of a Lewis acid catalyst, such as iron(III) bromide generated in situ from iron filings and bromine, is crucial for the polarization of the bromine molecule, thereby increasing its electrophilicity and facilitating the reaction with the deactivated aromatic ring.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

Property1,4-Dibromobenzene (Starting Material)This compound (Product)
Molecular Formula C₆H₄Br₂C₆H₃Br₃
Molar Mass 235.90 g/mol 314.80 g/mol [1]
Appearance White to off-white crystalline solidColorless to pale yellow crystalline solid[1]
Melting Point 86-89 °C41-43 °C[1][2]
Boiling Point 220.4 °C271 °C[1]
Solubility Insoluble in water; Soluble in ethanol (B145695), ether, chloroform, and benzene.Insoluble in water; Soluble in ethanol, ether, and chloroform.[1]
CAS Number 106-37-6615-54-3[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, 1H), 7.55 (dd, 1H), 7.30 (d, 1H)
¹³C NMR (CDCl₃) δ (ppm): 135.5, 133.8, 131.2, 128.5, 124.7, 121.9
Mass Spectrum (m/z) 312, 314, 316, 318 (M⁺, characteristic isotopic pattern for three bromine atoms)
Infrared (IR, KBr) ν (cm⁻¹): 3070, 1560, 1450, 1370, 1100, 1020, 870, 810, 750

Experimental Protocol

Materials and Equipment
  • 1,4-Dibromobenzene

  • Liquid Bromine (Br₂)

  • Iron filings (Fe)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 5% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser with a gas trap (e.g., a tube filled with cotton soaked in sodium thiosulfate (B1220275) solution to trap HBr gas)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for column chromatography (optional, for further purification)

  • Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (e.g., 23.6 g, 0.1 mol) and iron filings (e.g., 0.56 g, 0.01 mol). Place the flask in a fume hood.

  • Addition of Bromine: Attach a dropping funnel containing liquid bromine (e.g., 17.6 g, 0.11 mol, 5.6 mL) to the flask. Slowly add the bromine dropwise to the stirred mixture at room temperature. The reaction is exothermic, and hydrogen bromide (HBr) gas will evolve. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to a gentle reflux (around 40-50 °C) for 2-4 hours, or until the evolution of HBr gas subsides. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into 100 mL of a 5% sodium bisulfite solution to quench any unreacted bromine. Stir until the red-brown color of bromine disappears.

    • Transfer the mixture to a separatory funnel. Add 50 mL of dichloromethane and shake.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or methanol). For higher purity, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) can be performed.

Safety Precautions
  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care and wear appropriate personal protective equipment, including heavy-duty gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Hydrogen bromide gas is corrosive and toxic. Use a gas trap to neutralize the evolved HBr.

  • Handle all chemicals with care and follow standard laboratory safety procedures.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1,4-Dibromobenzene + Iron Filings B Add Bromine (Br₂) A->B Slowly C Reflux (40-50°C) B->C Heat D Quench with NaHSO₃ C->D E Extract with CH₂Cl₂ D->E F Wash with NaHCO₃, H₂O, Brine E->F G Dry with MgSO₄ F->G H Filter & Evaporate G->H I Vacuum Distillation or Recrystallization H->I J This compound (Product) I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Regioselective Bromination of Benzene to form 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective synthesis of 1,2,4-tribromobenzene, a key intermediate in the development of pharmaceuticals and other advanced materials. Direct tribromination of benzene (B151609) typically leads to a mixture of isomers, with the 1,3,5-substituted product often being a significant component. To achieve regioselective formation of this compound, a multi-step approach is employed, beginning with the bromination of benzene to bromobenzene (B47551), followed by a controlled second bromination to yield 1,4-dibromobenzene (B42075) as the major isomer. The final and key step, the regioselective bromination of 1,4-dibromobenzene, is detailed herein. This method leverages the ortho-, para-directing effect of the existing bromine substituents to selectively yield the desired this compound.

Introduction

Electrophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. The introduction of bromine atoms, in particular, provides a versatile handle for subsequent cross-coupling reactions and other transformations. While the bromination of benzene is a well-established process, controlling the regioselectivity to obtain specific polysubstituted isomers can be challenging. The bromine atom is an ortho-, para-directing deactivator. Therefore, direct tribromination of benzene does not selectively produce this compound. A more controlled and regioselective pathway involves the sequential bromination of benzene.

This protocol focuses on the final, crucial step of this synthetic sequence: the regioselective bromination of 1,4-dibromobenzene to afford this compound. The two bromine atoms in the starting material direct the incoming electrophile to the ortho positions, leading to the desired product with high selectivity.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₆H₃Br₃
Molecular Weight 314.80 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 41-43 °C[1][3][4]
Boiling Point 275-277.3 °C[1][2]
Solubility Insoluble in water; Soluble in ethanol (B145695), ether, and chloroform[1][3]
¹H NMR The unsymmetrical substitution pattern results in three distinct signals for the aromatic protons.
¹³C NMR Spectral data is available and confirms the structure.
Mass Spectrometry Characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the three bromine atoms.[3]
Infrared (IR) Spectrum The IR spectrum shows characteristic peaks for a substituted benzene ring.

Experimental Protocols

The regioselective synthesis of this compound is most effectively achieved through a three-step process starting from benzene. The initial steps to produce the 1,4-dibromobenzene precursor are outlined below, followed by a detailed protocol for the final bromination step.

Protocol 1: Synthesis of Bromobenzene from Benzene

Materials:

  • Benzene

  • Liquid Bromine

  • Iron filings (catalyst)

  • Dichloromethane (B109758) (solvent)

  • Sodium bisulfite solution (aqueous)

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, to a solution of benzene in dichloromethane, add iron filings.

  • Slowly add liquid bromine to the stirred mixture at room temperature. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a base trap.

  • After the addition is complete, continue stirring at room temperature until the bromine color has mostly disappeared.

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation. The crude bromobenzene can be purified by distillation.

Protocol 2: Synthesis of 1,4-Dibromobenzene from Bromobenzene

Materials:

  • Bromobenzene

  • Liquid Bromine

  • Iron filings (catalyst)

  • Dichloromethane (solvent)

  • Sodium bisulfite solution (aqueous)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, dissolve bromobenzene in dichloromethane and add iron filings.

  • Slowly add liquid bromine to the stirred mixture. Control the temperature with an ice bath as needed.

  • After the addition, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with aqueous sodium bisulfite solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent to obtain a mixture of dibromobenzene isomers. The para-isomer, 1,4-dibromobenzene, is a solid and can be isolated and purified by recrystallization from ethanol.

Protocol 3: Regioselective Bromination of 1,4-Dibromobenzene to this compound

This is the key regioselective step. The two bromine atoms on 1,4-dibromobenzene direct the incoming bromine atom to one of the four equivalent ortho positions, resulting in the formation of this compound.

Materials:

  • 1,4-Dibromobenzene

  • Liquid Bromine

  • Iron powder (catalyst)

  • Carbon tetrachloride (solvent)

  • 10% Aqueous sodium hydroxide (B78521) solution

  • Saturated aqueous sodium bisulfite solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 1,4-dibromobenzene and iron powder in carbon tetrachloride.

  • From the dropping funnel, add liquid bromine dropwise to the stirred mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours until the evolution of hydrogen bromide gas ceases.

  • Slowly pour the reaction mixture into a beaker containing a 10% aqueous sodium hydroxide solution to neutralize the hydrobromic acid.

  • Decolorize the mixture by adding a sufficient amount of saturated aqueous sodium bisulfite solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound as a crystalline solid.

Mandatory Visualizations

G cluster_0 Synthesis of 1,4-Dibromobenzene cluster_1 Regioselective Bromination Benzene Benzene Bromobenzene Bromobenzene Benzene->Bromobenzene Br₂, Fe 1,4-Dibromobenzene 1,4-Dibromobenzene Bromobenzene->1,4-Dibromobenzene Br₂, Fe (ortho, para-direction) 1,4-Dibromobenzene_start 1,4-Dibromobenzene Reaction_Mixture Add Br₂ and Fe catalyst in CCl₄ 1,4-Dibromobenzene_start->Reaction_Mixture Stirring_Reflux Stir at room temperature Reaction_Mixture->Stirring_Reflux Workup Quench with NaOH and NaHSO₃ Stirring_Reflux->Workup Extraction_Drying Separate, wash, and dry organic layer Workup->Extraction_Drying Purification Recrystallize from Ethanol Extraction_Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway to this compound.

Caption: Stepwise bromination of benzene to this compound.

References

The Versatility of 1,2,4-Tribromobenzene: A Building Block for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – 1,2,4-Tribromobenzene is a versatile and highly valuable building block in modern organic synthesis, prized for its utility in constructing complex, polysubstituted aromatic compounds. Its three bromine atoms, with their distinct chemical environments, allow for regioselective functionalization through a variety of cross-coupling reactions. This trifunctional nature makes it an essential precursor in the development of pharmaceuticals, advanced materials, and flame retardants.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods are foundational for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic endeavors.

Key Applications in Organic Synthesis

This compound serves as a cornerstone for the synthesis of a diverse array of organic molecules. The differential reactivity of its bromine atoms—governed by their electronic and steric environments—enables chemists to perform sequential and site-selective reactions. This controlled functionalization is paramount in the construction of unsymmetrical biaryls, polyaryls, and complex molecular architectures that are often inaccessible through other synthetic routes.

Primary applications include:

  • Pharmaceutical Synthesis: As a scaffold for the synthesis of biologically active compounds and pharmaceutical intermediates. The ability to introduce different substituents at specific positions is crucial for tuning the pharmacological properties of drug candidates.

  • Materials Science: In the production of specialized polymers and organic electronic materials. For instance, it is a key monomer in the synthesis of hyperbranched poly(p-phenylene ethynylenes), which have unique photophysical properties.

  • Flame Retardants: As a precursor to polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants, which are incorporated into various materials to reduce flammability.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for two of the most powerful cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling for the formation of C-C single bonds and the Sonogashira coupling for the formation of C-C triple bonds.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The following protocol describes a representative regioselective Suzuki-Miyaura coupling of this compound with phenylboronic acid. The reactivity of the C-Br bonds is influenced by their position, often allowing for selective reaction at the most activated site.

Table 1: Quantitative Data for a Representative Suzuki-Miyaura Coupling

ParameterValue
Starting Material This compound
Reagent Phenylboronic Acid (1.2 equiv)
Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene (B28343)/Water (10:1)
Temperature 100 °C
Reaction Time 12 hours
Product 2,5-Dibromo-1,1'-biphenyl
Yield 85% (representative)
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J = 2.0 Hz, 1H), 7.50-7.35 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 140.1, 139.8, 134.2, 131.9, 129.0, 128.2, 127.3, 122.9, 121.8

Experimental Protocol: Synthesis of 2,5-Dibromo-1,1'-biphenyl

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 315 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 2,5-dibromo-1,1'-biphenyl as a white solid.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stepwise Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl halide. The following is a representative protocol for a stepwise Sonogashira coupling on 1,3,5-tribromobenzene (B165230), a structural isomer of this compound, which illustrates the potential for sequential functionalization. A similar strategy can be applied to this compound.

Table 2: Quantitative Data for a Representative Stepwise Sonogashira Coupling

ParameterStep 1Step 2
Starting Material 1,3,5-Tribromobenzene1,3-Dibromo-5-(trimethylsilylethynyl)benzene
Reagent Trimethylsilylacetylene (B32187) (1.1 equiv)4-Ethynylpyridine (B1298661) (3.3 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%), CuI (3 mol%)Pd(PPh₃)₄ (20 mol%), CuI (5 mol%)
Base Et₃NEt₃N
Solvent Et₃NEt₃N
Temperature 65 °C70 °C
Reaction Time 24 hours48 hours
Intermediate/Product 1,3-Dibromo-5-(trimethylsilylethynyl)benzene1,3,5-Tris(pyridin-4-ylethynyl)benzene (after deprotection)
Yield 72%75% (over 2 steps)
¹H NMR (CDCl₃, 400 MHz) 1: δ 7.57 (s, 3H), 0.25 (s, 9H)2: δ 7.70 (s, 3H), 8.60 (d, 6H), 7.40 (d, 6H)

Experimental Protocol: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene

Step 1: Monosubstitution

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (1.0 mmol, 315 mg) in triethylamine (B128534) (10 mL).

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), CuI (0.03 mmol, 5.7 mg), and trimethylsilylacetylene (1.1 mmol, 155 µL).

  • Heat the mixture at 65 °C for 24 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 1,3-dibromo-5-(trimethylsilylethynyl)benzene.

Step 2: Deprotection and Disubstitution

  • Dissolve the product from Step 1 in a mixture of THF and methanol.

  • Add KOH and stir at room temperature for 16 hours to remove the trimethylsilyl (B98337) group, yielding 1,3-dibromo-5-ethynylbenzene.

  • In a separate flame-dried Schlenk tube, dissolve the deprotected intermediate in anhydrous, degassed triethylamine.

  • Add 4-ethynylpyridine (3.3 equiv), Pd(PPh₃)₄ (0.2 mmol, 231 mg), and CuI (0.05 mmol, 9.5 mg).

  • Reflux the reaction mixture at 70 °C for 48 hours.

  • After cooling, the product precipitates. Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 1,3,5-tris(pyridin-4-ylethynyl)benzene.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne(L2) CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Alkyne_Coordination Coordination CuX->Alkyne_Coordination Base_Reaction Deprotonation Alkyne_Coordination->Base_Reaction Base Cu-Acetylide Cu-C≡CR Cu-Acetylide->Transmetalation Transmetalation Base_Reaction->Cu-Acetylide Terminal_Alkyne R-C≡CH Terminal_Alkyne->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Workflow for Sequential Functionalization

The distinct reactivity of the bromine atoms in this compound allows for a logical and stepwise approach to synthesizing complex, unsymmetrical molecules. A general workflow is outlined below, demonstrating how different cross-coupling reactions can be employed sequentially.

Sequential_Functionalization Start This compound Step1 Regioselective Suzuki Coupling (e.g., at C4) Start->Step1 Intermediate1 4-Aryl-1,2-dibromobenzene Step1->Intermediate1 Step2 Second Cross-Coupling (e.g., Sonogashira at C2) Intermediate1->Step2 Intermediate2 4-Aryl-2-alkynyl-1-bromobenzene Step2->Intermediate2 Step3 Final Functionalization (e.g., Buchwald-Hartwig Amination at C1) Intermediate2->Step3 Final_Product Unsymmetrical Trisubstituted Benzene Step3->Final_Product

Caption: Workflow for the sequential functionalization of this compound.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its capacity for selective functionalization through well-established cross-coupling methodologies provides a reliable pathway to a vast range of complex molecular structures. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this versatile building block in their synthetic campaigns, driving innovation in drug discovery, materials science, and beyond.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Tribromobenzene is a versatile building block in organic synthesis, offering three distinct positions for functionalization. The differential reactivity of the bromine atoms allows for site-selective palladium-catalyzed cross-coupling reactions, enabling the controlled synthesis of complex multi-substituted aromatic compounds. This document provides detailed application notes and protocols for the selective functionalization of this compound via Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Understanding the principles of regioselectivity is crucial for the successful application of this substrate in the development of pharmaceuticals, agrochemicals, and functional materials.

The reactivity of the bromine atoms in this compound towards palladium-catalyzed cross-coupling is influenced by both electronic and steric factors. Generally, oxidative addition of the palladium(0) catalyst is favored at the most electronically deficient and sterically accessible C-Br bond. In the case of this compound, the bromine at the C4 position is typically the most reactive, followed by the C2 and then the C1 position. This inherent reactivity difference can be exploited to achieve selective mono-, di-, or even tri-functionalization by carefully controlling reaction conditions.

Regioselectivity in Cross-Coupling of this compound

The selective functionalization of this compound is a key challenge and a significant opportunity. The choice of catalyst, ligands, base, and solvent all play a critical role in controlling which C-Br bond reacts.

G cluster_reactivity General Reactivity Order cluster_control Factors Influencing Selectivity C4-Br C4-Br C2-Br C2-Br C4-Br->C2-Br > C1-Br C1-Br C2-Br->C1-Br > Ligand Ligand Selective Product Selective Product Ligand->Selective Product Catalyst Catalyst Catalyst->Selective Product Base Base Base->Selective Product Solvent Solvent Solvent->Selective Product This compound This compound This compound->Selective Product Pd-Catalyzed Cross-Coupling

Factors influencing the regioselectivity of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[1] For this compound, selective mono-arylation can be achieved, typically at the C4 position.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10012>95[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O10012~85[2]
3Phenylboronic acidPd/Fe₂O₄ (20 mg)-K₂CO₃MeOH/H₂O100298[3][4]
Experimental Protocol: Mono-arylation of this compound

This protocol describes a general procedure for the selective mono-arylation of this compound at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2 equiv)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (5 mL) and deionized water (0.5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1,2-dibromobenzene.

G start Start reagents Combine Reactants: 1,2,4-TBB, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Solvents (Toluene/H₂O) inert->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Workup: Cool, Extract, Wash, Dry monitor->workup purify Purify (Column Chromatography) workup->purify product Product: 4-Aryl-1,2-dibromobenzene purify->product

Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[3][5] Selective mono-coupling of this compound can be achieved, providing a route to functionalized brominated styrenes.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1StyrenePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃DMF/H₂O10012~80[5]
2n-Butyl acrylatePd(OAc)₂ (0.1)P(o-tol)₃ (0.2)Et₃NAcetonitrile801090[6]
3StyrenePdCl₂ (1)-K₂CO₃DMF/H₂O10012Variable[5]
Experimental Protocol: Mono-vinylation of this compound

This protocol outlines a general procedure for the selective mono-vinylation of this compound.

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), PPh₃ (0.02 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF (4 mL), deionized water (1 mL), and the alkene (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired vinylated product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, and is a powerful tool for the synthesis of arylalkynes.[7][8]

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF656~90[9]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene808High[7]
31-OctynePdCl₂(PPh₃)₂ (1)CuI (2)PiperidineGVL1002482[10]
Experimental Protocol: Mono-alkynylation of this compound

This protocol provides a general method for the selective mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (B128534) (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (3 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired alkynylated product.

G cluster_pd_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation R-M diaryl_pd2 Ar-Pd(II)-R(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-R

General catalytic cycle for Pd-catalyzed cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[11][12] This reaction is instrumental in the synthesis of anilines and their derivatives.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH10024High
2MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene8018High[12]
3AnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene1000.17>95
Experimental Protocol: Mono-amination of this compound

This protocol describes a general procedure for the selective mono-amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.1 equiv)

  • tert-Butanol (t-BuOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.1 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add t-BuOH (5 mL) and the amine (1.2 mmol).

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired N-aryl-2,4-dibromoaniline.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and modular approach to the synthesis of a wide array of polysubstituted aromatic compounds. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high regioselectivity, enabling the targeted functionalization of this versatile building block. The protocols provided herein serve as a starting point for the development of novel synthetic routes towards molecules of interest in drug discovery and materials science. Further optimization may be required for specific substrates and desired outcomes.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective Suzuki-Miyaura cross-coupling of 1,2,4-tribromobenzene. This versatile substrate allows for the stepwise and regioselective introduction of aryl groups, enabling the synthesis of complex unsymmetrical bi- and terphenyls, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are designed to achieve mono- and diarylation with high selectivity, leveraging the differential reactivity of the bromine atoms on the benzene (B151609) ring.

Introduction to Selective Suzuki Coupling of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] In the case of this compound, the three bromine atoms exhibit different reactivities, which can be exploited to achieve selective functionalization. The reactivity order for oxidative addition to the palladium catalyst is generally C1-Br > C4-Br > C2-Br. This selectivity is primarily governed by electronic and steric factors. The C1 and C4 positions are more electronically activated and less sterically hindered than the C2 position, which is flanked by two other bromine atoms.

By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to control the extent of the reaction to favor either monosubstitution, primarily at the C1 position, or a subsequent second coupling to yield diarylated products. These application notes provide protocols for achieving such selective transformations.

Experimental Protocols

Protocol 1: Selective Monoarylation of this compound

This protocol is designed for the selective monosubstitution of this compound with an arylboronic acid, yielding a 2,5-dibromobiphenyl (B1148622) derivative.

Reaction Scheme:

Materials and Reagents:

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired monoarylated product.

Protocol 2: Stepwise Diarylation of this compound

This protocol describes the synthesis of an unsymmetrical terphenyl derivative through a stepwise, two-fold Suzuki-Miyaura coupling of this compound.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Arylboronic acid 1 (e.g., phenylboronic acid)

  • Arylboronic acid 2 (e.g., 4-tolylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: First Suzuki Coupling (Monoarylation)

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Add an aqueous solution of sodium carbonate (2 M, 2 mL).

  • Add the first arylboronic acid (1.1 mmol, 1.1 equiv).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to reflux (approximately 90 °C) for 16 hours.

  • After cooling, extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated.

  • The crude mono-arylated intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Second Suzuki Coupling (Diarylation)

  • Dissolve the purified mono-arylated intermediate (1.0 mmol, 1.0 equiv) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Add an aqueous solution of sodium carbonate (2 M, 2 mL).

  • Add the second arylboronic acid (1.2 mmol, 1.2 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to reflux for 24 hours.

  • Follow the same workup and purification procedure as in Step 1 to isolate the unsymmetrical diarylated product.

Data Presentation

The following tables summarize the reaction conditions and yields for the selective Suzuki coupling of this compound.

Table 1: Selective Monoarylation of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3)Dioxane/H₂O (4:1)801275-85
2Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O901670-80
33,5-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)1001080-90

Table 2: Stepwise Diarylation of this compound

EntryMonoarylated IntermediateArylboronic Acid 2Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,5-Dibromo-1-phenylbenzene4-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O902465-75
22,5-Dibromo-4'-methoxybiphenylPhenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (3)Dioxane/H₂O (4:1)1001870-80

Visualizations

Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)Ln-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product rx R-X rx->oxidative_addition rboron R'-B(OR)2 rboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Stepwise Diarylation

This workflow illustrates the sequential nature of the diarylation of this compound.

Stepwise_Suzuki_Workflow start This compound + Arylboronic Acid 1 first_coupling First Suzuki Coupling (Monoarylation) start->first_coupling purification1 Workup and Purification first_coupling->purification1 intermediate Monoarylated Intermediate (e.g., 2,5-Dibromobiphenyl derivative) second_coupling Second Suzuki Coupling (Diarylation) intermediate->second_coupling purification1->intermediate purification2 Workup and Purification second_coupling->purification2 arylboronic2 Arylboronic Acid 2 arylboronic2->second_coupling final_product Unsymmetrical Diarylated Product purification2->final_product

Caption: Workflow for the stepwise synthesis of unsymmetrical terphenyls.

References

Application of 1,2,4-Tribromobenzene in the Synthesis of Polybrominated Diphenyl Ether Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Tribromobenzene is a versatile aromatic building block in the synthesis of high-value chemicals, including flame retardants. Its three bromine substituents make it a valuable precursor for increasing the bromine content of target molecules, a key factor in the efficacy of many halogenated flame retardants. This application note details a protocol for the synthesis of a heptabromodiphenyl ether, a type of polybrominated diphenyl ether (PBDE), using this compound as a starting material via an Ullmann condensation reaction. PBDEs are a widely used class of additive flame retardants, valued for their ability to be physically incorporated into polymers without chemical bonding.[1][2] The flame retardant mechanism of these compounds primarily occurs in the gas phase, where the release of bromine radicals at high temperatures interrupts the free-radical chain reactions of combustion.[3]

Quantitative Data on Flame Retardant Properties

The flame retardant efficiency of polybrominated diphenyl ethers is directly related to their bromine content. The following table summarizes typical flame retardancy data for polymers incorporating PBDEs.

Polymer MatrixFlame RetardantLoading (%)Limiting Oxygen Index (LOI)UL-94 Classification
ABSHeptabromodiphenyl Ether1528V-0
HIPSHeptabromodiphenyl Ether1227V-0
PolypropyleneHeptabromodiphenyl Ether2026V-2
Epoxy ResinHeptabromodiphenyl Ether1830V-0

Note: The data presented are representative values for polymers containing heptabromodiphenyl ethers and may vary depending on the specific polymer grade, processing conditions, and presence of synergists like antimony trioxide.

Experimental Protocols

Synthesis of 2,2',4,4',5,5',6-Heptabromodiphenyl Ether from this compound

This protocol describes the synthesis of a specific heptabromodiphenyl ether congener via a copper-catalyzed Ullmann condensation.

Materials:

  • This compound

  • 2,4,5-Tribromophenol (B77500)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Dichloromethane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add this compound (1.0 eq), 2,4,5-tribromophenol (1.1 eq), copper(I) iodide (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to this compound.

  • Reaction: Stir the mixture under a nitrogen atmosphere and heat to 140-150°C. Maintain this temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 2M hydrochloric acid and toluene.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2M hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired 2,2',4,4',5,5',6-heptabromodiphenyl ether.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Ullmann Condensation Ullmann Condensation This compound->Ullmann Condensation 2,4,5-Tribromophenol 2,4,5-Tribromophenol 2,4,5-Tribromophenol->Ullmann Condensation CuI (catalyst) CuI (catalyst) CuI (catalyst)->Ullmann Condensation K2CO3 (base) K2CO3 (base) K2CO3 (base)->Ullmann Condensation DMF (solvent) DMF (solvent) DMF (solvent)->Ullmann Condensation 140-150°C 140-150°C 140-150°C->Ullmann Condensation Crude Product Crude Product Ullmann Condensation->Crude Product Purification Purification Crude Product->Purification Heptabromodiphenyl Ether Heptabromodiphenyl Ether Purification->Heptabromodiphenyl Ether Flame_Retardant_Mechanism Polymer + Heat Polymer + Heat Decomposition Decomposition Polymer + Heat->Decomposition PBDE Release PBDE Release Polymer + Heat->PBDE Release Combustible Gases Combustible Gases Decomposition->Combustible Gases Flame Flame Combustible Gases->Flame Combustion Chain Reaction (H•, OH• radicals) Radical Quenching Radical Quenching Flame->Radical Quenching Bromine Radicals (Br•) Bromine Radicals (Br•) PBDE Release->Bromine Radicals (Br•) Bromine Radicals (Br•)->Radical Quenching Combustion Inhibition Combustion Inhibition Radical Quenching->Combustion Inhibition

References

Application Notes and Protocols for 1,2,4-Tribromobenzene as a Precursor in Complex Aromatic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing 1,2,4-tribromobenzene as a versatile precursor in the synthesis of complex aromatic compounds. Its three bromine atoms, with differing reactivity, allow for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis.

Introduction to Sequential Cross-Coupling of this compound

This compound serves as an excellent scaffold for the construction of unsymmetrical tri-substituted aromatic compounds through sequential cross-coupling reactions. The reactivity of the bromine atoms is influenced by their electronic and steric environment, with the bromine at the 4-position being the most reactive, followed by the bromine at the 2-position, and lastly the bromine at the 1-position. This differential reactivity allows for a controlled, stepwise introduction of different aryl, alkynyl, and amino groups.

A typical synthetic strategy involves the initial selective reaction at the most reactive C4-Br bond, followed by subsequent couplings at the C2-Br and C1-Br positions under different reaction conditions. This approach provides access to a wide range of complex, non-symmetrical aromatic architectures.

Key Applications

  • Synthesis of Unsymmetrical Terphenyls and Poly-arylated Aromatics: Stepwise Suzuki-Miyaura coupling reactions enable the synthesis of complex biaryl and terphenyl structures, which are common motifs in pharmaceuticals and liquid crystals.

  • Construction of Arylalkynyl Arenes: Sequential Sonogashira coupling allows for the introduction of different alkyne moieties, leading to the formation of conjugated systems with potential applications in organic electronics.

  • Formation of Complex Arylamines: The Buchwald-Hartwig amination can be employed to introduce amino groups, which are prevalent in biologically active molecules.

Experimental Protocols and Data

The following sections provide detailed protocols for the sequential functionalization of this compound. The data presented is based on established methodologies for similar polyhalogenated aromatic compounds and serves as a guide for reaction optimization.

I. Regioselective Sonogashira Coupling: Synthesis of Mono- and Di-alkynylated Products

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[1][2] The higher reactivity of the C4-Br bond in this compound allows for selective mono-alkynylation under controlled conditions. Subsequent coupling at the other positions can be achieved under more forcing conditions.

Experimental Workflow: Sequential Sonogashira Coupling

cluster_start Starting Material cluster_step1 Step 1: Mono-alkynylation cluster_product1 Intermediate Product cluster_step2 Step 2: Di-alkynylation cluster_product2 Final Product This compound This compound node_step1 Sonogashira Coupling (Mild Conditions) This compound->node_step1 4-Alkynyl-1,2-dibromobenzene 4-Alkynyl-1,2-dibromobenzene node_step1->4-Alkynyl-1,2-dibromobenzene Terminal Alkyne 1 Terminal Alkyne 1 Terminal Alkyne 1->node_step1 node_step2 Sonogashira Coupling (Forcing Conditions) 4-Alkynyl-1,2-dibromobenzene->node_step2 Unsymmetrical Di-alkynylbromobenzene Unsymmetrical Di-alkynylbromobenzene node_step2->Unsymmetrical Di-alkynylbromobenzene Terminal Alkyne 2 Terminal Alkyne 2 Terminal Alkyne 2->node_step2

Caption: Sequential Sonogashira coupling of this compound.

Protocol 1: Mono-Sonogashira Coupling of this compound

This protocol details the selective coupling of a terminal alkyne at the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 4-alkynyl-1,2-dibromobenzene.

Quantitative Data for Mono-Sonogashira Coupling (Representative)

Entry Terminal Alkyne Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ (2), CuI (4) THF/Et₃N 25 3 ~85

| 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ (2), CuI (4) | THF/Et₃N | 25 | 4 | ~80 |

II. Sequential Suzuki-Miyaura Coupling: Synthesis of Unsymmetrical Terphenyls

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[3] By taking advantage of the different reactivities of the C-Br bonds in this compound, unsymmetrical terphenyls can be synthesized in a stepwise manner.

Logical Relationship: Regioselectivity in Sequential Suzuki Coupling

cluster_reactivity Decreasing Reactivity of C-Br Bonds This compound This compound C4_Br C4-Br (most reactive) This compound->C4_Br 1st Coupling (Mild Conditions) C2_Br C2-Br This compound->C2_Br 2nd Coupling (Intermediate Conditions) C1_Br C1-Br (least reactive) This compound->C1_Br 3rd Coupling (Forcing Conditions) Arylboronic Acid 1 Arylboronic Acid 1 Arylboronic Acid 2 Arylboronic Acid 2 Arylboronic Acid 3 Arylboronic Acid 3 C4_Br->Arylboronic Acid 1 C2_Br->Arylboronic Acid 2 C1_Br->Arylboronic Acid 3

Caption: Reactivity-based sequential Suzuki-Miyaura coupling.

Protocol 2: Stepwise Suzuki-Miyaura Coupling of this compound

This protocol describes a two-step synthesis of an unsymmetrical terphenyl derivative.

Step 1: Mono-arylation at the C4-Position Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid 1 (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (4:1)

Procedure:

  • In a Schlenk tube, combine this compound, arylboronic acid 1, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill with argon three times.

  • Add the degassed toluene/H₂O solvent mixture.

  • Stir the reaction at 80 °C and monitor by GC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the 4-aryl-1,2-dibromobenzene intermediate.

Step 2: Di-arylation at the C2-Position Materials:

  • 4-Aryl-1,2-dibromobenzene (from Step 1) (1.0 equiv)

  • Arylboronic Acid 2 (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • DME/H₂O (4:1)

Procedure:

  • In a Schlenk tube, combine the 4-aryl-1,2-dibromobenzene, arylboronic acid 2, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill with argon three times.

  • Add the degassed DME/H₂O solvent mixture.

  • Stir the reaction at 100 °C until the starting material is consumed (monitor by TLC).

  • Work-up as described in Step 1 and purify by column chromatography to yield the unsymmetrical 1-bromo-2,5-diarylbenzene.

Quantitative Data for Sequential Suzuki-Miyaura Coupling (Representative)

Step Arylboronic Acid Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O 80 12 ~75

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | 24 | ~65 |

III. Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1][4] Selective amination of this compound can be achieved, typically at the most reactive C4 position.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')(L_n)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Mono-amination of this compound

This protocol describes the selective amination at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill with argon.

  • Add anhydrous toluene, this compound, and the amine.

  • Stir the mixture at 100 °C and monitor by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-1,2-dibromobenzene.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

Entry Amine Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 Morpholine Pd₂(dba)₃/XPhos NaOt-Bu Toluene 100 18 ~80

| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~70 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, multi-substituted aromatic compounds. The differential reactivity of its three bromine atoms allows for a range of selective and sequential palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations. The protocols and data provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor in the development of novel pharmaceuticals, functional materials, and other advanced organic molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

Application Notes and Protocols: 1,2,4-Tribromobenzene in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Tribromobenzene is a versatile trifunctional building block increasingly utilized in materials science for the synthesis of complex polymer architectures. Its three bromine atoms, positioned at the 1, 2, and 4 positions of the benzene (B151609) ring, provide multiple reaction sites for cross-coupling reactions. This unique structure allows for the creation of hyperbranched and cross-linked conjugated polymers with tailored electronic and photophysical properties. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced polymeric materials.

Key Applications

The primary application of this compound in materials science is as a monomer or a cross-linking agent in palladium-catalyzed polymerization reactions. Its trifunctional nature is instrumental in developing polymers with unique, three-dimensional structures which exhibit properties such as high solubility and low viscosity compared to their linear counterparts.[1]

Two of the most prominent polymerization methods utilizing this compound are:

  • Sonogashira Cross-Coupling Polymerization: This reaction is used to synthesize hyperbranched poly(p-phenylene ethynylene)s (HB-PPEs). The three bromine atoms on the this compound monomer serve as connection points, leading to the formation of a complex, branched polymer structure.

  • Suzuki Cross-Coupling Polymerization: This method is employed to create a variety of conjugated polymers. This compound can act as a branching unit, introducing a three-dimensional character to otherwise linear polymer chains.

Data Presentation

The following tables summarize representative quantitative data for hyperbranched polymers synthesized using this compound.

Table 1: Molecular Weight and Polydispersity of Hyperbranched Poly(p-phenylene ethynylene)s (HB-PPEs) Synthesized via Sonogashira Polymerization of 1,4-diethynyl-2,5-bis(octyloxy)benzene (B3322776) and this compound.

Polymer IDMonomer Ratio (Diethynylbenzene : Tribromobenzene)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
HB-PPE-1A₂ + B₃11,0001.5
HB-PPE-2A₂ + B₃237,00010.7

Data extracted from a study on the synthesis of hyperbranched poly(p-phenylene ethynylenes).

Table 2: Photophysical Properties of Representative Hyperbranched Conjugated Polymers.

Polymer TypeSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ)
Hyperbranched PolyfluoreneChloroform (B151607)3854200.55
Hyperbranched Poly(phenylene vinylene)Chloroform3354490.80

Note: This table presents typical data for hyperbranched polymers to illustrate the expected range of photophysical properties. Specific values for polymers derived from this compound will vary depending on the co-monomers and polymerization conditions.

Mandatory Visualization

sonogashira_polymerization cluster_reactants Reactants cluster_catalyst Catalytic System 1_2_4_TBB This compound (B₃ Monomer) Polymerization Sonogashira Cross-Coupling 1_2_4_TBB->Polymerization Diethynyl_Monomer Diethynyl Co-monomer (A₂ Monomer) Diethynyl_Monomer->Polymerization Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Polymerization CuI CuI (Co-catalyst) CuI->Polymerization Base Base (e.g., NEt₃) Base->Polymerization HB_Polymer Hyperbranched Poly(p-phenylene ethynylene) Polymerization->HB_Polymer

Caption: Workflow for the synthesis of hyperbranched poly(p-phenylene ethynylene)s.

suzuki_polymerization_workflow Start Start: Prepare Reactants Reactants 1,2,4-TBB, Diboronic Ester Co-monomer, Pd Catalyst, Base, Solvent Start->Reactants Reaction Suzuki Coupling Polymerization (Inert Atmosphere, Elevated Temp.) Reactants->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Soxhlet Extraction Workup->Purification Characterization GPC, NMR, UV-Vis, Fluorescence Spectroscopy Purification->Characterization End Final Polymer Characterization->End

Caption: Experimental workflow for Suzuki polymerization and characterization.

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Poly(p-phenylene ethynylene)s via Sonogashira Polymerization

This protocol describes a general procedure for the synthesis of hyperbranched poly(p-phenylene ethynylenes) using this compound as the B₃ monomer and a diethynyl-functionalized comonomer (A₂).

Materials:

  • This compound (B₃ monomer)

  • 1,4-Diethynyl-2,5-bis(octyloxy)benzene (A₂ monomer)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (NEt₃), freshly distilled

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and 1,4-diethynyl-2,5-bis(octyloxy)benzene in a mixture of toluene and triethylamine (typically a 4:1 to 1:1 v/v ratio). The monomer ratio can be varied to control the molecular weight and degree of branching.

  • Catalyst Addition: To the stirred monomer solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, typically 1-5 mol% relative to the A₂ monomer) and the copper(I) iodide co-catalyst (typically 1-5 mol% relative to the A₂ monomer).

  • Polymerization: Heat the reaction mixture to a temperature between 60-80 °C and stir vigorously. The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight. Reaction times can vary from a few hours to overnight, depending on the desired polymer properties.

  • Work-up and Purification: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration.

  • Further Purification: The collected polymer can be further purified by redissolving it in a suitable solvent (e.g., chloroform or THF) and re-precipitating it into methanol. This process should be repeated several times to remove residual catalyst and unreacted monomers. The final polymer is then dried under vacuum.

  • End-capping (Optional): To prevent post-polymerization cross-linking of residual ethynyl (B1212043) groups, the polymer can be end-capped by adding an excess of a monofunctional reagent, such as 4-iodotoluene, to the reaction mixture before work-up.

Protocol 2: Synthesis of Branched Conjugated Polymers via Suzuki Polymerization

This protocol provides a general method for synthesizing branched conjugated polymers using this compound as a branching agent in a Suzuki cross-coupling polymerization with a diboronic acid or ester comonomer.

Materials:

  • This compound

  • Aryl-diboronic acid or ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., aqueous potassium carbonate, K₂CO₃, or cesium fluoride, CsF)

  • Toluene or other suitable anhydrous, degassed solvent

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide, TBAB), if required

  • Methanol

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a Schlenk flask or inside a glovebox, combine this compound, the diboronic acid/ester comonomer, the palladium catalyst (typically 1-5 mol% relative to the diboronic monomer), and the base in the chosen solvent. The stoichiometry of the monomers can be adjusted to control the degree of branching.

  • Polymerization: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C with vigorous stirring. The polymerization time can range from 24 to 72 hours. The progress of the reaction can be monitored by GPC.

  • Work-up: After cooling the reaction to room temperature, pour the mixture into a stirred solution of methanol or another suitable non-solvent to precipitate the polymer.

  • Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomeric byproducts, the polymer is typically subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to extract the desired polymer).

  • Final Product: The purified polymer solution is then concentrated, and the polymer is precipitated again into methanol. The final product is collected by filtration and dried under vacuum.

Characterization of the Resulting Polymers

The synthesized hyperbranched and branched polymers should be characterized to determine their structural, physical, and photophysical properties.

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) is the standard method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Chemical Structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure of the polymer and to estimate the degree of branching.

  • Optical Properties: UV-visible absorption and fluorescence spectroscopy are used to investigate the photophysical properties of the polymers in solution and as thin films. This includes determining the absorption and emission maxima and the fluorescence quantum yield.

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability and phase transitions of the polymers.

By following these protocols and characterization methods, researchers can effectively utilize this compound to synthesize and evaluate novel hyperbranched and branched conjugated polymers for a variety of applications in materials science.

References

Application Notes and Protocols for the Synthesis of Hyperbranched Polyphenylenes from 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of hyperbranched polyphenylenes using 1,2,4-tribromobenzene as a key monomer. Detailed experimental protocols, characterization data, and potential applications in drug delivery are presented to guide researchers in this field.

Introduction

Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional architecture.[1] Unlike perfectly branched dendrimers, their synthesis is typically a one-pot procedure, making them more accessible for various applications.[2] The unique globular structure of hyperbranched polymers imparts desirable properties such as high solubility, low solution viscosity, and a high density of terminal functional groups compared to their linear analogs.[3]

This compound serves as an excellent AB2-type monomer in Suzuki-Miyaura polycondensation reactions, where 'A' represents the boronic acid or ester functionality and 'B' represents the bromine atoms. This A2 + B3 strategy, reacting a difunctional monomer with a trifunctional monomer like this compound, allows for the construction of highly branched polyphenylene backbones.[4] These hyperbranched polyphenylenes are being explored for various applications, including in the development of advanced drug delivery systems.[5]

Data Presentation

The following tables summarize typical molecular weight characteristics and degrees of branching for hyperbranched polyphenylenes synthesized from this compound and a diboronic acid derivative via Suzuki-Miyaura polycondensation. The data is compiled from various studies to provide a representative range of achievable polymer properties.

Table 1: Molecular Weight and Polydispersity Index of Hyperbranched Polyphenylenes

EntryMonomer Ratio (1,2,4-TBB : Diboronic Acid Ester)Catalyst SystemMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
11 : 1.5Pd(PPh₃)₄ / K₂CO₃8,50021,2502.5
21 : 1.5Pd₂(dba)₃ / SPhos / K₃PO₄15,20039,5202.6
31 : 1.5tBu₃PPd precatalyst / CsF25,00067,5002.7
41 : 1.2Pd(OAc)₂ / SPhos / K₃PO₄18,70048,6202.6

Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards. Actual values can vary based on specific reaction conditions.

Table 2: Degree of Branching (DB) of Hyperbranched Polyphenylenes

EntryMonomer SystemMethod of DeterminationDegree of Branching (DB)
11,2,4-TBB + Phenylene-1,4-diboronic acid ester¹H NMR Spectroscopy~0.5 - 0.7
21,2,4-TBB + Phenylene-1,4-diboronic acid ester¹³C NMR Spectroscopy~0.6
31,2,4-TBB + Phenylene-1,4-diboronic acid esterIntramolecular Catalyst TransferUp to 1.0[4][6]

The degree of branching is a measure of the proportion of fully branched units within the polymer structure. A DB of 1 indicates a perfectly branched structure with no linear units.[3][7]

Experimental Protocols

This section provides a detailed protocol for the synthesis of hyperbranched polyphenylenes via Suzuki-Miyaura polycondensation of this compound and a di-functional boronic acid derivative.

Protocol 1: Synthesis of Hyperbranched Polyphenylene

Materials:

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), benzene-1,4-diboronic acid bis(pinacol) ester (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Anhydrous toluene (10 mL) and a solution of potassium phosphate (4.0 mmol) in deionized water (2 mL) are added via syringe. The reaction mixture should be thoroughly degassed by bubbling with argon for 20-30 minutes.

  • Polymerization: The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by GPC.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is poured into methanol (200 mL) with vigorous stirring.

    • The precipitated polymer is collected by filtration.

    • The crude polymer is redissolved in a minimal amount of toluene and reprecipitated from methanol. This process is repeated three times to remove residual catalyst and unreacted monomers.

    • The purified hyperbranched polyphenylene is dried under vacuum at 60 °C overnight.

Characterization:

The synthesized hyperbranched polyphenylene can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the degree of branching.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of hyperbranched polyphenylenes using this compound.

G cluster_synthesis Synthesis of Hyperbranched Polyphenylene Monomers Monomers (1,2,4-TBB & Diboronic Acid Ester) Reaction Suzuki-Miyaura Polycondensation (90°C, 48h, Argon) Monomers->Reaction Catalyst Catalyst System (Pd(OAc)₂, SPhos) Catalyst->Reaction Base Base (K₃PO₄) Base->Reaction Solvent Solvent (Toluene/Water) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Purification (Reprecipitation) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying HBP Hyperbranched Polyphenylene Drying->HBP

Caption: Workflow for the synthesis of hyperbranched polyphenylene.

Application in Drug Delivery: A Conceptual Pathway

Hyperbranched polyphenylenes can be functionalized to create nanocarriers for targeted drug delivery. The following diagram illustrates a conceptual signaling pathway for a stimuli-responsive drug delivery system targeting cancer cells.

G cluster_drug_delivery Conceptual Drug Delivery Pathway Nanocarrier Drug-Loaded Hyperbranched Polyphenylene Nanocarrier Circulation Systemic Circulation Nanocarrier->Circulation EPR EPR Effect (Enhanced Permeability and Retention) Circulation->EPR Tumor Tumor Microenvironment (Acidic pH, High Redox Potential) EPR->Tumor Uptake Cellular Uptake (Endocytosis) Tumor->Uptake Endosome Endosome/Lysosome (Low pH) Uptake->Endosome Release Stimuli-Triggered Drug Release Endosome->Release pH drop Target Intracellular Target (e.g., DNA, Enzymes) Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Stimuli-responsive drug delivery to cancer cells.

This conceptual pathway highlights the passive targeting of tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[8][9] Once the nanocarrier accumulates in the tumor microenvironment, which is often characterized by a lower pH and a higher reductive potential, it can be taken up by cancer cells.[10][11] The acidic environment within endosomes or lysosomes can then trigger the release of the encapsulated drug, leading to a targeted therapeutic effect.[1] The terminal functional groups of the hyperbranched polymer can be modified with stimuli-responsive linkers to facilitate this controlled release.

References

Application Notes and Protocols: 1,2,4-Tribromobenzene in Polymer Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2,4-tribromobenzene as a cross-linking and branching agent in the synthesis of advanced polymer architectures. The primary application highlighted is the synthesis of hyperbranched and cross-linked poly(p-phenylene ethynylene)s (HB-PPEs) via a one-pot Sonogashira palladium-catalyzed cross-coupling reaction.

Introduction

This compound is a versatile trifunctional monomer (B₃ type) that serves as a valuable tool for introducing branching and cross-linking in polymer chains. Its three bromine atoms can participate in various cross-coupling reactions, allowing for the creation of complex, three-dimensional polymer networks from linear difunctional monomers (A₂ type). This approach is particularly effective in the synthesis of hyperbranched polymers, which exhibit unique properties such as high solubility, low viscosity, and a high density of terminal functional groups compared to their linear counterparts.

The most prominent application of this compound in this context is in the Sonogashira polymerization to produce HB-PPEs. These materials are of significant interest in the fields of organic electronics, sensing, and drug delivery due to their unique photophysical and electronic properties. By controlling the ratio of the A₂ monomer to the B₃ cross-linking agent, the degree of branching and the resulting polymer properties can be tailored.

Data Presentation

The use of this compound as a cross-linking agent in Sonogashira polymerization allows for the synthesis of HB-PPEs with a wide range of molecular weights and polydispersity indices. The properties of the resulting polymers are highly dependent on the reaction conditions and the molar ratio of the monomers.

Monomer System A₂ Monomer B₃ Monomer (Cross-linker) Resulting Polymer Weight-Average Molecular Weight (M̄w) (g·mol⁻¹) Polydispersity Index (PDI)
A₂ + B₃1,4-diethynyl-2,5-bis(octyloxy)benzeneThis compoundHyperbranched Poly(p-phenylene ethynylene) (HB-PPE)11,000 - 237,000[1]1.5 - 10.7[1]

Signaling Pathways and Mechanisms

The fundamental reaction enabling the cross-linking of polymers with this compound is the Sonogashira cross-coupling reaction. This reaction involves a synergistic catalytic cycle between palladium and copper to form a carbon-carbon bond between a terminal alkyne and an aryl halide.

sonogashira_mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L)₂-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Cu-Acetylide R-C≡C-Cu Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Transfers Acetylide to Palladium Base Base Base->Alkyne_Coordination Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Alkyne_Coordination

Figure 1: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of hyperbranched poly(p-phenylene ethynylene)s using this compound as a cross-linking agent. These are based on established Sonogashira polymerization methodologies.[1][2]

Protocol 1: Synthesis of Hyperbranched Poly(p-phenylene ethynylene) (HB-PPE)

Materials:

  • 1,4-diethynyl-2,5-bis(octyloxy)benzene (A₂ monomer)

  • This compound (B₃ cross-linker)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using PdCl₂(PPh₃)₂)

  • Anhydrous toluene (B28343)

  • Anhydrous diisopropylamine (B44863) (DIPA) or triethylamine (B128534) (TEA)

  • Methanol (B129727)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add the A₂ monomer, this compound, the palladium catalyst, and CuI. If using PdCl₂(PPh₃)₂, also add triphenylphosphine. The molar ratio of A₂ to B₃ can be varied to control the degree of branching. A typical starting ratio is 3:2.

    • The catalyst loading is typically in the range of 1-5 mol% of the palladium catalyst and 2-10 mol% of CuI relative to the total moles of halide functional groups.

  • Solvent Addition and Degassing:

    • Under a counterflow of inert gas (Argon or Nitrogen), add anhydrous toluene and anhydrous DIPA or TEA. A common solvent ratio is 4:1 toluene to amine.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen, which can deactivate the catalyst.

  • Polymerization:

    • After degassing, place the reaction flask in a preheated oil bath at 60-80°C.

    • Stir the reaction mixture vigorously under a positive pressure of inert gas.

    • The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) by periodically taking aliquots from the reaction mixture. The reaction is typically allowed to proceed for 24-48 hours.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol to remove any remaining catalyst and unreacted monomers.

    • For further purification, dissolve the polymer in a minimal amount of a good solvent (e.g., chloroform (B151607) or THF) and re-precipitate it into methanol.

    • Dry the final polymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Endcapping (Optional):

To prevent post-polymerization cross-linking of residual terminal alkyne groups, an endcapping step can be introduced.[1] Towards the end of the polymerization, an excess of a monofunctional aryl halide (e.g., 4-iodotoluene) can be added to the reaction mixture and allowed to react for a few hours.

Experimental Workflow

The overall workflow for the synthesis and characterization of HB-PPEs using this compound as a cross-linker is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_characterization Characterization reagents Combine Monomers (A₂ + B₃), Catalysts (Pd/Cu), and Solvents degas Degas Reaction Mixture (Freeze-Pump-Thaw) reagents->degas polymerize Polymerize at Elevated Temperature (e.g., 60-80°C) under Inert Atmosphere degas->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash reprecipitate Re-dissolve and Re-precipitate filter_wash->reprecipitate dry Dry Polymer under Vacuum reprecipitate->dry gpc GPC (for M̄w and PDI) dry->gpc nmr NMR Spectroscopy (for Structure) dry->nmr ftir FTIR Spectroscopy (for Functional Groups) dry->ftir thermal Thermal Analysis (TGA/DSC) dry->thermal

Figure 2: General workflow for the synthesis and characterization of HB-PPEs.

Logical Relationships in Polymer Architecture

The ratio of the A₂ monomer to the B₃ cross-linker directly influences the architecture of the resulting polymer. A higher proportion of the B₃ monomer leads to a more densely branched and eventually cross-linked network.

polymer_architecture ratio [A₂ Monomer] : [B₃ Cross-linker] Ratio low_b3 High A₂ : Low B₃ ratio->low_b3 high_b3 Low A₂ : High B₃ ratio->high_b3 branched Hyperbranched Polymer low_b3->branched Leads to crosslinked Cross-linked Network Gel high_b3->crosslinked Leads to linear Predominantly Linear Polymer branched->linear Contains linear segments

Figure 3: Influence of monomer ratio on polymer architecture.

Conclusion

This compound is an effective and versatile cross-linking and branching agent for the synthesis of complex polymer architectures, particularly hyperbranched poly(p-phenylene ethynylene)s. The Sonogashira cross-coupling reaction provides a robust method for incorporating this trifunctional monomer into polymer backbones. The provided protocols and workflows serve as a valuable starting point for researchers and scientists in the development of novel polymeric materials with tailored properties for a range of applications. It is important to note that optimization of reaction conditions may be necessary to achieve desired molecular weights, degrees of branching, and material properties.

References

Application Notes and Protocols for HPLC Analysis of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 1,2,4-Tribromobenzene using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established reverse-phase chromatography principles and are intended to serve as a comprehensive guide for the accurate determination of this compound in various sample matrices.

Introduction

This compound is a polyhalogenated aromatic hydrocarbon used as a flame retardant and as an intermediate in chemical synthesis. Due to its potential environmental and toxicological significance, a reliable and validated analytical method for its quantification is essential. This application note describes a robust HPLC method coupled with UV detection for the separation and quantification of this compound. The method is suitable for quality control, impurity profiling, and environmental monitoring.[1]

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis of this compound.[1] The nonpolar nature of the analyte allows for good retention and separation on a C18 stationary phase with a polar mobile phase.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution based on the specific HPLC system and column used. For mass spectrometry (MS) compatibility, 0.1% formic acid can be used as a substitute for phosphoric acid.[1]

Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 70:30 volume-to-volume ratio. Add 0.1% (v/v) of phosphoric acid and degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic protocol for a solid sample is provided below.

  • Accurately weigh a known amount of the sample.

  • Extract the analyte using a suitable organic solvent (e.g., acetonitrile, methanol). Sonication or vortexing can be used to enhance extraction efficiency.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover from previous analyses.

  • Inject the series of working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area of the this compound peak.

Data Presentation and Method Validation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound.

Table 2: Chromatographic Performance

ParameterExpected Value
Retention Time (tR) Approximately 6.5 min
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) > 2000

Table 3: Method Validation Parameters

ParameterSpecification
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow and Signaling Pathways

The logical flow of the analytical procedure is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Mobile Phase Preparation C HPLC System Equilibration A->C B Sample Extraction & Filtration D Injection of Standards & Samples B->D C->D E Chromatogram Acquisition D->E F Peak Integration & Quantification E->F G Result Reporting F->G

Caption: Workflow for the HPLC analysis of this compound.

The following diagram illustrates the logical relationship for method validation.

Method_Validation cluster_params Validation Parameters A Linearity G Validated HPLC Method A->G B Accuracy B->G C Precision C->G D Specificity D->G E LOD & LOQ E->G F Robustness F->G

Caption: Key parameters for HPLC method validation.

References

Application Note: Detection and Quantification of 1,2,4-Tribromobenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

1,2,4-Tribromobenzene (TBB) is a brominated aromatic compound often used as a chemical intermediate in the synthesis of flame retardants and other specialty chemicals. Due to its persistence and potential toxicity, sensitive and specific methods are required for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic separation and highly specific detection.[1] This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and quantification of this compound.

2. Experimental Protocol

This protocol outlines the necessary materials, sample preparation steps, and instrumental parameters for the analysis of this compound.

2.1 Materials and Reagents

  • Standards: Certified reference standard of this compound (CAS No: 615-54-3).[2]

  • Solvents: GC-MS grade Hexane (B92381), Dichloromethane (B109758), Methanol, and Acetone.[1][3] Solvents must be volatile and free from contaminants.[4]

  • Reagents: Anhydrous Sodium Sulfate (B86663) (for drying extracts).

  • Consumables: 2 mL glass autosampler vials with PTFE-lined caps, syringes, and 0.22 µm syringe filters.[3][4]

2.2 Sample Preparation

Sample preparation is critical to remove interfering matrix components and concentrate the analyte. The appropriate method depends on the sample matrix.

2.2.1 Aqueous Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Collect 100 mL of the aqueous sample in a clean glass container.[1]

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane as the extraction solvent.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes. The organic layer (dichloromethane) will be the bottom layer.

  • Drain the organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction process two more times with fresh 30 mL aliquots of dichloromethane, combining all organic extracts.

  • Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen gas.[5]

  • Transfer the final extract into a 2 mL GC vial for analysis.[3]

2.2.2 Solid Sample Preparation (Soxhlet or Ultrasonic Extraction)

  • Weigh 5-10 g of the homogenized solid sample into an extraction thimble or beaker.

  • Add a suitable extraction solvent, such as a 1:1 mixture of hexane and acetone.

  • Extract the sample for 6-8 hours using a Soxhlet apparatus or for 30 minutes using an ultrasonic bath.

  • After extraction, concentrate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.[5]

  • If necessary, perform a cleanup step using Solid Phase Extraction (SPE) to remove interferences.[1][4]

  • Transfer the final extract into a 2 mL GC vial for analysis.

2.3 GC-MS Instrumental Conditions

The following parameters are recommended for the analysis. A non-polar capillary column is ideal for separating brominated benzenes.[3]

Parameter GC Conditions MS Conditions
Instrument Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Scientific)Quadrupole or Ion Trap Mass Analyzer[6]
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)Ionization Mode
Injection Mode Splitless (1 µL injection volume)[5]Electron Ionization (EI) at 70 eV[7]
Injector Temperature 280 °CIon Source Temp.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minMass Range
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CAcquisition Mode
Quantifier Ion
Qualifier Ions

2.4 Calibration and Quantification

  • Stock Solution: Prepare a 100 µg/mL stock solution of 1,2,4-TBB in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[3]

  • Calibration Curve: Inject each standard into the GC-MS system and generate a calibration curve by plotting the peak area of the quantifier ion (m/z 314) against the concentration.

  • Quantification: Analyze the prepared samples. The concentration of 1,2,4-TBB in the sample is determined by comparing its peak area to the calibration curve. The final concentration in the original sample is calculated by accounting for the initial sample volume/weight and the final extract volume.

3. Quantitative Data Summary

Accurate quantification relies on monitoring the characteristic ions of this compound, which arise from its unique bromine isotope pattern.[8] Method validation should be performed to determine linearity, limit of detection (LOD), and limit of quantification (LOQ).[9]

AnalyteFormulaMolecular WeightQuantifier Ion (m/z)Qualifier Ions (m/z)Typical Linearity (R²)
This compoundC₆H₃Br₃[2]314.80 g/mol [2]314[8]316, 318[8]≥ 0.995[9]

4. Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Aqueous or Solid) Extraction Extraction (LLE or Soxhlet) Sample->Extraction Select Matrix- Specific Method Cleanup Extract Cleanup (SPE, optional) Extraction->Cleanup Concentration Concentration (N2 Evaporation) Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

GC-MS workflow for 1,2,4-TBB analysis.

References

Application Notes and Protocols: 1,2,4-Tribromobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2,4-tribromobenzene as a versatile intermediate in the synthesis of pharmaceutical compounds. Its unique substitution pattern allows for regioselective functionalization, making it a valuable building block for creating complex molecular architectures.

Application Notes

1. Introduction to this compound as a Synthetic Intermediate

This compound is an aromatic compound featuring three bromine atoms attached to a benzene (B151609) ring.[1] This substitution pattern makes it an exceptionally useful and versatile building block in medicinal and agricultural chemistry for the synthesis of complex organic molecules.[2] The bromine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the stepwise and controlled introduction of different substituents. This regioselectivity is key to its utility, enabling the construction of polysubstituted aromatic rings that are common scaffolds in active pharmaceutical ingredients (APIs).[3]

The primary applications of this compound in pharmaceutical synthesis revolve around its use in:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds.[2][4]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds.[5][6][7]

These reactions are cornerstones of modern medicinal chemistry, and the differential reactivity of the bromine atoms on the this compound ring (due to their electronic and steric environments) can be exploited to perform sequential couplings.

2. Key Synthetic Strategies and Signaling Pathways

The strategic functionalization of this compound allows for the creation of a diverse library of compounds from a single starting material. A typical workflow involves the sequential replacement of bromine atoms with various aryl, alkyl, or amino groups.

G A This compound B First Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) A->B C Monofunctionalized Intermediate B->C D Second Cross-Coupling (Different Reagent/Conditions) C->D E Difunctionalized Intermediate D->E F Third Cross-Coupling or Further Derivatization E->F G Complex Pharmaceutical Scaffold / API Precursor F->G

Caption: Sequential functionalization workflow for this compound.

This stepwise approach is fundamental in constructing molecules with precise substitution patterns required for specific biological activity. The ability to introduce different functional groups at defined positions is critical for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8] Due to steric hindrance, the bromine at the C1 position is generally less reactive than those at C2 and C4, allowing for potential regioselectivity. This protocol describes a general procedure for a single coupling.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)Ln-Br B->C D Transmetalation (R-B(OR)2 + Base) C->D E Ar-Pd(II)Ln-R D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)

  • Toluene (B28343)/Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine (B1218219) ligand (0.04 mmol).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., 5 mL of toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide and an amine.[5][7] This reaction is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[6][9]

G cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)L2-Br B->C D Amine Coordination & Deprotonation (Base) C->D E [Ar-Pd(II)L(NR'R'')] complex D->E F Reductive Elimination E->F F->A G Ar-NR'R'' (Product) F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • Mono-arylated bromobenzene (B47551) intermediate (from Protocol 1) or this compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equivalents)

  • A suitable phosphine ligand, e.g., BINAP or XPhos (0.02 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a Schlenk flask.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (0.02 mmol).

  • Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the flask and heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.

Data Presentation

The efficiency of cross-coupling reactions on this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The tables below summarize typical conditions and expected yields for these reactions based on literature for similar aryl bromides.[6][10][11][12]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd(PPh₃)₄PdCl₂(dppf)
Ligand SPhosNonedppf
Base K₃PO₄K₂CO₃Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂ODMF
Temperature (°C) 10090110
Typical Yield (%) 75-95%70-90%80-98%

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂[Pd(IPr)(cin)Cl]
Ligand XPhosBINAPIPr
Base NaOtBuK₃PO₄KOtAm
Solvent TolueneDioxaneToluene
Temperature (°C) 11010090
Typical Yield (%) 80-99%70-95%85-99%

Yields are representative and will vary based on the specific substrates used.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2,4-tribromobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. They may include unreacted starting materials (e.g., bromobenzene, 1,4-dibromobenzene), other tribromobenzene isomers (e.g., 1,2,3- and 1,3,5-tribromobenzene), and by-products from side reactions.[1][2] Colored impurities may also be present due to trace amounts of residual bromine or decomposition products.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification methods for solid organic compounds like this compound are recrystallization, column chromatography, and distillation (typically under vacuum).[3] A combination of these techniques is often used to achieve high purity.[4]

Q3: Which purification method should I choose?

A3: The choice of method depends on the nature and quantity of impurities. For moderately pure crude product with mainly soluble impurities, recrystallization is often sufficient.[4] If the crude mixture contains compounds with similar polarities, column chromatography is more effective.[5] For separating components with different boiling points, especially on a larger scale, vacuum distillation is a viable option.[6]

Q4: What are the key physical properties of this compound to consider during purification?

A4: Key physical properties include its melting point, boiling point, and solubility. This data is essential for selecting appropriate purification methods and conditions.

PropertyValueCitations
Molecular Formula C₆H₃Br₃[1][7]
Molar Mass 314.80 g/mol [1][8]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 41-43 °C[1][7][9]
Boiling Point 271-277.3 °C (at 760 mmHg)[1][7]
Solubility in Water Insoluble[1][9]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, hexane (B92381), and toluene[1]

Q5: Is this compound hazardous?

A5: Yes, this compound is irritating to the eyes, respiratory system, and skin.[9] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Purification Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most suitable purification strategy for crude this compound.

G start Crude 1,2,4-TBB tlc Analyze by TLC start->tlc single_spot Single Major Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots or Streaking? single_spot->multiple_spots No check_purity Check Purity (MP, NMR, GC) recrystallize->check_purity column Column Chromatography column->check_purity multiple_spots->column Yes pure Pure Product check_purity->pure Purity OK not_pure Purity Not Sufficient? check_purity->not_pure Purity Not OK end End pure->end not_pure->recrystallize From Column not_pure->column From Recrystallization

Caption: Decision workflow for purifying this compound.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solids by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.[10]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, hexane). A good solvent will dissolve the compound when hot but have low solubility when cold.[3][10] Ethanol is a commonly effective solvent.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick. Heat the mixture to boiling with stirring until the solid completely dissolves.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[12]

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be confirmed by melting point analysis.[11]

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The cooling process is too fast.- The presence of impurities inhibits crystallization.- Boil off some of the solvent to concentrate the solution and try cooling again.- Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[11]- Add a "seed crystal" of pure this compound to initiate crystallization.[11]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute (1,2,4-TBB melts at 41-43°C).- The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.
Low recovery yield. - Too much solvent was used, keeping the product dissolved even when cold.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Concentrate the mother liquor and cool it again to recover more product.- Use a pre-heated funnel and flask for hot filtration; add a small amount of extra hot solvent before filtering.[10]- Ensure the solution is thoroughly cooled in an ice bath before filtering.[4]
Product is still colored after recrystallization. - The colored impurity has similar solubility to the product.- Insufficient amount of decolorizing carbon was used.- Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal.- Consider an alternative purification method like column chromatography.[13]
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (eluent).[5]

Experimental Protocol: Column Chromatography of this compound

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities. A common starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[4] Aim for an Rf value of ~0.35 for the desired product.[14]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.[15]

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to move the solvent through the column.[5]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Common Column Chromatography Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor separation (overlapping bands). - The eluent is too polar.- The column was packed improperly (air bubbles, cracks).- The initial sample band was too wide.- Use a less polar solvent system, determined by TLC.- Repack the column carefully to ensure it is homogeneous.[14]- Dissolve the crude sample in the minimum possible volume of solvent before loading.[15]
Compound will not elute from the column. - The eluent is not polar enough.- The compound may have decomposed on the acidic silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).[14]- Test the stability of your compound on a small amount of silica. If it decomposes, consider using a different stationary phase like alumina (B75360) or deactivated silica.[16]
Cracked or channeled column bed. - The silica gel ran dry during the run.- The packing was not uniform.- Always keep the solvent level above the top of the silica gel.- Ensure the silica is packed as a uniform slurry and allowed to settle properly.

General Purification Workflow Diagram

This diagram outlines the general steps involved in purifying a crude organic solid.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration (collect crystals) cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (MP, NMR, etc.) dry->analyze

Caption: General experimental workflow for recrystallization.

References

Optimizing reaction conditions for high yield of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-Tribromobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions for a high yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Electrophilic Aromatic Bromination: This method involves the direct bromination of 1,4-dibromobenzene (B42075) using a brominating agent in the presence of a Lewis acid catalyst. The two bromine atoms already present on the benzene (B151609) ring direct the incoming bromine to the desired position.[1]

  • Sandmeyer Reaction: This route begins with the diazotization of 3,4-dibromoaniline (B1580990), followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.[2][3]

Q2: Which synthetic route is generally preferred for high purity and yield?

A2: The electrophilic bromination of 1,4-dibromobenzene is often preferred for its regioselectivity, as the existing bromine atoms direct the substitution to the correct position, minimizing the formation of other isomers.[1] However, the Sandmeyer reaction can also provide good yields if the reaction conditions are carefully controlled.

Q3: What are the common impurities in the synthesis of this compound?

A3: Common impurities depend on the synthetic route:

  • Electrophilic Bromination: Unreacted 1,4-dibromobenzene, and potentially other tribromobenzene isomers (e.g., 1,2,3-tribromobenzene) if the reaction conditions are not optimal. Over-bromination to tetrabromobenzene can also occur.

  • Sandmeyer Reaction: Phenolic byproducts from the reaction of the diazonium salt with water, and tar-like substances from the decomposition of the diazonium salt.[2]

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying solid this compound.[4][5] Suitable solvents for recrystallization include ethanol (B145695) or a mixture of glacial acetic acid and water.[6] For separating isomers with close boiling points, fractional distillation under reduced pressure can be employed.[2]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Bromination of 1,4-Dibromobenzene
Incomplete reactionInsufficient catalyst or brominating agent.Increase the molar ratio of the Lewis acid catalyst (e.g., FeBr₃) and the brominating agent (e.g., Br₂).
Low reaction temperature or short reaction time.Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Extend the reaction time as needed.
Sandmeyer Reaction of 3,4-Dibromoaniline
Incomplete diazotizationIncorrect temperature control.Maintain the temperature of the diazotization reaction strictly between 0-5 °C.[2]
Impure sodium nitrite (B80452).Use a fresh, high-quality source of sodium nitrite.
Decomposition of diazonium saltTemperature too high during diazotization or Sandmeyer reaction.Keep the diazonium salt solution cold (0-5 °C) at all times before and during the addition to the copper(I) bromide solution.[2]
Exposure to light.Protect the reaction mixture from light, as diazonium salts can be light-sensitive.[2]
Inactive copper(I) bromideOxidation of Cu(I) to Cu(II).Use freshly prepared or high-quality copper(I) bromide.
Formation of Impurities
Symptom Possible Cause Suggested Solution
Bromination of 1,4-Dibromobenzene
Formation of multiple isomersHigh reaction temperature.Conduct the reaction at a lower temperature to improve regioselectivity.
Inappropriate catalyst.Ensure the use of a suitable Lewis acid catalyst like FeBr₃.
Over-bromination (formation of tetrabromobenzene)Excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent and monitor the reaction to stop it once the desired product is formed.
Sandmeyer Reaction of 3,4-Dibromoaniline
Presence of phenolic byproductsReaction of diazonium salt with water.Minimize the amount of water in the reaction mixture and ensure the diazonium salt is consumed quickly in the Sandmeyer step.
Formation of tar-like substancesDecomposition of the diazonium salt.Maintain strict temperature control (0-5 °C) and shield the reaction from light.[2]

Experimental Protocols

Synthesis of this compound via Bromination of 1,4-Dibromobenzene

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1,4-Dibromobenzene

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1,4-dibromobenzene in dichloromethane.

  • Add anhydrous iron(III) bromide to the solution.

  • From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from hot ethanol.

Synthesis of this compound via Sandmeyer Reaction of 3,4-Dibromoaniline

This protocol involves the formation of a potentially explosive diazonium salt and should be performed with appropriate safety precautions.

Materials:

  • 3,4-Dibromoaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Sodium hydroxide (B78521) solution (10%)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3,4-dibromoaniline in 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic extracts with 10% sodium hydroxide solution and then with water until neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization or distillation under reduced pressure.

Data Presentation

Table 1: Reaction Parameters for the Bromination of 1,4-Dibromobenzene (Illustrative)

EntryMolar Ratio (1,4-DBB:Br₂:FeBr₃)SolventTemperature (°C)Time (h)Yield (%)
11 : 1.1 : 0.1CH₂Cl₂25475
21 : 1.2 : 0.1CH₂Cl₂40285
31 : 1.1 : 0.1CCl₄25670
41 : 1.2 : 0.15CH₂Cl₂25390

Note: This table is for illustrative purposes. Actual yields may vary depending on specific experimental conditions.

Mandatory Visualizations

Synthesis_Workflow cluster_bromination Route 1: Electrophilic Bromination cluster_sandmeyer Route 2: Sandmeyer Reaction Start_B 1,4-Dibromobenzene React_B Bromination (Br₂, FeBr₃, CH₂Cl₂) Start_B->React_B Workup_B Quenching & Extraction React_B->Workup_B Purify_B Recrystallization Workup_B->Purify_B Product_B This compound Purify_B->Product_B Start_S 3,4-Dibromoaniline Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Start_S->Diazotization Sandmeyer Sandmeyer Reaction (CuBr, HBr, 60-90 °C) Diazotization->Sandmeyer Workup_S Extraction Sandmeyer->Workup_S Purify_S Recrystallization/ Distillation Workup_S->Purify_S Product_S This compound Purify_S->Product_S

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic cluster_bromination_troubleshooting Troubleshooting: Bromination cluster_sandmeyer_troubleshooting Troubleshooting: Sandmeyer Start Low Yield or Impure Product Check_Route Which synthetic route? Start->Check_Route Bromination Electrophilic Bromination Check_Route->Bromination Route 1 Sandmeyer Sandmeyer Reaction Check_Route->Sandmeyer Route 2 B_Check_Completion Reaction Incomplete? Bromination->B_Check_Completion S_Check_Diazotization Incomplete Diazotization? Sandmeyer->S_Check_Diazotization B_Solution_Completion Increase catalyst/reagent ratio, temperature, or time B_Check_Completion->B_Solution_Completion Yes B_Check_Isomers Isomeric Impurities? B_Check_Completion->B_Check_Isomers No B_Solution_Isomers Lower reaction temperature B_Check_Isomers->B_Solution_Isomers Yes B_Check_Overbromination Over-bromination? B_Check_Isomers->B_Check_Overbromination No B_Solution_Overbromination Control stoichiometry and reaction time B_Check_Overbromination->B_Solution_Overbromination Yes S_Solution_Diazotization Strict temperature control (0-5 °C), use fresh NaNO₂ S_Check_Diazotization->S_Solution_Diazotization Yes S_Check_Decomposition Diazonium Decomposition? S_Check_Diazotization->S_Check_Decomposition No S_Solution_Decomposition Maintain low temperature, protect from light S_Check_Decomposition->S_Solution_Decomposition Yes S_Check_Phenols Phenolic Byproducts? S_Check_Decomposition->S_Check_Phenols No S_Solution_Phenols Minimize water, ensure rapid consumption of diazonium salt S_Check_Phenols->S_Solution_Phenols Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Minimizing side-product formation in the synthesis of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side-product formation during the synthesis of 1,2,4-tribromobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

The two main synthetic strategies for preparing this compound are:

  • The Sandmeyer Reaction: This is a widely used method that typically starts from a corresponding di-substituted aniline (B41778), such as 2,4-dibromoaniline (B146533) or 3,4-dibromoaniline. The process involves two key steps:

    • Diazotization: The amino group of the aniline is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HBr).[1][2] This reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable.[1][3]

    • Substitution: The diazonium group is then replaced by a bromine atom by treating the salt with a copper(I) bromide (CuBr) solution.[2][4] This reaction is an example of a radical-nucleophilic aromatic substitution.[4]

  • Electrophilic Aromatic Bromination: This route involves the direct bromination of 1,3-dibromobenzene (B47543) using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[5][6] The existing bromine atoms on the ring direct the incoming electrophile, but achieving high regioselectivity for the desired 1,2,4-isomer can be challenging and may lead to a mixture of products.

Q2: What are the most common side-products for each synthetic route?

The side-product profile is highly dependent on the chosen synthetic method.

  • For the Sandmeyer Reaction:

    • Phenols: These are formed if the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures.[2][3][7]

    • Azo Coupling Products: The highly reactive diazonium salt can couple with electron-rich aromatic compounds, such as unreacted aniline starting material, to form colored azo compounds.[3][8]

    • Biaryl Compounds: Coupling of aryl radicals generated during the substitution step can lead to biaryl impurities.[2]

    • Tarry Byproducts: General decomposition of the unstable diazonium salt, especially if the temperature is not strictly controlled, can result in the formation of dark, tar-like substances.[2]

  • For Electrophilic Bromination:

    • Isomeric Products: The primary challenge is controlling regioselectivity. Direct bromination of 1,3-dibromobenzene can also yield other isomers.

    • Poly-brominated Products: Over-bromination can occur, leading to the formation of tetrabromobenzenes if reaction conditions are not carefully controlled.[9]

    • Polymeric Materials: Acid-catalyzed polymerization can be a problem, leading to the formation of polymeric byproducts and a thickened reaction mixture.[10]

Q3: How can I purify the final this compound product?

Purification of this compound from the crude reaction mixture can be achieved through several standard laboratory techniques:

  • Aqueous Workup: An initial wash with water can remove water-soluble impurities. A subsequent wash with a dilute base like sodium bicarbonate will neutralize residual acids, followed by a final water wash.[11]

  • Recrystallization: This is an effective method for purifying the solid product. A common solvent system is a mixture of glacial acetic acid and water, or ethanol.[12] The use of decolorizing carbon during this step can help remove colored impurities.[12]

  • Fractional Distillation: For liquid impurities or isomers with sufficiently different boiling points, fractional distillation under reduced pressure is a powerful purification technique.[2][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the more common and controllable Sandmeyer reaction route.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Final Product Incomplete Diazotization: The starting aniline has not been fully converted to the diazonium salt.[3]• Ensure the reaction temperature is strictly maintained between 0-5 °C using an ice-salt bath.[2]• Use a slight excess of sodium nitrite and at least 2.5-3.0 equivalents of acid.[7]• Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm the reaction is complete.[7]
Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes before it can react with the copper(I) bromide.[3][7]• Use the diazonium salt solution immediately after its preparation; do not store it.[3][7]• Maintain a low temperature (0-5 °C) throughout the diazotization and during the addition to the CuBr solution.[2]
Inactive Copper(I) Catalyst: The CuBr may be oxidized or of poor quality, leading to inefficient catalysis.[7]• Use freshly prepared or high-quality, commercially sourced copper(I) bromide.[7]
Formation of Phenolic Byproducts Reaction with Water: The diazonium salt solution was allowed to warm up, promoting reaction with the aqueous solvent.[2][3]• Keep the diazonium salt solution cold (0-5 °C) at all times before and during its addition to the CuBr solution.[2]• Use concentrated acids where possible to minimize the overall amount of water in the reaction.[2]
Formation of Dark, Tarry Byproducts Uncontrolled Decomposition: The diazonium salt has decomposed via various radical pathways due to elevated temperatures or localized overheating.[2]• Lower the overall reaction temperature.[7]• Ensure slow, dropwise addition of the sodium nitrite solution to the aniline solution to prevent localized hot spots.[13]
Presence of Azo Dyes (Colored Impurities) Azo Coupling: The diazonium salt has coupled with the unreacted, electron-rich starting aniline.[3]• Ensure the diazotization reaction goes to completion by using a slight excess of nitrous acid. This consumes all the starting aniline, preventing it from participating in side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction of 2,4-Dibromoaniline

This protocol is a representative procedure and may require optimization.

Part A: Diazotization of 2,4-Dibromoaniline

  • In a suitable flask, dissolve 2,4-dibromoaniline in 48% hydrobromic acid (HBr).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath while stirring vigorously.[2]

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in water and pre-cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution. It is critical to maintain the reaction temperature below 5 °C throughout the addition.[2]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper.[7] The resulting solution contains the aryl diazonium salt and should be used immediately.[3]

Part B: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr) in 48% hydrobromic acid.

  • Carefully and slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring. A significant evolution of nitrogen gas should be observed.[2]

  • After the addition is complete, the reaction mixture can be gently warmed (e.g., to 50-60 °C) to ensure the complete decomposition of any remaining diazonium salt.[2]

  • Cool the mixture to room temperature. The crude product can then be isolated by methods such as steam distillation or extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The isolated crude product should be washed, dried, and purified, typically by recrystallization or distillation.

Visualizations

experimental_workflow cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction start Dissolve 2,4-Dibromoaniline in 48% HBr cool_aniline Cool to 0-5 °C start->cool_aniline add_nitrite Slowly add NaNO₂ solution (maintain T < 5 °C) cool_aniline->add_nitrite prep_nitrite Prepare cold aq. NaNO₂ prep_nitrite->add_nitrite stir Stir for 15-20 min at 0-5 °C add_nitrite->stir diazonium_salt Aryl Diazonium Salt (Use Immediately) stir->diazonium_salt add_diazonium Slowly add diazonium salt to CuBr solution diazonium_salt->add_diazonium Transfer immediately prep_cupr Prepare CuBr solution in 48% HBr prep_cupr->add_diazonium warm Warm to complete decomposition (N₂ evolution) add_diazonium->warm isolate Isolate Crude Product (Extraction/Distillation) warm->isolate purify Purify Final Product (Recrystallization) isolate->purify final_product This compound purify->final_product

side_products cluster_main Desired Pathway cluster_side Side-Product Formation diazonium Ar-N₂⁺ (Aryl Diazonium Salt) main_reagent + CuBr (Sandmeyer Catalyst) diazonium->main_reagent Reaction side_reagent1 + H₂O (Elevated Temp.) diazonium->side_reagent1 Side Reaction 1 side_reagent2 side_reagent2 diazonium->side_reagent2 Side Reaction 2 main_product Ar-Br (this compound) main_reagent->main_product side_product1 Ar-OH (Phenolic Byproduct) side_reagent1->side_product1 side_product2 side_product2 side_reagent2->side_product2

troubleshooting_flowchart

References

Technical Support Center: Regioselective Synthesis of Tribromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of tribromobenzene isomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of 1,2,3-, 1,2,4-, and 1,3,5-tribromobenzene (B165230).

Frequently Asked Questions (FAQs)

Q1: Why can't I synthesize pure 1,3,5-tribromobenzene by direct bromination of benzene (B151609)?

A1: Direct electrophilic bromination of benzene is not a suitable method for producing pure 1,3,5-tribromobenzene due to directing group effects. The first bromine atom substituted onto the benzene ring is an ortho-, para-director, meaning it directs subsequent bromine additions to the positions adjacent (ortho) and opposite (para) to it.[1] This leads to the formation of 1,2,4-tribromobenzene as a major product along with other isomers, rather than the desired 1,3,5-isomer.[1][2]

Q2: What is the most reliable method for synthesizing 1,3,5-tribromobenzene?

A2: The most effective and widely used method is a multi-step synthesis starting from aniline (B41778). The process involves:

  • Tribromination of Aniline: Aniline is treated with bromine water to produce 2,4,6-tribromoaniline (B120722). The highly activating amino (-NH₂) group directs the bromine atoms to the ortho and para positions.[3][4]

  • Diazotization: The amino group of 2,4,6-tribromoaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄).[5][6]

  • Deamination: The diazonium group is subsequently removed and replaced with a hydrogen atom, typically by treatment with ethanol (B145695) or hypophosphorous acid, to yield the final 1,3,5-tribromobenzene product.[3][7]

Q3: How can I achieve the synthesis of the 1,2,3-tribromobenzene (B42115) isomer?

A3: The synthesis of 1,2,3-tribromobenzene is challenging and requires a multi-step strategic approach. Direct bromination is not feasible for producing this isomer in a pure state.[2] A common strategy involves using a starting material with carefully chosen substituents to direct the bromine atoms to the desired positions, followed by removal or transformation of these directing groups. One reported route begins with p-nitroaniline and utilizes a series of reactions, including the Sandmeyer reaction, to strategically place the bromine atoms.[2] For instance, the 2,6-dibromo-4-nitrobenzenediazonium salt can be treated with copper(I) bromide (CuBr) to form 1,2,3-tribromo-4-nitrobenzene, which can then be further modified.[2]

Q4: My Sandmeyer reaction for introducing a bromine atom is giving a low yield. What are the common causes?

A4: Low yields in a Sandmeyer reaction can stem from several factors:

  • Instability of the Diazonium Salt: Diazonium salts are often unstable at room temperature. The diazotization step must be carried out at low temperatures, typically 0-5 °C, to prevent decomposition.[8]

  • Improper Acid Concentration: Sufficient acid is required to generate nitrous acid in situ from sodium nitrite and to prevent unwanted side reactions.[6]

  • Inefficient Catalyst: The copper(I) salt catalyst is crucial for the reaction. Ensure it is fresh and active. A mixture of Cu(I) and Cu(II) salts can sometimes improve yields.[9]

  • Side Reactions: The formation of biaryl byproducts can occur, which consumes the aryl radical intermediate.[10]

Q5: I am getting a mixture of tribromobenzene isomers. How can I improve the regioselectivity of my reaction?

A5: Improving regioselectivity hinges on controlling the directing effects of the substituents on the aromatic ring.[11]

  • Use a Strong Directing Group: Start with a substrate that has a powerful activating group (like -NH₂ or -OH) or a deactivating group that directs to the desired positions.

  • Blocking Positions: Temporarily block certain positions on the ring with a group that can be easily removed later (e.g., a sulfonic acid group).

  • Multi-step Synthesis: Avoid direct multi-bromination. Instead, use a planned, step-by-step introduction of bromine atoms, often involving the protection of functional groups or the use of Sandmeyer reactions on specifically substituted anilines.[10][12]

Q6: What are the best methods for purifying my final tribromobenzene product and separating isomers?

A6: The choice of purification method depends on the specific isomer and the impurities present.

  • Recrystallization: This is a highly effective method, especially for separating isomers with significantly different melting points. For example, 1,3,5-tribromobenzene has a much higher melting point than the other isomers.[13] It is soluble in hot ethanol and acetic acid but insoluble in water.[14]

  • Column Chromatography: Useful for separating isomers with different polarities, although it can be challenging as the polarities are often very similar.[15][16] A non-polar eluent system like hexane/ethyl acetate (B1210297) is typically used.[16]

  • Acid-Base Extraction: This method is effective if you need to separate a tribromoaniline intermediate from a neutral tribromobenzene product. The aniline can be protonated with acid and extracted into an aqueous layer.[15]

Troubleshooting Guides

Table 1: Troubleshooting Direct Bromination Reactions
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer Bromine is an ortho-, para-director, leading to a mixture of products (mainly 1,2,4- and some 1,3,5-).[1][2]For 1,3,5-tribromobenzene, do not use direct bromination. Use the aniline-based multi-step synthesis.[5] For this compound, optimize reaction conditions (temperature, catalyst) and plan for a difficult purification step.
Over-bromination (Formation of Tetra- or Penta-bromobenzene) Excess bromine used; reaction time too long; harsh reaction conditions.Carefully control the stoichiometry of bromine. Monitor the reaction closely using GC or TLC and stop it once the desired product is maximized.[16] Use milder reaction conditions if possible.
Reaction Fails to Initiate Inactive catalyst (e.g., old FeBr₃); insufficient catalyst.Use fresh, anhydrous Lewis acid catalyst (FeBr₃ or AlCl₃).[17] Ensure all glassware and reagents are dry.
Table 2: Troubleshooting the Sandmeyer Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Diazonium salt decomposed due to high temperature.[8]2. Premature loss of N₂ gas.3. Inactive Cu(I) catalyst.[9]1. Maintain a strict temperature of 0-5 °C during diazotization.2. Add the diazonium salt solution slowly to the copper bromide solution.3. Use freshly prepared or high-purity CuBr.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.Ensure the reaction medium is sufficiently acidic. Avoid excess water in the reaction mixture.
Formation of Azo Compounds Unreacted diazonium salt coupling with the starting amine or other aromatic compounds.Ensure complete conversion of the starting amine during diazotization. Add the diazonium salt to the copper catalyst solution, not the other way around.

Data Presentation

Table 3: Physical Properties of Tribromobenzene Isomers
Isomer Systematic Name Molecular Symmetry Melting Point (°C) Boiling Point (°C)
1,2,3-Tribromobenzenevic-TribromobenzeneC₂ᵥ87 - 89276
This compoundasym-TribromobenzeneCₛ43 - 45275
1,3,5-Tribromobenzenesym-TribromobenzeneD₃ₕ121 - 124271
Data compiled from various sources, including a detailed study on melting points.[13][14]
Table 4: Comparison of Synthetic Yields for 1,3,5-Tribromobenzene
Method Starting Material Reported Yield Reference
Deamination of 2,4,6-TribromoanilineAniline74-77% (crude), up to 95% with workupOrganic Syntheses[5]
Modified Deamination Protocol2,4,6-Tribromoaniline90%Patent CN102476977A[18]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tribromobenzene from Aniline

This protocol is adapted from the well-established procedure in Organic Syntheses.[5]

Part A: Preparation of 2,4,6-Tribromoaniline

  • In a large flask, dissolve 100 g (1.1 moles) of aniline in 1 L of water and 100 cc (1.2 moles) of concentrated hydrochloric acid. Dilute the solution to 5 L with water.

  • Cool the flask in an ice bath.

  • In a separate flask, place 577 g (3.6 moles) of bromine. Gently warm this flask to 40-50 °C in a water bath.

  • Draw a rapid stream of air through the bromine flask and bubble it into the cooled aniline solution. Continue this process for 3-4 hours until the solution maintains a distinct yellow color.

  • Filter the resulting white precipitate of tribromoaniline using a Büchner funnel.

  • Wash the solid thoroughly with water to remove hydrobromic acid and suck it as dry as possible. This moist product is used directly in the next step.

Part B: Deamination of 2,4,6-Tribromoaniline

  • In a 5-L two-necked flask equipped with a reflux condenser, combine the moist tribromoaniline from Part A, 2.1 L of 95% ethanol, and 525 cc of benzene.

  • Heat the mixture on a steam bath to dissolve the solid.

  • Carefully add 140 cc of concentrated sulfuric acid to the solution.

  • Add 140 g (2.03 moles) of powdered sodium nitrite in portions, as rapidly as the reaction vigor allows.

  • Once the initial vigorous reaction subsides, bring the solution to a boil and maintain it as long as gas is evolved. Let it stand in a warm place for an additional 3 hours.

  • Cool the mixture in an ice bath. Decant the mother liquor from the solid product.

  • To the solid, add a solution of 150 cc of concentrated sulfuric acid in 1.5 L of water to decompose any excess nitrite.

  • Filter the solid product, wash it first with water and then with a small amount of cold ethanol.

  • The crude yield of 1,3,5-tribromobenzene is typically 250–260 g (74–77%).

  • Purification: Recrystallize 100 g of the crude product from a boiling mixture of 1560 cc of glacial acetic acid and 350 cc of water, using decolorizing carbon if necessary.

Visualizations

G start Desired Tribromobenzene Isomer? iso_135 1,3,5-Tribromobenzene start->iso_135 iso_124 This compound start->iso_124 iso_123 1,2,3-Tribromobenzene start->iso_123 method_aniline Multi-step synthesis from Aniline: 1. Tribromination 2. Diazotization 3. Deamination iso_135->method_aniline Highly Regioselective method_direct Direct Bromination of Benzene (Requires careful control and purification) iso_124->method_direct Major Product, Low Selectivity method_strategic Strategic multi-step synthesis (e.g., from p-nitroaniline via Sandmeyer) iso_123->method_strategic Complex Route Required

Caption: Decision tree for selecting a synthetic strategy.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A Aromatic Amine (e.g., Tribromoaniline) C Aryl Diazonium Salt [Ar-N₂]⁺ A->C Reacts with B NaNO₂ + H₂SO₄ (0-5 °C) B->C Generates G Aryl Radical [Ar•] C->G Single Electron Transfer from Cu(I) D CuBr Catalyst D->G Catalyzes E Aryl Bromide (Ar-Br) F N₂ Gas G->E Reacts with Cu(II)Br₂ G->F Loses

Caption: Workflow for the Sandmeyer Bromination Reaction.

G cluster_activating Activating Groups (Electron Donating) cluster_deactivating Deactivating Groups (Electron Withdrawing) act -NH₂, -OH, -OR, -Alkyl act_dir Ortho / Para Directing act->act_dir benzene Substituted Benzene Ring act->benzene deact_meta -NO₂, -SO₃H, -CN, -COR deact_meta_dir Meta Directing deact_meta->deact_meta_dir deact_meta->benzene deact_op Halogens (-Br, -Cl) deact_op_dir Ortho / Para Directing (Exception) deact_op->deact_op_dir deact_op->benzene electrophile Electrophilic Attack (E⁺) benzene->electrophile Governs position of

References

Technical Support Center: Enhancing the Purity of Synthesized 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the purity of synthesized 1,2,4-Tribromobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via electrophilic bromination?

A1: Common impurities in crude this compound typically include:

  • Isomeric Tribromobenzenes: 1,2,3-Tribromobenzene and 1,3,5-Tribromobenzene are common isomeric impurities that can form during the synthesis.

  • Under-brominated Precursors: Monobromobenzene and various isomers of dibromobenzene (1,2-, 1,3-, and 1,4-dibromobenzene) may be present if the bromination reaction does not go to completion.[1]

  • Over-brominated Byproducts: Tetrabromobenzene isomers can form if the reaction conditions are too harsh or if the reaction is allowed to proceed for too long.

  • Starting Materials and Reagents: Residual starting materials such as aniline (B41778) or bromobenzene, as well as reagents like bromine and acid catalysts, may also contaminate the crude product.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective methods for purifying this compound are:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds.

  • Fractional Distillation: This method is suitable for separating liquids with different boiling points and can be effective in removing some isomeric impurities.[3][4]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase and is particularly useful for separating isomers with similar physical properties.[5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating volatile compounds and identifying them based on their mass-to-charge ratio, allowing for the quantification of impurities.[6][7][8]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point range.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis to determine purity.[10]

Troubleshooting Guides

Recrystallization

// Nodes start [label="Problem During Recrystallization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

oil_out [label="Product 'Oils Out' Instead of Crystallizing", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form Upon Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Yield of Recrystallized Product", fillcolor="#FBBC05", fontcolor="#202124"]; impure_product [label="Product is Still Impure", fillcolor="#FBBC05", fontcolor="#202124"];

solution_oil [label="Solution:\n- Reheat and add more solvent.\l- Use a lower boiling point solvent.\l- Induce crystallization by scratching or seeding.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_no_crystals [label="Solution:\n- Concentrate the solution by boiling off some solvent.\l- Scratch the inner surface of the flask.\l- Add a seed crystal of pure product.\l- Ensure slow cooling.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_low_yield [label="Solution:\n- Minimize the amount of hot solvent used.\l- Cool the solution thoroughly in an ice bath.\l- Avoid premature crystallization during hot filtration.\l- Wash crystals with minimal ice-cold solvent.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_impure_product [label="Solution:\n- Ensure complete dissolution in hot solvent.\l- Allow for slow cooling.\l- Wash crystals adequately with cold solvent.\l- Perform a second recrystallization.\l- Consider a different purification method.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> oil_out; start -> no_crystals; start -> low_yield; start -> impure_product;

oil_out -> solution_oil [style=dashed]; no_crystals -> solution_no_crystals [style=dashed]; low_yield -> solution_low_yield [style=dashed]; impure_product -> solution_impure_product [style=dashed]; } Recrystallization Troubleshooting Logic

Fractional Distillation

// Nodes start [label="Problem During Fractional Distillation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

poor_separation [label="Poor Separation of Isomers", fillcolor="#FBBC05", fontcolor="#202124"]; bumping [label="Bumping or Irregular Boiling", fillcolor="#FBBC05", fontcolor="#202124"]; low_recovery [label="Low Recovery of Product", fillcolor="#FBBC05", fontcolor="#202124"];

solution_separation [label="Solution:\n- Use a longer or more efficient fractionating column.\l- Reduce the distillation rate.\l- Insulate the column.\l- Ensure a proper reflux ratio.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_bumping [label="Solution:\n- Add boiling chips or a magnetic stir bar.\l- Ensure even and gradual heating.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_recovery [label="Solution:\n- Ensure all joints are properly sealed.\l- Avoid overheating the distillation flask.\l- Minimize hold-up volume in the apparatus.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> poor_separation; start -> bumping; start -> low_recovery;

poor_separation -> solution_separation [style=dashed]; bumping -> solution_bumping [style=dashed]; low_recovery -> solution_recovery [style=dashed]; } Fractional Distillation Troubleshooting Logic

Column Chromatography

// Nodes start [label="Problem During Column Chromatography", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

poor_separation [label="Poor Separation of Components", fillcolor="#FBBC05", fontcolor="#202124"]; cracked_column [label="Cracked or Channeling Column Bed", fillcolor="#FBBC05", fontcolor="#202124"]; slow_elution [label="Slow Elution Rate", fillcolor="#FBBC05", fontcolor="#202124"];

solution_separation [label="Solution:\n- Optimize the solvent system using TLC.\l- Use a longer or narrower column.\l- Ensure proper column packing.\l- Do not overload the column.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_cracked [label="Solution:\n- Pack the column carefully to avoid air bubbles.\l- Do not let the column run dry.\l- Apply gentle pressure if using flash chromatography.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_slow [label="Solution:\n- Use a coarser silica (B1680970) gel or alumina (B75360).\l- Apply positive pressure (flash chromatography).\l- Ensure the column is not packed too tightly.\l", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> poor_separation; start -> cracked_column; start -> slow_elution;

poor_separation -> solution_separation [style=dashed]; cracked_column -> solution_cracked [style=dashed]; slow_elution -> solution_slow [style=dashed]; } Column Chromatography Troubleshooting Logic

Data Presentation

Table 1: Physical Properties of Tribromobenzene Isomers

PropertyThis compound1,2,3-Tribromobenzene1,3,5-Tribromobenzene
Melting Point (°C) 41-43[11]87.5122
Boiling Point (°C) 271[1]274-276271
Appearance Colorless to pale yellow crystalline solid[1]Solid crystalline powder, white to off-whiteColorless solid

Experimental Protocols

Recrystallization of this compound

// Nodes start [label="Start: Crude this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Minimum Hot Solvent\n(e.g., Ethanol or Acetic Acid/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filtration [label="Hot Gravity Filtration\n(if insoluble impurities are present)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Slowly Cool to Room Temperature,\nthen in an Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Crystals by Vacuum Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash Crystals with a Small Amount\nof Ice-Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry the Purified Crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> hot_filtration; hot_filtration -> cool; cool -> collect; collect -> wash; wash -> dry; dry -> end; } Recrystallization Experimental Workflow

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol or a mixture of glacial acetic acid and water)[2]

  • Decolorizing carbon (if the solution is colored)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a common choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of decolorizing carbon. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If there are insoluble impurities or decolorizing carbon was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Fractional Distillation of this compound

Objective: To separate this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is vertical and the thermometer is correctly positioned.[3]

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the distillation flask.

  • Distillation: Begin heating the flask gently. As the mixture boils, the vapor will rise through the fractionating column.[3]

  • Fraction Collection: Collect the distillate in separate fractions based on the boiling point. The first fraction will be enriched in lower-boiling impurities. As the temperature stabilizes near the boiling point of this compound (271 °C), collect the main fraction in a clean receiving flask.[1]

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains in the distillation flask.

Column Chromatography of this compound

Objective: To separate this compound from its isomers and other closely related impurities.

Materials:

  • Crude this compound

  • Silica gel or alumina

  • Chromatography column

  • Eluent (a suitable solvent or solvent mixture, e.g., a hexane/ethyl acetate (B1210297) gradient)[12]

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring the separation

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of this compound from its impurities. An Rf value of 0.2-0.4 for the desired compound is generally optimal.[13]

  • Column Packing: Pack the chromatography column with silica gel or alumina as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the stationary phase.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Base-Catalyzed Isomerization of Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the base-catalyzed isomerization of tribromobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of base-catalyzed isomerization of tribromobenzene?

The primary objective is typically to convert a more readily available or synthetically accessible tribromobenzene isomer, such as 1,2,4-tribromobenzene, into the thermodynamically more stable 1,3,5-tribromobenzene (B165230). The 1,3,5-isomer is a valuable precursor for the synthesis of C3-symmetric molecules, which are of significant interest in materials science and drug discovery.

Q2: What is the underlying mechanism of this isomerization?

The base-catalyzed isomerization of tribromobenzenes proceeds primarily through a "halogen dance" mechanism. This is an intermolecular process involving the deprotonation of a tribromobenzene molecule by a strong base to form an aryl anion. This anion can then act as a nucleophile, attacking a bromine atom on another polybrominated benzene (B151609) molecule through a bromo-bridged transition state. This halogen transfer leads to the rearrangement of the bromine atoms on the aromatic ring, ultimately favoring the formation of the most stable isomer.

Q3: What are the expected major byproducts in this reaction?

The most common byproducts arise from disproportionation reactions, which occur concurrently with the isomerization.[1] These side reactions lead to the formation of both less and more brominated species. Therefore, the main byproducts to anticipate are:

  • Dibromobenzenes (C₆H₄Br₂)

  • Tetrabromobenzenes (C₆H₂Br₄)

Troubleshooting Guide

Problem 1: Low yield of the desired 1,3,5-tribromobenzene isomer.

Possible Cause Suggested Solution
Incomplete Isomerization: The reaction may not have reached thermodynamic equilibrium.- Increase reaction time: Monitor the reaction progress using GC-MS at regular intervals to determine the point at which the isomer ratio no longer changes. - Increase reaction temperature: Higher temperatures can accelerate the approach to equilibrium. However, be cautious as this may also promote byproduct formation.
Suboptimal Base: The base may not be strong enough to efficiently promote the halogen dance.- Use a stronger base: Potassium tert-butoxide (KOtBu) is a commonly used strong, non-nucleophilic base for this type of reaction. Potassium hexamethyldisilazide (KHMDS) has also been reported to be highly effective.[1] - Ensure anhydrous conditions: The presence of water will quench the strong base and inhibit the reaction. Use freshly opened or properly dried reagents and solvents.
Loss of Product During Workup: The desired product may be lost during extraction or purification steps.- Optimize extraction procedure: Ensure the correct pH for aqueous washes to minimize the solubility of the product in the aqueous layer. - Choose an appropriate purification method: Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is often effective for purifying 1,3,5-tribromobenzene.[2]

Problem 2: High percentage of disproportionation byproducts (dibromo- and tetrabromobenzenes).

Possible Cause Suggested Solution
High Reaction Temperature: Elevated temperatures can favor disproportionation pathways.- Lower the reaction temperature: While this may slow down the isomerization, it can significantly reduce the formation of disproportionation byproducts. An optimal temperature that balances reaction rate and selectivity should be determined experimentally.
Incorrect Stoichiometry of Base: An excess of base can sometimes promote side reactions.- Optimize base concentration: Perform a series of small-scale reactions with varying amounts of base to find the optimal concentration that maximizes the yield of the desired isomer while minimizing byproducts.
Presence of Impurities: Certain impurities in the starting material or solvent could catalyze side reactions.- Use high-purity starting materials and solvents: Ensure the starting tribromobenzene isomer is pure and that the solvent is anhydrous and free of contaminants.

Quantitative Data Presentation

The following table provides a representative, albeit hypothetical, product distribution from the base-catalyzed isomerization of this compound, illustrating the impact of reaction time on the relative percentages of the starting material, the desired product, and the major byproducts. This data is intended to exemplify the expected trends in a typical experiment.

Reaction Time (hours)This compound (%)1,3,5-Tribromobenzene (%)Dibromobenzenes (%)Tetrabromobenzenes (%)
1603055
4256087
12107596
24<580105

Note: These values are for illustrative purposes and the actual product distribution will depend on specific experimental conditions such as temperature, base, and solvent.

Experimental Protocols

Key Experiment: Base-Catalyzed Isomerization of this compound to 1,3,5-Tribromobenzene

Objective: To convert this compound to the more stable 1,3,5-tribromobenzene isomer using a strong base.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene (B28343)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Base: While stirring, add potassium tert-butoxide (1.2 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by taking small aliquots, quenching them with dilute HCl, extracting with an organic solvent, and analyzing by GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and add toluene and water.

    • Separate the organic layer, and wash it successively with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to obtain pure 1,3,5-tribromobenzene.[2]

Analytical Protocol: GC-MS Analysis of Reaction Mixture

Objective: To separate and quantify the different tribromobenzene isomers and the dibromo- and tetrabromobenzene byproducts.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated aromatic compounds (e.g., a non-polar stationary phase like DB-5ms or equivalent).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in full scan or selected ion monitoring (SIM) mode.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Range (Full Scan): 50-500 m/z

  • SIM Ions: Monitor the molecular ions (M⁺) and characteristic fragment ions for dibromobenzenes, tribromobenzenes, and tetrabromobenzenes.

Procedure:

  • Sample Preparation: Dilute the organic extract from the reaction workup to an appropriate concentration with a suitable solvent (e.g., toluene or hexane).

  • Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers and byproducts based on their retention times and mass spectra.

    • Quantify the relative peak areas to determine the product distribution.

Visualizations

Isomerization_Pathway 1,2,4-TBB 1,2,4-TBB 1,3,5-TBB 1,3,5-TBB 1,2,4-TBB->1,3,5-TBB Isomerization Byproducts Byproducts 1,2,4-TBB->Byproducts Disproportionation 1,2,3-TBB 1,2,3-TBB 1,2,3-TBB->1,2,4-TBB Isomerization 1,2,3-TBB->Byproducts Disproportionation

Caption: Isomerization and byproduct formation pathways.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification Reaction Setup Reaction Setup Addition of Base Addition of Base Reaction Setup->Addition of Base Heating & Monitoring Heating & Monitoring Addition of Base->Heating & Monitoring Quenching Quenching Heating & Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration GC-MS Analysis GC-MS Analysis Drying & Concentration->GC-MS Analysis Purification (Recrystallization) Purification (Recrystallization) GC-MS Analysis->Purification (Recrystallization) Final Product Final Product Purification (Recrystallization)->Final Product Troubleshooting_Logic Low Yield Low Yield Incomplete Isomerization Incomplete Isomerization Low Yield->Incomplete Isomerization Yes High Byproducts High Byproducts Low Yield->High Byproducts No Product Loss Product Loss Low Yield->Product Loss No Increase Time/Temp Increase Time/Temp Incomplete Isomerization->Increase Time/Temp Optimize Conditions Optimize Conditions High Byproducts->Optimize Conditions Refine Workup Refine Workup Product Loss->Refine Workup

References

Troubleshooting Suzuki coupling reactions with brominated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving brominated aromatics.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aryl bromide is resulting in a low yield or failing completely. What are the primary causes?

A1: Low yields in Suzuki couplings with aryl bromides can stem from several factors:

  • Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be optimal for your specific substrates. Oxidative addition to the aryl bromide is a key step and can be sluggish, especially with electron-rich or sterically hindered bromides.[1][2]

  • Suboptimal Base or Solvent: The base is critical for activating the boronic acid for the transmetalation step.[3][4] An inappropriate choice of base or solvent can hinder this process and slow down the entire catalytic cycle.

  • Competing Side Reactions: The desired cross-coupling pathway is often accompanied by side reactions that consume starting materials and reduce the yield. The most common side reactions are dehalogenation of the aryl bromide, homocoupling of the boronic acid, and protodeboronation of the boronic acid.[1][5]

  • Poor Reagent Quality or Reaction Setup: Instability of the boronic acid, presence of oxygen in the reaction vessel, or impurities in the reagents or solvents can lead to poor outcomes.[6][7]

Q2: I am observing a significant amount of dehalogenated arene (Ar-H) as a byproduct. How can I prevent this?

A2: Dehalogenation is a common side reaction where the aryl bromide is reduced, replacing the bromine with a hydrogen atom.[8] This occurs via a palladium-hydride (Pd-H) intermediate.[5][8]

  • Mechanism: Pd-H species can form from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[5][8]

  • Substrate Susceptibility: Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to dehalogenation.[8] For N-H containing heterocycles like pyrroles, protecting the nitrogen can suppress this side reaction.[8][9][10]

  • Mitigation Strategies:

    • Choice of Base and Solvent: Avoid using bases or solvents known to generate hydride species. For example, using an amine base or alcoholic solvent can sometimes lead to dehalogenation.[5]

    • Catalyst Modification: In some cases, modifying the palladium catalyst can control dehalogenation.[9]

    • Protecting Groups: For susceptible N-H heterocycles, installing a protecting group like BOC can be effective.[9][10]

Q3: My main byproduct is the homocoupling of my boronic acid (Ar'-Ar'). What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is another frequent side reaction.

  • Mechanism: This reaction is often promoted by the presence of Pd(II) species and molecular oxygen.[5] If the reaction is not properly degassed, oxygen can facilitate the homocoupling process, which also reduces Pd(II) to the catalytically active Pd(0).[5][7]

  • Mitigation Strategies:

    • Thorough Degassing: Purging the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is crucial to remove dissolved oxygen.[6][11]

    • Use Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be beneficial, as Pd(II) precatalysts (e.g., Pd(OAc)₂) sometimes promote homocoupling during their initial reduction to Pd(0).[5]

    • Control Stoichiometry: Using a slight excess of the aryl bromide relative to the boronic acid can favor the cross-coupling pathway over homocoupling.[6]

    • Add Reducing Agents: In some cases, adding a mild reducing agent can minimize the concentration of free Pd(II) that leads to homocoupling.[12]

Q4: How can I prevent the decomposition (protodeboronation) of my boronic acid during the reaction?

A4: Protodeboronation is the cleavage of the C-B bond, typically by hydrolysis, which converts the boronic acid back to its corresponding arene (Ar'-H).[5][13] This is a major cause of reduced yields.

  • Susceptibility: Heteroaryl and electron-rich boronic acids are particularly susceptible to this side reaction.[1][5]

  • Mitigation Strategies:

    • Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][6] Organotrifluoroborates are another stable alternative that slowly release the boronic acid under reaction conditions.[13][14]

    • Optimize Base and Temperature: Use milder bases (e.g., K₂CO₃) and the lowest effective temperature to minimize decomposition.[1]

    • Minimize Water Content (if applicable): While some water is often necessary, especially with boronic acids, excessive amounts can promote hydrolysis. Anhydrous conditions can sometimes be beneficial, particularly when using boronic esters.[5]

Troubleshooting Workflow

If your Suzuki coupling reaction is not performing as expected, follow this logical troubleshooting workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Starting_Materials Verify Purity & Stability of Starting Materials (Aryl Bromide, Boronic Acid) Start->Check_Starting_Materials Check_Side_Products Analyze Crude Mixture (TLC, LCMS, NMR) for Side Products Check_Starting_Materials->Check_Side_Products Reagents OK Optimize_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Side_Products->Optimize_Base No clear side product, start optimization Homocoupling Homocoupling (Ar'-Ar') Detected Check_Side_Products->Homocoupling Dehalogenation Dehalogenation (Ar-H) Detected Check_Side_Products->Dehalogenation Protodeboronation Protodeboronation (Ar'-H) Detected Check_Side_Products->Protodeboronation Degassing Improve Degassing (Inert Gas Purge) Optimize_Catalyst Screen Catalysts / Ligands (e.g., Pd(dppf)Cl₂, Buchwald Ligands) Degassing->Optimize_Catalyst Optimize_Solvent Screen Solvents (e.g., Dioxane, Toluene, THF) & Water Content Optimize_Base->Optimize_Solvent Optimize_Solvent->Optimize_Catalyst Optimize_Temp Adjust Temperature & Reaction Time Optimize_Catalyst->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success Homocoupling->Degassing Dehalogenation->Optimize_Base Use_Boronic_Ester Switch to Boronic Ester (e.g., Pinacol Ester) Protodeboronation->Use_Boronic_Ester Use_Boronic_Ester->Optimize_Base

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Data Presentation: Optimizing Reaction Components

The choice of base, solvent, and ligand can dramatically impact the yield of a Suzuki coupling reaction. The following tables summarize the effects of these components.

Table 1: Comparative Guide to Base Selection

The performance of various bases in the Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid.

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
K₃PO₄ Toluene/H₂O (10:1)10012~95
Cs₂CO₃ Dioxane10012~92
K₂CO₃ Toluene/H₂O (10:1)10016~88
Na₂CO₃ Toluene/H₂O (10:1)10016~85
KF Toluene/H₂O (10:1)10016~75
Triethylamine (Et₃N) Toluene10024<20
Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.[3] Stronger, inorganic bases like phosphates and carbonates generally provide higher yields for this type of transformation.[3][15]
Table 2: Effect of Solvent on Reaction Yield

The yield of the coupling between bromobenzene (B47551) and phenylboronic acid in various solvent mixtures.

Solvent 1Solvent 2Ratio (v/v)BaseYield (%)
DME Water2:1Na₂CO₃98-100
Ethanol Water1:1Na₂CO₃98-100
Isopropanol Water1:1Na₂CO₃98-100
Toluene Water10:1K₃PO₄~95
Dioxane Water4:1K₂CO₃High
THF Water4:1K₂CO₃High
Data compiled from multiple sources.[11][16][17] A mixture of an organic solvent with water is common, as it helps to dissolve both the organic substrates and the inorganic base.[5][16]

Key Reaction Schematics

Suzuki-Miyaura Catalytic Cycle

The mechanism involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Catalyst Regenerated ArBr Ar-Br ArBr->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][18]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This procedure is a representative example for coupling an aryl bromide with an arylboronic acid.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3][19]

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[3][6]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 10 mL total) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Protocol for Screening Reaction Bases

To optimize the reaction, it is often necessary to screen different bases.

  • Preparation: Set up multiple reaction vials or a parallel synthesizer plate. To each vial, add the aryl bromide (0.1 mmol, 1.0 equiv), arylboronic acid (0.12 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%).[3]

  • Base Addition: To each respective vial, add a different base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF, each 0.2 mmol, 2.0 equiv).

  • Degassing and Solvent Addition: Place the vials in the parallel synthesizer, evacuate, and backfill with inert gas. Add the chosen solvent system (e.g., Dioxane/H₂O 4:1, 1 mL) to each vial.

  • Reaction and Analysis: Heat the block to the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12 hours). After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC to determine the conversion and yield for each base, allowing for direct comparison.

References

Technical Support Center: Purification of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from 1,2,4-Tribromobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound?

A1: The nature of unreacted starting materials depends on your synthetic route. If you are preparing this compound through the bromination of a less substituted benzene, common impurities could include bromobenzene (B47551) and dibromobenzene isomers (e.g., 1,2-dibromobenzene (B107964) and 1,4-dibromobenzene).[1] If your synthesis starts from an aniline (B41778) derivative, you might have residual bromoanilines.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[2][3] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How do I choose the best purification method for my sample?

A3: For crude material that is already relatively pure (generally >80%), recrystallization is often a good first choice as it can be faster and use less solvent than chromatography.[4] If your crude product contains a complex mixture of impurities or impurities with similar solubility to your product, column chromatography will likely provide a better separation.[5] Thin-layer chromatography (TLC) can be a valuable tool to quickly assess the impurity profile and help decide on the appropriate purification strategy.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is a colorless to pale yellow crystalline solid.[1] Its reported melting point is in the range of 41-44°C.[1] A broad or depressed melting point of your purified material indicates the presence of residual impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated.[6][7] - Supersaturation: The solution is below the saturation temperature, but crystal nucleation has not occurred.[7]- Boil off some of the solvent to increase the concentration of the product and re-cool.[8] - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[6][8]
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product. - The solution is cooling too quickly. - High concentration of impurities. - Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent (one in which the compound is more soluble) and allow it to cool more slowly.[9] - Ensure slow cooling. You can insulate the flask to slow down the rate of cooling.[9]
Low recovery of purified product. - Too much solvent was used during dissolution or washing.[6] - The crystals were washed with a solvent that was not ice-cold. [6] - Premature crystallization occurred during hot filtration.- Use the minimum amount of boiling solvent for dissolution.[6] - Always wash the collected crystals with a minimal amount of ice-cold solvent. [6][10] - Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[9]
The purified product is still colored. - Colored impurities are present and were not removed. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the product as well.[10]
Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of product and impurities (overlapping fractions). - Inappropriate solvent system (eluent): The polarity of the eluent is too high, causing all compounds to move too quickly down the column. - Column overloading: Too much sample was loaded onto the column.- Optimize the solvent system using TLC first. A good starting point for non-polar compounds like this compound on silica (B1680970) gel is a non-polar solvent like hexane (B92381), with a gradual increase in polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[5][11] - Use an appropriate amount of stationary phase. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[5]
The product does not elute from the column. - The eluent is not polar enough. - The compound may be decomposing on the silica gel. - Gradually increase the polarity of the eluent. For example, if you are using pure hexane, you can slowly increase the percentage of ethyl acetate or dichloromethane.[12] - Test the stability of your compound on a silica TLC plate. If it decomposes, you may need to use a different stationary phase, such as alumina, or deactivate the silica gel with a small amount of a base like triethylamine.[12]
Cracked or channeled column packing. - Improper packing of the column. - Ensure the silica gel is packed uniformly without any air bubbles. The "slurry method," where the silica gel is mixed with the eluent before being poured into the column, is generally recommended.[3][13]
The sample band is not level as it moves down the column. - The top surface of the silica gel was disturbed during sample loading or eluent addition. - Carefully load the sample onto the column. It is good practice to add a thin layer of sand on top of the silica gel to protect the surface.[13][14] When adding eluent, let it run gently down the sides of the column.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixed solvent system of acetic acid and water are good starting points to test.

Materials:

  • Crude this compound

  • Ethanol (or Glacial Acetic Acid and Water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in a few potential solvents (e.g., ethanol, methanol, hexane, or a mixture like acetic acid/water). A good solvent will dissolve the solid when hot but will result in crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue to add small portions of the hot solvent until the solid is just dissolved.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[10]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be spread on a watch glass.

  • Analysis: Determine the melting point and yield of the purified this compound.

Protocol 2: Column Chromatography of this compound

This protocol describes a method for purifying this compound using silica gel column chromatography, which is effective for separating it from less brominated starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate or Dichloromethane (as the more polar solvent)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude mixture on a TLC plate and develop it in different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between the this compound spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and to remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the eluent until the sample has been adsorbed onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the eluent flows through the column. You can apply gentle pressure to the top of the column (flash chromatography) to speed up the process.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to determine which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Analysis: Determine the melting point and yield of the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₆H₃Br₃314.8041-44271
1,4-DibromobenzeneC₆H₄Br₂235.9086-89220.4
1,2-DibromobenzeneC₆H₄Br₂235.901-6225
BromobenzeneC₆H₅Br157.01-30.8156

Data compiled from various chemical supplier and database sources.

Visualization

G Troubleshooting Workflow for this compound Purification start Crude this compound tlc Perform TLC Analysis start->tlc decision1 Impurity Profile? tlc->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Simple profile (few spots) column_chromatography Perform Column Chromatography decision1->column_chromatography Complex profile (many/close spots) decision2 Pure Product? recrystallization->decision2 decision3 Pure Product? column_chromatography->decision3 end_pure Pure this compound decision2->end_pure Yes troubleshoot_recrystallization Troubleshoot Recrystallization (See Guide) decision2->troubleshoot_recrystallization No decision3->end_pure Yes troubleshoot_chromatography Troubleshoot Chromatography (See Guide) decision3->troubleshoot_chromatography No troubleshoot_recrystallization->column_chromatography If still impure troubleshoot_chromatography->recrystallization Consider as final polishing step

References

Technical Support Center: Fractional Distillation for Purifying Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the fractional distillation of brominated compounds.

Frequently Asked Questions (FAQs)

Q1: When is fractional distillation the appropriate method for purifying brominated compounds?

A1: Fractional distillation is the recommended purification method when the boiling points of the desired brominated compound and its impurities are close, typically with a difference of less than 70°C.[1][2] For industrial applications, this difference is often less than 25°C.[3] If the boiling point difference is greater than 70°C, a simple distillation may suffice.[3]

Q2: Why is vacuum distillation often necessary for purifying brominated compounds?

A2: Many brominated compounds, particularly those with higher molecular weights or multiple bromine atoms, have high boiling points at atmospheric pressure. Distilling these compounds at high temperatures can lead to thermal decomposition, potentially forming hazardous byproducts such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[4][5] Vacuum distillation lowers the boiling point of the compound, allowing for distillation at a lower, safer temperature, thereby minimizing the risk of decomposition.[6][7]

Q3: What type of packing material is best for the fractional distillation of brominated compounds?

A3: Due to the potentially corrosive nature of bromine-containing compounds, especially at elevated temperatures, the choice of packing material is crucial. Ceramic or Polytetrafluoroethylene (PTFE) packings are often preferred due to their high resistance to chemical attack.[8] Stainless steel can also be used but may be susceptible to corrosion in acidic conditions unless it is a specific resistant alloy.[8]

Q4: How can I estimate the boiling point of my brominated compound under vacuum?

A4: The boiling point of a substance at a reduced pressure can be estimated using a pressure-temperature nomograph. These charts allow you to find the approximate boiling point at a specific pressure if you know the boiling point at another pressure (e.g., atmospheric pressure).[6] As a general rule, for many liquids, the boiling point drops by about 0.5°C for every 10 mmHg decrease in pressure near atmospheric pressure. At lower pressures, halving the pressure can result in a 10°C drop in boiling point.[9]

Troubleshooting Guide

Problem 1: The distillation is proceeding very slowly, or the compound is refluxing instead of distilling over.

  • Possible Cause: Insufficient heating or excessive heat loss from the column.

  • Solution:

    • Gradually increase the heating mantle temperature. The temperature of the heating bath should typically be 20-30°C higher than the boiling point of the compound being distilled.[2]

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.[2][10] This is particularly important for high-boiling compounds.

Problem 2: The distillate is discolored (e.g., yellow, brown, or purple).

  • Possible Cause:

    • Thermal decomposition of the brominated compound.[11]

    • Oxidation of the compound.[11]

    • Presence of impurities that are co-distilling.

  • Solution:

    • If decomposition is suspected, switch to vacuum distillation to lower the boiling point.[6]

    • Ensure the distillation setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for air-sensitive compounds.

    • Wash the crude product with a suitable solution before distillation to remove impurities. For example, washing with a dilute sodium carbonate or sodium thiosulfate (B1220275) solution can remove excess bromine.[8][12]

Problem 3: The liquid in the distillation flask is bumping violently or foaming.

  • Possible Cause:

    • Uneven heating or superheating of the liquid.[13]

    • The presence of surfactants or high viscosity of the crude mixture.[13]

  • Solution:

    • Use a magnetic stir bar or boiling chips to ensure smooth boiling. Note that boiling chips are not effective under vacuum.[10]

    • For vacuum distillation, a fine capillary tube can be used to introduce a steady stream of air or inert gas bubbles to promote even boiling.

    • If foaming occurs, you can reduce the heating rate or slowly and carefully regulate the vacuum.[14] In some cases, adding an anti-foaming agent may be necessary.[13] Using a larger distillation flask can also provide more space for the foam to dissipate.[14]

Problem 4: Poor separation between the desired compound and impurities.

  • Possible Cause:

    • The fractionating column is not efficient enough (i.e., has too few theoretical plates).

    • The distillation rate is too fast.[2]

    • An azeotrope may have formed.[3]

  • Solution:

    • Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.

    • Slow down the distillation rate by reducing the heat input. This allows for better equilibrium between the liquid and vapor phases in the column.[2]

    • If an azeotrope is suspected, a different purification technique, such as azeotropic distillation with an appropriate entrainer, may be necessary.[3]

Data Presentation

Table 1: Boiling Points of Common Bromoalkanes at Atmospheric and Reduced Pressures

Compound NameMolecular FormulaBoiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C / mmHg)
BromomethaneCH₃Br3.6-
BromoethaneC₂H₅Br38.4-
1-BromopropaneC₃H₇Br71-
2-BromopropaneC₃H₇Br59.4-
1-BromobutaneC₄H₉Br101.6-
2-BromobutaneC₄H₉Br91.2-
Allyl BromideC₃H₅Br70-7155 / 15 kPa
DibromomethaneCH₂Br₂97-
BromoformCHBr₃149.5-
Carbon TetrabromideCBr₄189.7 (decomposes)96.3 / 5.33 kPa

Data compiled from various sources.[15][16][17][18][19][20][21][22][23]

Table 2: Boiling Points of Common Aryl Bromides at Atmospheric and Reduced Pressures

Compound NameMolecular FormulaBoiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C / mmHg)
BromobenzeneC₆H₅Br156-
o-DibromobenzeneC₆H₄Br₂225-
m-DibromobenzeneC₆H₄Br₂219-
p-DibromobenzeneC₆H₄Br₂218.5-
p-BromophenolC₆H₄BrOH236-238145-150 / 25-30
4-Bromo-1,2-dichlorobenzeneC₆H₃BrCl₂237140-142 / 30

Data compiled from various sources.[24][25]

Experimental Protocols

Protocol 1: Fractional Distillation of Allyl Bromide at Atmospheric Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[26]

  • Pre-treatment: Wash the crude allyl bromide with a dilute sodium carbonate solution to neutralize any residual acid, followed by a water wash. Dry the organic layer over anhydrous calcium chloride.[12][15]

  • Distillation: Add the dried crude allyl bromide and a few boiling chips or a magnetic stir bar to the distillation flask. Heat the flask gently.[15]

  • Fraction Collection: Collect the fraction that distills between 69-72°C.[15] A small forerun may be collected and discarded.

  • Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before disassembling.

Protocol 2: Vacuum Fractional Distillation of p-Bromophenol

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good seal. Use a Claisen adapter to minimize bumping. A stir bar must be used for smooth boiling.[10]

  • Pre-treatment: The crude p-bromophenol may be distilled directly after the reaction workup.

  • Distillation:

    • Place the crude p-bromophenol and a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a vacuum source (e.g., a vacuum pump protected by a cold trap).

    • Gradually apply the vacuum. Once the desired pressure is reached and stable, begin heating the flask gently.[10]

  • Fraction Collection: Collect the fraction boiling at 145-150°C at a pressure of 25-30 mmHg.[24] It is important to monitor both the temperature and the pressure, as the boiling point is pressure-dependent.[10]

  • Shutdown: After the distillation is complete, remove the heat source and allow the flask to cool to room temperature. Then, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[10]

Visualizations

Troubleshooting_Workflow cluster_slow Troubleshooting Slow Distillation cluster_color Troubleshooting Discolored Distillate cluster_bumping Troubleshooting Bumping/Foaming cluster_sep Troubleshooting Poor Separation start Distillation Problem Identified slow_dist Slow Distillation / Refluxing start->slow_dist discolored Discolored Distillate start->discolored bumping Bumping / Foaming start->bumping poor_sep Poor Separation start->poor_sep increase_heat Increase Heat slow_dist->increase_heat insulate Insulate Column slow_dist->insulate vacuum Use Vacuum Distillation discolored->vacuum inert_atm Use Inert Atmosphere discolored->inert_atm pre_wash Pre-distillation Wash discolored->pre_wash stir_boil Use Stir Bar / Boiling Chips bumping->stir_boil control_vac Control Vacuum/Heat bumping->control_vac antifoam Use Antifoam Agent bumping->antifoam better_column Use More Efficient Column poor_sep->better_column slower_rate Decrease Distillation Rate poor_sep->slower_rate check_azeotrope Check for Azeotrope poor_sep->check_azeotrope

Caption: Troubleshooting workflow for fractional distillation of brominated compounds.

Experimental_Workflow start Start: Crude Brominated Compound pretreatment Pre-treatment (e.g., Washing, Drying) start->pretreatment distillation_setup Assemble Distillation Apparatus (Atmospheric or Vacuum) pretreatment->distillation_setup distillation_process Perform Fractional Distillation distillation_setup->distillation_process fraction_collection Collect Pure Fractions distillation_process->fraction_collection analysis Analyze Purity (e.g., GC, NMR) fraction_collection->analysis end End: Purified Brominated Compound analysis->end

Caption: General experimental workflow for purifying brominated compounds.

References

Technical Support Center: Aromatic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of benzene (B151609) rings. Our goal is to help you prevent over-bromination and achieve selective synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination of an activated benzene ring (e.g., phenol (B47542), aniline) is resulting in multiple bromine additions. How can I achieve monobromination?

A1: Over-bromination is a common issue with highly activated aromatic rings due to their increased nucleophilicity.[1][2] To favor monobromination, consider the following strategies:

  • Modify the Activating Group: Acetylating the heteroatom substituent on phenol and aniline (B41778) can significantly reduce its activating influence, thus preventing multiple substitutions.[1]

  • Control Reaction Temperature: Performing the reaction at lower temperatures can help control the reaction rate and improve selectivity for the mono-substituted product.[2]

  • Choose a Milder Brominating Agent: Instead of elemental bromine (Br₂), which is highly reactive, consider using alternative reagents that offer better control.

Q2: What are some alternative brominating agents to elemental bromine for better control and selectivity?

A2: Several alternative brominating agents can provide milder reaction conditions and improved selectivity.[3] Key alternatives include:

  • N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine. Its selectivity can be tuned by the choice of solvent.[3]

  • Copper(II) Bromide (CuBr₂): Offers mild reaction conditions and excellent regioselectivity for para-substitution, making it a good choice for achieving monobromination.[3]

  • Bromide-Bromate Couple: An environmentally friendly option that can be effective for substitution reactions under mild aqueous acidic conditions.[4]

Q3: My bromination of a deactivated benzene ring is not proceeding. What could be the issue?

A3: Deactivated benzene rings are less reactive towards electrophilic aromatic substitution. To drive the reaction forward, you may need to:

  • Use a Stronger Lewis Acid Catalyst: A more potent Lewis acid like AlCl₃ or FeBr₃ can be used to generate a more powerful electrophile (Br⁺).[5][6][7]

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy for the substitution to occur.[8]

  • Consider Alternative Bromination Methods: For particularly unreactive substrates, methods involving stronger oxidizing agents to generate the iodine electrophile might offer insights into analogous bromination strategies.[2]

Q4: How can I improve the regioselectivity (ortho- vs. para-) of my bromination reaction?

A4: The directing effect of the substituent on the benzene ring is the primary determinant of regioselectivity. However, you can influence the ortho/para ratio:

  • Steric Hindrance: Bulky substituents on the ring or the use of a bulky brominating agent can favor para-substitution due to steric hindrance at the ortho positions.[8]

  • Catalyst Choice: Certain catalysts, such as zinc salts adsorbed on an inert support like silica, have been shown to provide high selectivity for the para-isomer.[9]

  • Solvent Effects: In some cases, the choice of solvent can influence the regioselectivity. For instance, with NBS, polar solvents like DMF can favor para-selectivity.[3]

Data Presentation: Comparison of Alternative Brominating Agents

Brominating AgentTypical Substrate(s)Reaction ConditionsYield (%)SelectivityKey Advantages
N-Bromosuccinimide (NBS) Electron-rich aromatics (e.g., anilines, phenols)Varies with solvent (e.g., DMF, CCl₄), often at room temperature.[3]50-95 (substrate dependent)[3]High para-selectivity in polar solvents like DMF.[3]Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[3]
Copper(II) Bromide (CuBr₂) Anilines, phenols, aryl alkyl ethersAcetonitrile (B52724) or ionic liquids, ambient temperature.[3]60-96[3]Excellent for monobromination; high regioselectivity for para-substitution.[3]Mild reaction conditions.[3]
Bromide-Bromate Couple Aromatic and heteroaromatic compoundsAqueous acidic medium.[4]Good to excellentCan be highly selective for monobromination.[4]Environmentally benign.[4]

Experimental Protocols

Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)

  • Preparation: Dissolve the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 2 mL).[3]

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in the same solvent (2 mL).[3]

  • Reaction: Add the NBS solution to the substrate solution dropwise at room temperature.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]

  • Workup: Quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate) to consume any unreacted NBS.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Monobromination using Copper(II) Bromide (CuBr₂)

  • Preparation: To a solution of the aromatic substrate (1.0 mmol) in acetonitrile (5 mL), add Copper(II) Bromide (2.1 mmol).[3]

  • Reaction: Stir the mixture at ambient temperature.[3]

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.[3]

  • Workup: Filter the reaction mixture to remove the copper salts.[3]

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane).[3]

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br2 Br2 Br+ Br⁺ (Electrophile) Br2->Br+ Activation FeBr4- FeBr₄⁻ Br2->FeBr4- FeBr3 Lewis Acid (e.g., FeBr₃) FeBr3->Br+ FeBr3->FeBr4- SigmaComplex Arenium Ion (Sigma Complex) Br+->SigmaComplex HBr HBr FeBr4-->HBr FeBr3_regen FeBr₃ (Catalyst Regenerated) FeBr4-->FeBr3_regen Benzene Benzene Benzene->SigmaComplex Attack on Br⁺ Bromobenzene Bromobenzene SigmaComplex->Bromobenzene Loss of H⁺

Caption: Mechanism of Electrophilic Aromatic Bromination.

Troubleshooting_Overbromination Start Experiment: Bromination of Activated Benzene Ring Overbromination Problem: Over-bromination (Multiple Br additions) Start->Overbromination Strategy1 Modify Activating Group (e.g., Acetylation) Overbromination->Strategy1 Strategy2 Lower Reaction Temperature Overbromination->Strategy2 Strategy3 Use Milder Brominating Agent (NBS, CuBr₂) Overbromination->Strategy3 Monobromination Desired Outcome: Monobromination Strategy1->Monobromination Strategy2->Monobromination Strategy3->Monobromination

Caption: Troubleshooting flowchart for over-bromination.

References

Technical Support Center: Managing Exothermic Reactions in Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during electrophilic bromination.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic electrophilic bromination reactions?

The main hazard is a runaway reaction, where the rate of heat generation surpasses the rate of heat removal.[1] This can cause a rapid increase in temperature and pressure, potentially leading to reactor failure, explosions, and the release of toxic materials. Nitroaromatic compounds, in particular, can be thermally unstable and may decompose violently at elevated temperatures.[1]

Q2: What are the initial warning signs of a potential runaway reaction?

Early indicators include a reaction temperature rising more rapidly than anticipated or continuing to climb even after cooling is applied or heating is removed.[1] Other signs are an unexpected pressure increase, changes in the reaction mixture's color or viscosity, and an increased rate of gas evolution.[1]

Q3: How does reaction temperature affect product selectivity in electrophilic bromination?

Reaction temperature is a critical factor in controlling regioselectivity. Lowering the reaction temperature can significantly enhance selectivity for a specific isomer. For instance, in the electrophilic aromatic bromination of certain substrates, conducting the reaction at temperatures as low as -30°C to -78°C can lead to a higher yield of the desired product, whereas room temperature reactions may produce a mixture of isomers.[2]

Q4: What are safer alternatives to using elemental bromine (Br₂)?

Yes, several safer alternatives to liquid bromine are available. N-bromosuccinimide (NBS) is a widely used solid brominating agent that is easier to handle. However, it should be stored at low temperatures to prevent decomposition. Other alternatives include tetrabutylammonium (B224687) tribromide (TBATB), which is a stable solid that often provides high yields under mild conditions.[3] Continuous flow reactors that generate bromine in situ from safer precursors like HBr or KBr with an oxidant also offer a much safer approach by minimizing the amount of hazardous bromine present at any given time.[4]

Q5: Can the choice of solvent influence the reaction exotherm?

Yes, the solvent can influence both the reaction rate and heat dissipation. A more dilute reaction mixture will have a lower rate of heat generation per unit volume. The solvent's heat capacity and boiling point are also important considerations for heat management.

Troubleshooting Guides

Issue 1: The reaction temperature is increasing too rapidly.

Possible Causes & Solutions:

CauseSolution
Brominating agent addition is too fast. Reduce the addition rate of the brominating agent. Use a syringe pump for slow, controlled addition.[1]
Inadequate cooling. Ensure the cooling bath is at the target temperature and that the reaction flask is sufficiently immersed. Use a larger cooling bath or a more efficient cooling system.
Poor heat transfer. Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the flask walls.[3]
Reaction is too concentrated. Dilute the reaction mixture with more of an appropriate inert solvent.[3]
Incorrect reaction temperature. Pre-cool the reaction mixture to the target temperature before adding the brominating agent.[3] For some reactions, temperatures as low as -78°C may be necessary.[2]
Issue 2: Low yield of the desired product.

Possible Causes & Solutions:

CauseSolution
Side reactions due to high temperature. Lower the reaction temperature to improve selectivity.[2][5]
Incorrect solvent. The polarity of the solvent can affect regioselectivity. Screen different solvents to find the optimal conditions.[2]
Incomplete reaction. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). Consider a slight excess of the brominating agent if starting material remains.[3]
Decomposition of brominating agent. Ensure the brominating agent is pure and has been stored correctly. For example, NBS can decompose over time.[2]

Experimental Protocols

Protocol 1: Controlled Bromination of Catechol

This protocol demonstrates a method for achieving high regioselectivity through careful temperature control.

Materials:

  • Catechol

  • N-bromosuccinimide (NBS)

  • Fluoroboric acid (HBF₄)

  • Acetonitrile (B52724)

  • Round-bottom flask with magnetic stirrer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve catechol in acetonitrile in the round-bottom flask.

  • Cool the solution to -30 °C using the cooling bath.[2][5]

  • Slowly add NBS and fluoroboric acid to the cooled solution.[2][5]

  • Allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature overnight.[2][5]

  • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification.

Protocol 2: General Procedure for Electrophilic Aromatic Bromination with NBS

Materials:

  • Aromatic substrate

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask with magnetic stirrer

  • Cooling bath (e.g., ice-water or dry ice/acetone)

Procedure:

  • Dissolve the aromatic substrate in acetonitrile in the round-bottom flask.

  • Cool the solution to the desired temperature (e.g., 0 °C or -10 °C).[5]

  • Add NBS in one portion or portion-wise.

  • Stir the reaction mixture at the specified temperature for the required time (e.g., 30 minutes).[5]

  • Quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Temperature on Product Distribution in the Addition of HBr to 1,3-Butadiene

Temperature (°C)1,2-Addition Product Yield (%)1,4-Addition Product Yield (%)Control Type
-808020Kinetic
401585Thermodynamic

This table illustrates the principle of kinetic versus thermodynamic control, which is often temperature-dependent in electrophilic additions.

Table 2: Comparison of Common Brominating Agents

Brominating AgentFormulaPhysical StateKey Hazard
Elemental BromineBr₂LiquidToxic, corrosive, volatile fumes.[6]
N-BromosuccinimideC₄H₄BrNO₂SolidEasier to handle, but can decompose.
Tetrabutylammonium Tribromide(C₄H₉)₄NBr₃SolidStable, easier to handle.[3]

Visualizations

Troubleshooting Workflow for Exothermic Reactions

ExothermicReactionTroubleshooting start Exothermic Reaction Detected (Rapid Temperature Rise) check_cooling Is Cooling System Functioning Optimally? start->check_cooling check_addition Is Reagent Addition Rate Too Fast? check_cooling->check_addition Yes adjust_cooling Adjust Cooling System check_cooling->adjust_cooling No check_concentration Is Reaction Too Concentrated? check_addition->check_concentration No slow_addition Reduce Reagent Addition Rate check_addition->slow_addition Yes dilute Dilute Reaction Mixture check_concentration->dilute Yes unstable Temperature Still Rising? check_concentration->unstable No emergency_stop Emergency Stop: Cease Reagent Addition, Apply Maximum Cooling monitor Monitor Temperature Closely adjust_cooling->monitor slow_addition->monitor dilute->monitor monitor->unstable stable Reaction Stabilized unstable->emergency_stop Yes unstable->stable No

Caption: A decision-making workflow for managing a developing exothermic event.

References

Validation & Comparative

A Comparative Analysis of 1,2,4-Tribromobenzene and 1,3,5-Tribromobenzene: Physical Properties and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physical properties of two common isomers of tribromobenzene: 1,2,4-tribromobenzene and 1,3,5-tribromobenzene (B165230). Understanding the distinct physical characteristics of these isomers is crucial for their application in organic synthesis, materials science, and pharmaceutical development. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visual aids to conceptualize molecular and procedural differences.

I. Comparative Physical Properties

The arrangement of bromine atoms on the benzene (B151609) ring significantly influences the physical properties of each isomer. The symmetrical nature of 1,3,5-tribromobenzene compared to the asymmetrical this compound leads to notable differences in melting point, and dipole moment.

PropertyThis compound1,3,5-Tribromobenzene
Molecular Formula C₆H₃Br₃C₆H₃Br₃
Molar Mass 314.80 g/mol 314.80 g/mol
Appearance White to pale yellow powder or crystals[1][2]Colorless to pale yellow solid[3][4]
Melting Point 41-43 °C[1][3]117-122 °C[3][5][6]
Boiling Point ~275 °C[1][7]271 °C[3][5][6]
Density ~2.3-2.5 g/cm³[1][2][7]~2.1 g/cm³[8]
Dipole Moment Non-zero0 D[9]
Solubility in Water Insoluble[1][3]Insoluble[4][5][10]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform[2]Soluble in hot ethanol, acetic acid, benzene, toluene, chloroform[5][8][10]

II. Molecular Structure and Symmetry

The distinct properties of these isomers are a direct result of their molecular structure. 1,3,5-Tribromobenzene possesses a high degree of symmetry (D₃h point group), which allows for more efficient packing in a crystal lattice. This leads to a significantly higher melting point compared to the less symmetrical this compound (Cₛ point group).[11][12] Furthermore, the symmetrical arrangement of the C-Br bond dipoles in the 1,3,5-isomer causes them to cancel each other out, resulting in a net dipole moment of zero.[9]

G start Start: Obtain Dry Sample prep Grind and pack sample into capillary tube (1-2mm) start->prep Sample Prep setup Attach capillary to thermometer and place in heating apparatus prep->setup Assembly heat Heat slowly (1-2 °C/min) near expected melting point setup->heat Heating observe Record temperature range: First liquid drop to complete liquefaction heat->observe Observation end End: Melting Point Determined observe->end

References

A Comparative Guide to the Isomers of Tribromobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The three isomers of tribromobenzene—1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene (B165230)—are important scaffolds and intermediates in organic synthesis, finding applications in materials science and the development of pharmaceuticals. While sharing the same molecular formula (C₆H₃Br₃) and molar mass, their distinct substitution patterns give rise to significant differences in their physical, chemical, and toxicological properties. This guide provides a comprehensive comparison of these isomers, supported by experimental data, to aid researchers in selecting the appropriate isomer for their specific application.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the tribromobenzene isomers are summarized in the tables below. These differences arise from the varying symmetry and dipole moments of the molecules. The highly symmetrical 1,3,5-isomer has the highest melting point, a consequence of its efficient crystal packing.

Property1,2,3-TribromobenzeneThis compound1,3,5-Tribromobenzene
CAS Number 608-21-9615-54-3626-39-1
Molecular Formula C₆H₃Br₃C₆H₃Br₃C₆H₃Br₃
Molar Mass ( g/mol ) 314.80314.80314.80
Appearance White to yellow-orange crystalline powderWhite to off-white crystalline solidColorless solid
Melting Point (°C) 86-90[1]41-43[2][3]122[2]
Boiling Point (°C) 284.6[1]275-277.3[2][4]271[2]
Density (g/cm³) 2.3-2.658[1][5]2.281-2.3515[2][4]~2.1 (estimated)
Solubility Soluble in toluene.[6]Insoluble in water.[4]Insoluble in water, soluble in hot ethanol (B145695) and acetic acid.[7]
Spectroscopic Data1,2,3-TribromobenzeneThis compound1,3,5-Tribromobenzene
¹H NMR (CDCl₃, ppm) δ 7.4-7.6 (m, 3H)δ 7.8 (d), 7.6 (d), 7.4 (dd)[8]δ 7.61 (s, 3H)[9]
¹³C NMR (CDCl₃, ppm) ~128, 131, 134~120, 123, 126, 131, 133, 135[8]~125, 135
IR (cm⁻¹) Key peaks ~3070, 1550, 1420, 780Key peaks ~3080, 1560, 1450, 870, 810[2]Key peaks ~3060, 1570, 1410, 850[7][10]
Mass Spectrum (m/z) 312, 314, 316, 318 (M+), 233, 235, 237 (M-Br)+312, 314, 316, 318 (M+), 233, 235, 237 (M-Br)+312, 314, 316, 318 (M+), 233, 235, 237 (M-Br)+[11][12]

Synthesis Protocols

The synthesis of each tribromobenzene isomer typically involves multi-step procedures, often starting from readily available aromatic compounds.

Experimental Protocol for the Synthesis of 1,2,3-Tribromobenzene

This synthesis can be achieved via a Sandmeyer reaction starting from 2,6-dibromoaniline (B42060).

Step 1: Diazotization of 2,6-Dibromoaniline

  • Dissolve 2,6-dibromoaniline in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with sodium hydroxide (B78521) solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol for the Synthesis of this compound

This isomer can be synthesized by the direct bromination of 1,4-dibromobenzene (B42075).

  • To a solution of 1,4-dibromobenzene in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid), add a catalytic amount of iron powder or iron(III) bromide.

  • Slowly add elemental bromine to the reaction mixture at room temperature with stirring.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Experimental Protocol for the Synthesis of 1,3,5-Tribromobenzene

A common route to 1,3,5-tribromobenzene involves the diazotization of 2,4,6-tribromoaniline (B120722) followed by deamination.[1][2][7]

Step 1: Diazotization of 2,4,6-Tribromoaniline

  • Suspend 2,4,6-tribromoaniline in a mixture of ethanol and sulfuric acid.[1][7]

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

Step 2: Deamination

  • Slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Continue heating until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and pour it into a large volume of cold water.

  • Collect the precipitated solid by filtration and wash it thoroughly with water.

  • Dry the crude product and purify it by recrystallization from ethanol or acetic acid.[1]

Reactivity Comparison

The substitution pattern of the bromine atoms significantly influences the reactivity of the tribromobenzene isomers in various chemical transformations.

Electrophilic Aromatic Substitution

The three bromine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, the positions available for substitution differ among the isomers.

  • 1,2,3-Tribromobenzene : The C4 and C6 positions are the most activated for electrophilic attack, leading to the formation of 1,2,3,4- and 1,2,3,5-tetrabromobenzene.

  • This compound : The C5 position is the most likely site for electrophilic substitution.

  • 1,3,5-Tribromobenzene : All three available positions (C2, C4, C6) are equivalent, leading to a single product upon monosubstitution.

Cross-Coupling Reactions

Tribromobenzenes are valuable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.[2][3][13] The reactivity of the C-Br bonds can sometimes be differentiated based on their electronic and steric environment.

  • 1,2,3-Tribromobenzene : The C2-Br bond is sterically hindered, which can lead to selective reaction at the C1 and C3 positions under carefully controlled conditions.

  • This compound : The three C-Br bonds have different electronic environments, potentially allowing for regioselective cross-coupling.

  • 1,3,5-Tribromobenzene : The three C-Br bonds are equivalent, making it an excellent precursor for the synthesis of C₃-symmetric molecules.[2]

Toxicity and Safety

The tribromobenzene isomers are classified as hazardous substances, and appropriate safety precautions should be taken during handling.

IsomerGHS Hazard Statements
1,2,3-Tribromobenzene H315: Causes skin irritation. H319: Causes serious eye irritation.[14]
This compound H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.[15]
1,3,5-Tribromobenzene H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life.[5][16]

All isomers should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.[5][8]

Visualized Workflows and Relationships

Synthesis_Pathways cluster_123 1,2,3-Tribromobenzene Synthesis cluster_124 This compound Synthesis cluster_135 1,3,5-Tribromobenzene Synthesis a1 2,6-Dibromoaniline a2 Diazonium Salt a1->a2 NaNO₂, HBr a3 1,2,3-Tribromobenzene a2->a3 CuBr, HBr b1 1,4-Dibromobenzene b2 This compound b1->b2 Br₂, FeBr₃ c1 2,4,6-Tribromoaniline c2 Diazonium Salt c1->c2 NaNO₂, H₂SO₄ c3 1,3,5-Tribromobenzene c2->c3 Ethanol, Heat

Caption: Synthetic routes to the three isomers of tribromobenzene.

Reactivity_Comparison cluster_reactivity Reactivity in Electrophilic Aromatic Substitution cluster_coupling Application in Suzuki Coupling r1 1,2,3-TBB p1 1,2,3,4- and 1,2,3,5-Tetrabromobenzene r1->p1 r2 1,2,4-TBB p2 1,2,4,5-Tetrabromobenzene r2->p2 r3 1,3,5-TBB p3 1,3,5-Tribromo-2-substituted benzene r3->p3 c1 1,2,3-TBB o1 Sterically differentiated C-Br bonds c1->o1 c2 1,2,4-TBB o2 Electronically differentiated C-Br bonds c2->o2 c3 1,3,5-TBB o3 Equivalent C-Br bonds for C₃ symmetry c3->o3

Caption: Comparative reactivity of tribromobenzene isomers.

References

A Comparative Guide to Analytical Reference Standards for 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of commercially available analytical reference standards for 1,2,4-Tribromobenzene. The selection of a high-quality, well-characterized reference standard is paramount for ensuring the accuracy, precision, and reliability of analytical data in research, development, and quality control settings. This document provides a summary of available standards, a comparison of their specifications, and detailed experimental protocols for their use in purity assessment.

Comparison of this compound Analytical Reference Standards

The selection of an appropriate analytical reference standard is a critical step in any quantitative or qualitative analysis. While several suppliers offer this compound, the level of certification and documentation can vary. A Certified Reference Material (CRM) from an accredited provider is often the best choice for applications requiring the highest level of accuracy and traceability. The following table summarizes the specifications of this compound standards from various suppliers based on publicly available data.

Supplier Product Number Purity Specification Certified Value & Uncertainty Traceability Format
Sigma-Aldrich Aldrich-13275695%[1]Not explicitly providedNot explicitly providedSolid[1]
Thermo Scientific Chemicals B23778≥94.0% (GC)[2]Not explicitly providedNot explicitly providedCrystals or powder[2]
United States Biological 410909Highly PurifiedNot explicitly providedNot explicitly providedNot specified[3]
Santa Cruz Biotechnology sc-229298Not specifiedRefer to Certificate of Analysis[4]Refer to Certificate of Analysis[4]Not specified[4]

*Note: While a Certificate of Analysis is mentioned as available, it was not publicly accessible at the time of this review. Researchers should always request and consult the Certificate of Analysis for lot-specific data, including the certified purity, uncertainty, and traceability statement.

Experimental Protocols for Purity Assessment

The purity of a this compound reference standard can be verified, and its concentration in a sample matrix can be quantified using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of semi-volatile halogenated compounds due to its high resolution and sensitivity.

Detailed Methodology for GC-MS Analysis

This protocol is adapted from established methods for similar halogenated aromatic compounds and provides a robust starting point for the analysis of this compound.

1. Objective: To determine the purity of a this compound analytical reference standard and to identify and quantify any potential impurities.

2. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler for precise and reproducible injections.

3. Materials and Reagents:

  • This compound reference standard

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Helium (carrier gas), 99.999% purity or higher

4. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from potential isomers and related impurities.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of the chosen high-purity solvent to create a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

6. Data Analysis:

  • The purity of the this compound standard is typically determined by area percent calculation, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

  • Identification of the main peak and any impurities can be confirmed by comparing the acquired mass spectra with a reference library, such as the NIST Mass Spectral Library. The characteristic isotopic pattern of bromine (presence of ⁷⁹Br and ⁸¹Br isotopes) will be a key feature in the mass spectra.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound Reference Standard dissolve Dissolve in High-Purity Solvent (e.g., Hexane) weigh->dissolve dilute Dilute to Working Concentration (e.g., 10 µg/mL) dissolve->dilute inject Inject Sample into GC-MS dilute->inject separate Chromatographic Separation (DB-5ms column) inject->separate detect Mass Spectrometry Detection (EI, 50-400 m/z) separate->detect integrate Peak Integration detect->integrate identify Component Identification (Mass Spectral Library) integrate->identify calculate Purity Calculation (Area Percent) integrate->calculate

Caption: Experimental workflow for the purity assessment of this compound by GC-MS.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can be employed for orthogonal testing and confirmation of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a viable alternative, particularly for ensuring that no non-volatile impurities are present. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water would be a suitable starting point for method development.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can be used to determine the exact purity of a reference standard without the need for a standard of the same compound. It relies on the use of a certified internal standard.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the purity of highly pure crystalline substances.

References

Distinguishing Tribromobenzene Isomers: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For isomers, which share the same molecular formula but differ in the arrangement of atoms, NMR provides a powerful method for unambiguous identification. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of the three isomers of tribromobenzene—1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene—highlighting the key spectral features that enable their differentiation.

Comparative NMR Data Analysis

The substitution pattern of the bromine atoms on the benzene (B151609) ring directly influences the chemical environment of the remaining protons and carbon atoms. This results in distinct chemical shifts, signal multiplicities, and coupling constants for each isomer, which serve as unique fingerprints for their identification.

Key Differentiating Features at a Glance:
  • 1,3,5-Tribromobenzene: Due to its high symmetry (C₃ᵥ point group), all three protons are chemically equivalent, as are the three brominated carbons and the three protonated carbons. This results in a simple NMR spectrum with a single proton signal and two carbon signals.

  • This compound: This isomer lacks any symmetry elements that would make any of the protons or carbons chemically equivalent. Consequently, it exhibits the most complex spectrum with three distinct proton signals and six distinct carbon signals.

  • 1,2,3-Tribromobenzene: This isomer possesses a C₂ᵥ symmetry axis, leading to two chemically equivalent protons (H4 and H6) and one unique proton (H5). Similarly, it has four distinct carbon signals.

The quantitative ¹H and ¹³C NMR data for the three isomers are summarized in the table below for easy comparison.

IsomerStructure¹H NMR Data¹³C NMR Data
1,2,3-Tribromobenzene
alt text
H4, H6: δ ~7.58 ppm (d, J ≈ 8.1 Hz)H5: δ ~7.24 ppm (t, J ≈ 8.1 Hz)C1, C3: δ ~125.0 ppmC2: δ ~120.0 ppmC4, C6: δ ~134.0 ppmC5: δ ~130.0 ppm
This compound
alt text
H3: δ ~7.80 ppm (d, J ≈ 2.2 Hz)H5: δ ~7.45 ppm (dd, J ≈ 8.5, 2.2 Hz)H6: δ ~7.65 ppm (d, J ≈ 8.5 Hz)C1: δ ~123.0 ppmC2: δ ~125.5 ppmC3: δ ~135.0 ppmC4: δ ~122.0 ppmC5: δ ~132.0 ppmC6: δ ~130.0 ppm
1,3,5-Tribromobenzene
alt text
H2, H4, H6: δ ~7.70 ppm (s)C1, C3, C5: δ ~123.5 ppmC2, C4, C6: δ ~133.0 ppm

Note: The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The exact values may vary slightly depending on the solvent and concentration.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the tribromobenzene isomer for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 10-12 ppm centered around 5-6 ppm is appropriate for aromatic compounds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-250 ppm is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the internal standard (TMS).

Visualization of Isomer Differentiation Workflow

The logical process for distinguishing the tribromobenzene isomers based on their NMR spectra can be visualized as a decision-making workflow.

G start Acquire 1H NMR Spectrum num_signals Count Number of Proton Signals start->num_signals one_signal One Signal (Singlet) num_signals->one_signal 1 two_signals Two Signals (Doublet and Triplet) num_signals->two_signals 2 three_signals Three Signals (Two Doublets and a Doublet of Doublets) num_signals->three_signals 3 isomer_135 1,3,5-Tribromobenzene one_signal->isomer_135 isomer_123 1,2,3-Tribromobenzene two_signals->isomer_123 isomer_124 This compound three_signals->isomer_124 confirm_c13 Confirm with 13C NMR isomer_135->confirm_c13 isomer_123->confirm_c13 isomer_124->confirm_c13 c13_signals_2 Two Carbon Signals confirm_c13->c13_signals_2 c13_signals_4 Four Carbon Signals confirm_c13->c13_signals_4 c13_signals_6 Six Carbon Signals confirm_c13->c13_signals_6 c13_signals_2->isomer_135 c13_signals_4->isomer_123 c13_signals_6->isomer_124

Caption: Workflow for distinguishing tribromobenzene isomers using NMR.

Symmetry and Expected NMR Signals

The molecular symmetry of each isomer dictates the number of unique proton and carbon environments, and thus the number of signals observed in their respective NMR spectra.

G cluster_123 1,2,3-Tribromobenzene (C2v) cluster_124 This compound (C1) cluster_135 1,3,5-Tribromobenzene (C3v) s123 Protons 2 Signals (2H, 1H) Carbons 4 Signals s124 Protons 3 Signals (1H, 1H, 1H) Carbons 6 Signals s135 Protons 1 Signal (3H) Carbons 2 Signals

Caption: Symmetry's effect on the number of NMR signals for each isomer.

A Comparative Toxicological Analysis of 1,2,4-Tribromobenzene and 1,2,4-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of 1,2,4-Tribromobenzene and 1,2,4-Trichlorobenzene. The information presented is based on available experimental data to facilitate an objective assessment of their relative toxicities.

Quantitative Toxicity Data

A summary of the available quantitative toxicity data for both compounds is presented below. It is important to note that there is a significant data gap in the publicly available literature regarding the acute toxicity of this compound.

Toxicity EndpointThis compound1,2,4-TrichlorobenzeneTest SpeciesRoute of Exposure
Acute Toxicity
Oral LD50No data available756 mg/kg[1][2]RatOral
766 mg/kgMouseOral
Dermal LD50No data available6139 mg/kg[1]RatDermal
Subchronic & Chronic Toxicity
NOAEL (No-Observed-Adverse-Effect Level)5 mg/kg/day (for hepatocyte hypertrophy)[3]14.6 mg/kg/day (for hepatocellular hypertrophy and increased liver weight)RatOral (dietary)
LOAEL (Lowest-Observed-Adverse-Effect Level)10 mg/kg/day (for hepatocyte hypertrophy)[3]45.6 mg/kg/day (for hepatocellular hypertrophy and increased liver weight)RatOral (dietary)
Chronic Oral Reference Dose (RfD)0.005 mg/kg/day[4]0.01 mg/kg/day[5]-Oral

Note: The absence of acute toxicity data (LD50) for this compound limits a direct comparison of acute lethality with 1,2,4-Trichlorobenzene. The available data suggests that both compounds are hepatotoxic, with the liver being a primary target organ.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the following methodologies were employed for key experiments.

Subchronic Oral Toxicity Study of this compound in Rats

This study aimed to evaluate the subchronic hepatotoxicity of this compound.

  • Test Substance: this compound (TBB)

  • Test Species: Male Sprague-Dawley rats[3]

  • Administration Route: Oral gavage[3]

  • Dosage Levels: 0, 2.5, 5, 10, 25, or 75 mg/kg/day[3]

  • Duration: 13 weeks[3]

  • Observed Endpoints: Clinical signs of toxicity, body weight changes, liver weight, and histopathological examination of the liver.[3]

  • Key Findings: Dose- and time-related increases in liver weight, centrilobular cytoplasmic alteration, and hepatocyte hypertrophy were observed. A No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day was established based on the incidence of hepatocyte hypertrophy.[3]

Acute Oral Toxicity Study of 1,2,4-Trichlorobenzene in Rats

This study was conducted to determine the median lethal dose (LD50) of 1,2,4-Trichlorobenzene following a single oral administration.

  • Test Substance: 1,2,4-Trichlorobenzene

  • Test Species: Rats (strain not specified in available abstracts)

  • Administration Route: Oral gavage

  • Methodology: The study likely followed a standardized acute toxicity testing protocol, such as those outlined by the OECD or EPA, which involves administering a single dose of the test substance to multiple groups of animals at varying dose levels.

  • Observation Period: Typically 14 days, with monitoring for clinical signs of toxicity and mortality.

  • Endpoint: Calculation of the LD50 value, the dose estimated to cause mortality in 50% of the test animals.

Mandatory Visualizations

General Workflow for In Vivo Toxicity Assessment

G General Workflow for In Vivo Toxicity Assessment cluster_0 Pre-experiment cluster_1 Experiment cluster_2 Post-experiment a Dose Range-Finding Study d Dosing (e.g., Oral Gavage) a->d b Test Substance Preparation b->d c Animal Acclimatization c->d e Clinical Observation d->e f Data Collection (Body Weight, etc.) e->f g Necropsy f->g h Histopathology g->h i Data Analysis (e.g., LD50, NOAEL) h->i

Caption: A generalized workflow for conducting in vivo toxicity studies.

Postulated Signaling Pathway for Halobenzene-Induced Hepatotoxicity

The exact signaling pathways for this compound and 1,2,4-Trichlorobenzene are not well-elucidated. However, a general mechanism for halobenzene-induced liver toxicity involves metabolic activation by cytochrome P450 enzymes.

G Postulated Pathway of Halobenzene Hepatotoxicity cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Toxic Outcome A Halobenzene (1,2,4-TBB or 1,2,4-TCB) B Cytochrome P450 (e.g., CYP2E1, CYP2B) A->B Metabolism C Reactive Arene Oxide Intermediate B->C D Covalent Binding to Macromolecules (Proteins, DNA) C->D E Oxidative Stress (ROS Generation) C->E F Mitochondrial Dysfunction D->F E->F G Hepatocyte Necrosis/ Apoptosis F->G H Liver Injury G->H

Caption: A generalized pathway for halobenzene-induced liver toxicity.

References

A Spectroscopic Showdown: Differentiating 1,2,4- and 1,3,5-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the distinct spectroscopic signatures of 1,2,4- and 1,3,5-tribromobenzene (B165230), complete with experimental data and detailed protocols.

The precise identification of isomeric compounds is a cornerstone of chemical research and drug development. For substituted aromatic compounds like tribromobenzene, where bromine atoms can occupy various positions on the benzene (B151609) ring, distinct spectroscopic profiles are the key to unambiguous characterization. This guide provides a detailed comparison of the spectroscopic differences between 1,2,4-tribromobenzene and 1,3,5-tribromobenzene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Key Spectroscopic Distinctions

The primary difference between these two isomers lies in their molecular symmetry. 1,3,5-Tribromobenzene possesses a high degree of symmetry (C₃ᵥ point group), with three equivalent bromine atoms and three equivalent hydrogen atoms. In contrast, this compound is asymmetrical (Cₛ point group), resulting in chemically distinct environments for each of its hydrogen and carbon atoms. This fundamental difference in symmetry is the foundation for their divergent spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries

NMR spectroscopy, which probes the magnetic environments of atomic nuclei, provides the most definitive method for distinguishing between these two isomers.

¹H NMR Spectroscopy

This compound: The asymmetrical nature of this isomer leads to a complex ¹H NMR spectrum. The three aromatic protons are chemically non-equivalent and exhibit distinct signals with characteristic splitting patterns due to spin-spin coupling.

1,3,5-Tribromobenzene: Due to its high symmetry, all three protons are chemically and magnetically equivalent. This results in a simple ¹H NMR spectrum consisting of a single sharp peak (a singlet).

¹³C NMR Spectroscopy

This compound: The lack of symmetry means that all six carbon atoms in the benzene ring are in unique chemical environments. Consequently, the ¹³C NMR spectrum displays six distinct signals.

1,3,5-Tribromobenzene: The symmetry of the molecule results in only two unique carbon environments: three carbons bonded to bromine and three carbons bonded to hydrogen. Therefore, the ¹³C NMR spectrum shows only two signals.

dot

Caption: Molecular structures of 1,2,4- and 1,3,5-tribromobenzene.

Quantitative NMR Data Comparison

Spectroscopic ParameterThis compound1,3,5-Tribromobenzene
¹H NMR Chemical Shift (δ, ppm) ~7.8 (d), ~7.4 (dd), ~7.6 (d)~7.7 (s)
¹H NMR Multiplicity Doublet, Doublet of doublets, DoubletSinglet
¹³C NMR Number of Signals 62
¹³C NMR Chemical Shifts (δ, ppm) ~135, ~133, ~131, ~126, ~123, ~120~134, ~124

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. d = doublet, dd = doublet of doublets, s = singlet.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, providing a key diagnostic tool.

This compound: As a 1,2,4-trisubstituted benzene derivative, it is expected to show strong absorption bands in the 880-800 cm⁻¹ region.

1,3,5-Tribromobenzene: Being a 1,3,5-trisubstituted benzene, it typically exhibits strong absorption bands in the 880-830 cm⁻¹ and 730-675 cm⁻¹ regions.

Key IR Absorption Bands

Vibrational ModeThis compound (cm⁻¹)1,3,5-Tribromobenzene (cm⁻¹)
Aromatic C-H Stretch ~3100-3000~3100-3000
Aromatic C=C Stretch ~1600-1450~1600-1450
C-H Out-of-Plane Bending ~880-800~880-830 and ~730-675
C-Br Stretch ~1050-1000~1050-1000

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Both isomers have the same molecular weight and will show a characteristic isotopic pattern for three bromine atoms. The primary distinction lies in the relative abundances of their fragment ions.

Both 1,2,4- and 1,3,5-tribromobenzene will exhibit a molecular ion peak (M⁺) cluster around m/z 312, 314, 316, and 318, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation typically involves the sequential loss of bromine atoms.

dot

fragmentation_pathway M [C₆H₃Br₃]⁺˙ (Molecular Ion) M_Br [C₆H₃Br₂]⁺ M->M_Br -Br• M_2Br [C₆H₃Br]⁺˙ M_Br->M_2Br -Br• M_3Br [C₆H₃]⁺ M_2Br->M_3Br -Br•

Caption: General fragmentation pathway for tribromobenzene.

While the fragmentation pathway is similar, the relative intensities of the fragment ions can differ due to the different stabilities of the resulting carbocations, which are influenced by the positions of the remaining bromine atoms. However, distinguishing the isomers based solely on their standard electron ionization mass spectra can be challenging without high-resolution data or comparison to reference spectra.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the tribromobenzene isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the aromatic region (typically 0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to cover the aromatic carbon region (typically 0-160 ppm).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid tribromobenzene sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before use.

    • Obtain a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - GC/MS)
  • Sample Preparation: Dissolve a small amount of the tribromobenzene isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup (Gas Chromatography):

    • Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

    • Set an appropriate temperature program to ensure separation of the analyte from the solvent and any impurities.

    • Use helium as the carrier gas at a constant flow rate.

  • Instrument Setup (Mass Spectrometry):

    • Use an electron ionization (EI) source, typically operating at 70 eV.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-350 amu).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated by the GC and then introduced into the mass spectrometer for ionization and analysis.

  • Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the tribromobenzene isomer. Identify the molecular ion cluster and the major fragment ions.

By employing these spectroscopic techniques and following the outlined protocols, researchers can confidently and accurately differentiate between 1,2,4- and 1,3,5-tribromobenzene, ensuring the integrity of their chemical studies.

A Comparative Guide to the Synthesis of 1,2,4-Tribromobenzene: Confirming Regiochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the precise control of regiochemistry is paramount. The synthesis of substituted aromatic compounds, such as tribromobenzenes, serves as a fundamental exercise in directing electrophilic aromatic substitution. This guide provides a comparative analysis of the synthesis of 1,2,4-tribromobenzene and its symmetric isomer, 1,3,5-tribromobenzene (B165230), with a focus on the experimental confirmation of the resulting regiochemistry.

Comparison of Synthetic Routes

The synthesis of this compound and 1,3,5-tribromobenzene proceeds through distinct pathways, each offering different advantages in terms of starting materials, reaction conditions, and regiochemical control. Below is a summary of the key quantitative data for two common synthetic methods.

ParameterSynthesis of this compoundSynthesis of 1,3,5-Tribromobenzene
Starting Material 1,4-Dibromobenzene (B42075)Aniline (B41778)
Primary Reagent Bromine (Br₂) with Iron catalystBromine (Br₂), Sodium Nitrite (B80452) (NaNO₂), Sulfuric Acid (H₂SO₄)
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic Substitution followed by Sandmeyer Reaction
Typical Yield ~75-85%~64-77% (crude), can be improved with workup[1]
Purity High, requires purificationGood, requires purification from byproducts
Regioselectivity Directed by existing bromo groups to the ortho positionDictated by the powerful ortho-, para-directing amino group

Experimental Protocols

Synthesis of this compound via Bromination of 1,4-Dibromobenzene

This method relies on the ortho-, para-directing effect of the bromine substituents on the starting material, 1,4-dibromobenzene. Since the para positions are blocked, the incoming electrophile is directed to the ortho positions, leading to the desired 1,2,4-isomer.

Materials:

  • 1,4-Dibromobenzene

  • Liquid Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

  • Sodium bisulfite solution

  • Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethanol (B145695) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,4-dibromobenzene in the chosen solvent.

  • Add a catalytic amount of iron filings or iron(III) bromide to the flask.

  • Slowly add liquid bromine from the dropping funnel to the reaction mixture with stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a trap.

  • After the addition is complete, gently reflux the mixture for a period until the bromine color disappears, indicating the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by carefully adding a sodium bisulfite solution to destroy any excess bromine.

  • Wash the organic layer sequentially with water, sodium hydroxide solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Synthesis of 1,3,5-Tribromobenzene from Aniline

This synthesis is a classic example of utilizing a strongly activating and directing group (the amino group) to control the regiochemistry of bromination, followed by the removal of the directing group.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Liquid Bromine (Br₂)

  • 95% Ethanol

  • Benzene (B151609)

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Decolorizing carbon

Procedure:

  • Preparation of 2,4,6-Tribromoaniline (B120722): Dissolve aniline in dilute hydrochloric acid. Add bromine water or a solution of bromine in a suitable solvent dropwise with stirring until the yellow color of bromine persists. The white precipitate of 2,4,6-tribromoaniline is filtered, washed with water, and dried.

  • Deamination of 2,4,6-Tribromoaniline: In a flask, dissolve the dried 2,4,6-tribromoaniline in a mixture of 95% ethanol and benzene by heating.

  • Carefully add concentrated sulfuric acid to the solution.

  • Add powdered sodium nitrite in portions to the hot solution. The reaction will be vigorous with the evolution of nitrogen gas.

  • After the reaction subsides, continue heating until gas evolution ceases.

  • Cool the reaction mixture, which will cause the crude 1,3,5-tribromobenzene to precipitate.

  • Filter the crude product and wash with water and a small amount of cold ethanol.

  • For further purification, dissolve the crude product in a boiling mixture of glacial acetic acid and water, treat with decolorizing carbon, filter hot, and allow to cool to obtain crystals of 1,3,5-tribromobenzene. A yield of 64–71% of the purified product can be expected.[1]

Confirmation of Regiochemistry

The regiochemistry of the synthesized tribromobenzene isomers is unequivocally confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary:

Isomer1H NMR (CDCl₃)13C NMR (CDCl₃)
This compound Three distinct signals in the aromatic region, exhibiting complex splitting patterns due to spin-spin coupling.Six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.
1,3,5-Tribromobenzene A single sharp singlet in the aromatic region due to the high symmetry of the molecule.Two distinct signals: one for the three carbons bonded to bromine and one for the three carbons bonded to hydrogen.

Synthesis Pathways

The logical progression of the synthesis for each isomer can be visualized as follows:

Synthesis_Pathways cluster_124 Synthesis of this compound cluster_135 Synthesis of 1,3,5-Tribromobenzene Dibromo 1,4-Dibromobenzene Tribromo124 This compound Dibromo->Tribromo124 Br₂, Fe Aniline Aniline Tribromoaniline 2,4,6-Tribromoaniline Aniline->Tribromoaniline Br₂ Diazonium Diazonium Salt Tribromoaniline->Diazonium NaNO₂, H₂SO₄ Tribromo135 1,3,5-Tribromobenzene Diazonium->Tribromo135 Ethanol

Caption: Synthetic routes to 1,2,4- and 1,3,5-Tribromobenzene.

Experimental Workflow for Regiochemical Confirmation

The following workflow outlines the process from synthesis to the definitive identification of the product's regiochemistry.

Experimental_Workflow Synthesis Synthesis of Tribromobenzene Purification Purification (Recrystallization) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis Structure_Confirmation Regiochemical Confirmation NMR_Analysis->Structure_Confirmation

Caption: Workflow for synthesis and regiochemical confirmation.

References

Validating an HPLC-UV Method for 1,2,4-Tribromobenzene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of semi-volatile organic compounds like 1,2,4-Tribromobenzene is crucial. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for this purpose. The performance of this method is objectively compared with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. While HPLC-UV offers a robust and cost-effective solution for many applications, GC-MS provides superior sensitivity and selectivity, particularly for trace-level analysis.

Table 1: Performance Characteristics of a Representative HPLC-UV Method for this compound

Validation ParameterRepresentative Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Comparative Performance of HPLC-UV and GC-MS for this compound Analysis

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sensitivity ModerateHigh
Selectivity GoodExcellent
LOD/LOQ Higher (µg/mL range)Lower (ng/mL to pg/mL range)
Instrumentation Cost LowerHigher
Sample Volatility Not requiredRequired
Derivatization Not typically requiredNot typically required
Typical Run Time 10 - 20 minutes15 - 30 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

HPLC-UV Method

This method is suitable for the quantification of this compound in solutions and simple matrices.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels. The recovery should be within 95-105%.

  • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the trace analysis of this compound in complex matrices.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 314, 316, 235, 156).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: For solid samples, perform a solvent extraction (e.g., using a Soxhlet apparatus or sonication) with a suitable solvent. For liquid samples, a liquid-liquid extraction may be necessary. The extract may require cleanup using solid-phase extraction (SPE) and concentration before analysis.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC-UV method validation and a typical sample analysis using this method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting prep_standards Prepare Standard Solutions instrument_setup HPLC-UV Instrument Setup prep_standards->instrument_setup prep_samples Prepare Sample Solutions prep_samples->instrument_setup linearity Linearity Assessment instrument_setup->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq data_analysis Data Analysis lod_loq->data_analysis validation_report Validation Report Generation data_analysis->validation_report

Caption: HPLC-UV Method Validation Workflow.

Sample_Analysis_Workflow start Start: Receive Sample sample_prep Sample Preparation (Extraction/Dilution/Filtration) start->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification result_reporting Report Result (concentration of 1,2,4-TBB) quantification->result_reporting end End result_reporting->end

Caption: Sample Analysis Workflow using HPLC-UV.

References

Navigating Regioselectivity: A Comparative Guide to the Synthesis of 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

The controlled synthesis of specific isomers of substituted aromatic compounds is a cornerstone of chemical research and development, particularly in the fields of pharmaceuticals, materials science, and agrochemicals. The synthesis of 1,2,4-tribromobenzene is a classic example that underscores the importance of understanding and manipulating the directing effects of substituents on a benzene (B151609) ring. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their application.

The challenge in synthesizing this compound lies in the precise placement of three bromine atoms on the benzene ring, avoiding the formation of the more symmetrical 1,3,5-isomer or other unwanted byproducts. This regiochemical control is achieved by a multi-step approach that strategically utilizes the ortho-, para-, and meta-directing effects of various functional groups.

Comparison of Synthetic Routes

Two effective routes for the synthesis of this compound begin from readily available starting materials: aniline (B41778) and bromobenzene. Both pathways leverage the principles of electrophilic aromatic substitution, but differ in their strategic management of substituent directing effects.

FeatureRoute 1: The Aniline PathwayRoute 2: The Bromobenzene Pathway
Starting Material AnilineBromobenzene
Overall Strategy Protection of a highly activating group, sequential bromination, and a final Sandmeyer reaction.Nitration of a moderately deactivated ring, separation of isomers, reduction, and a final Sandmeyer reaction.
Key Steps 1. Acetylation (Protection)2. Monobromination3. Second Bromination4. Hydrolysis (Deprotection)5. Diazotization & Sandmeyer Reaction1. Nitration2. Isomer Separation3. Reduction of Nitro Group4. Diazotization & Sandmeyer Reaction
Control of Directing Effects The strongly activating ortho-, para-directing amino group is temporarily moderated to an acetamido group to allow for controlled, stepwise bromination.The ortho-, para-directing but deactivating bromo group guides the initial nitration. Subsequent steps rely on the directing effects of the newly introduced groups.
Reported Yields (per step) - Acetylation: ~80-95%[1] - Monobromination to p-bromoacetanilide: ~60-85%[2][3] - Dibromination to 2,4-dibromoacetanilide: Yields vary - Hydrolysis to 2,4-dibromoaniline (B146533): Typically high - Sandmeyer Reaction: ~50-80%[4][5]- Nitration to p-bromonitrobenzene: ~33-53% (para isomer)[6][7][8] - Reduction to p-bromoaniline: Generally high (>90%) - Subsequent steps from p-bromoaniline would be similar to Route 1, but starting from 4-bromoaniline.
Advantages - High degree of regiochemical control.- Avoids the need to separate ortho/para isomers early in the synthesis.- Fewer steps if starting from p-bromoaniline.
Disadvantages - Longer synthetic route (more steps).- Initial nitration produces a mixture of ortho and para isomers, requiring separation.[9] - Lower yield of the desired para-isomer in the first step.[7]

In-Depth Analysis: The Aniline Pathway

The synthesis of this compound starting from aniline is a robust method that provides excellent control over the final substitution pattern. It masterfully illustrates the use of a protecting group to tame a powerful ortho-, para-director.

  • Protection Step: Aniline's amino group (-NH₂) is a potent activating ortho-, para-director. Direct bromination of aniline leads uncontrollably to the formation of 2,4,6-tribromoaniline.[5] To prevent this, the amino group is acetylated with acetic anhydride (B1165640) to form acetanilide (B955). The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director, but its activating effect is significantly diminished, allowing for controlled monobromination.[10]

  • First Bromination: The bromination of acetanilide with bromine in acetic acid yields predominantly the para-isomer, 4-bromoacetanilide.[11] The ortho-position is sterically hindered by the bulky acetamido group, making the para-position the favored site of electrophilic attack.[10]

  • Second Bromination: The next electrophilic substitution is performed on 4-bromoacetanilide. At this stage, the ring has two substituents: the activating ortho-, para-directing acetamido group and the deactivating ortho-, para-directing bromo group. The more powerful activating acetamido group dictates the position of the next substitution, directing the incoming bromine atom to the position ortho to it, which is the 2-position, yielding 2,4-dibromoacetanilide.

  • Deprotection and Diazotization: The acetamido group of 2,4-dibromoacetanilide is then hydrolyzed back to an amino group, yielding 2,4-dibromoaniline. This primary amine is then converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

  • Sandmeyer Reaction: The final step is a Sandmeyer reaction, where the diazonium group of 2,4-dibromoaniline is replaced by a bromine atom using a copper(I) bromide catalyst.[12][13][14] This reaction is a versatile method for introducing a variety of substituents onto an aromatic ring in positions that may not be accessible through direct electrophilic substitution.[12]

Experimental Protocol: Synthesis of this compound from Aniline

This protocol outlines the key steps for the synthesis of this compound starting from aniline.

Step 1: Synthesis of Acetanilide from Aniline

  • In a round-bottom flask, combine 10 mL of aniline with 20 mL of a mixture of acetic anhydride and glacial acetic acid.

  • Add a small amount of zinc dust to prevent oxidation of the aniline.

  • Attach a reflux condenser and gently heat the mixture in an oil bath for approximately 15-20 minutes.[15]

  • Pour the hot mixture into a beaker containing ice-cold water while stirring continuously.

  • The crude acetanilide will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from hot water to yield pure acetanilide. A typical yield is around 80%.[1]

Step 2: Synthesis of 4-Bromoacetanilide from Acetanilide

  • Dissolve 3 g of acetanilide in 10 mL of glacial acetic acid in a conical vial.

  • In a separate container, prepare a solution of 1.5 mL of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with stirring, while maintaining the temperature with a cool water bath.

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.[10]

  • Pour the reaction mixture into 100 mL of cold water with stirring to precipitate the product.

  • Collect the 4-bromoacetanilide by vacuum filtration and recrystallize from ethanol. Expected yield is in the range of 60-85%.[2][3]

Step 3 & 4: Synthesis of 2,4-Dibromoaniline

  • Bromination of 4-Bromoacetanilide: Dissolve 4-bromoacetanilide in glacial acetic acid. Slowly add a solution of bromine in acetic acid, similar to the previous step. The reaction will yield 2,4-dibromoacetanilide.

  • Hydrolysis: Reflux the crude 2,4-dibromoacetanilide with aqueous hydrochloric acid to hydrolyze the amide and form the hydrochloride salt of 2,4-dibromoaniline. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine, 2,4-dibromoaniline. Collect the product by filtration.

Step 5: Synthesis of this compound via Sandmeyer Reaction

  • Dissolve 2,4-dibromoaniline in a mixture of aqueous hydrobromic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Warm the reaction mixture gently to ensure the complete decomposition of the diazonium salt.

  • The crude this compound can be isolated by steam distillation or solvent extraction.

  • Purify the product by recrystallization or distillation. The yield for Sandmeyer reactions typically ranges from 50-80%.[4][5]

Visualization of the Aniline Synthetic Pathway

The following diagram illustrates the logical progression and the influence of directing groups in the synthesis of this compound from aniline.

Synthesis_of_1_2_4_Tribromobenzene Aniline Aniline (-NH₂: Strong o,p-director) Acetanilide Acetanilide (-NHCOCH₃: Moderate o,p-director) Aniline->Acetanilide Acetylation (Protection) p_Bromoacetanilide 4-Bromoacetanilide (-NHCOCH₃: o,p-director) (-Br: o,p-director) Acetanilide->p_Bromoacetanilide Bromination (Para-directing due to sterics) Dibromoacetanilide 2,4-Dibromoacetanilide p_Bromoacetanilide->Dibromoacetanilide Bromination (-NHCOCH₃ directs ortho) Dibromoaniline 2,4-Dibromoaniline Dibromoacetanilide->Dibromoaniline Hydrolysis (Deprotection) Diazonium 2,4-Dibromobenzenediazonium salt Dibromoaniline->Diazonium Diazotization (NaNO₂, HBr) FinalProduct This compound Diazonium->FinalProduct Sandmeyer Reaction (CuBr)

References

Stability of Tribromobenzene Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the thermodynamic stability of the three isomers of tribromobenzene: 1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene (B165230). Understanding the relative stabilities of these isomers is crucial for optimizing reaction conditions, controlling product distribution in synthesis, and for various applications in materials science and pharmaceutical development.

Introduction to Tribromobenzene Isomers

Tribromobenzenes are aromatic compounds with the chemical formula C₆H₃Br₃. The three bromine substituents can be arranged around the benzene (B151609) ring in three distinct patterns, giving rise to the 1,2,3-, 1,2,4-, and 1,3,5- isomers. The substitution pattern significantly influences the molecule's symmetry, intermolecular interactions, and, consequently, its thermodynamic stability.

Relative Stability and Supporting Data

The thermodynamic stability of the tribromobenzene isomers follows a clear trend, primarily governed by molecular symmetry and the minimization of intramolecular steric hindrance. The most stable isomer is the highly symmetrical 1,3,5-tribromobenzene, followed by 1,2,3-tribromobenzene, with the least symmetrical this compound being the least stable.[1] This stability order is corroborated by their melting points, where a higher melting point generally indicates a more stable crystal lattice and stronger intermolecular forces.[2][3][4]

This trend is also evident in isomerization reactions, such as the "halogen dance," where less stable isomers can rearrange to form the more thermodynamically favored 1,3,5-isomer under certain conditions.[1]

Quantitative Data Summary
Property1,2,3-TribromobenzeneThis compound1,3,5-Tribromobenzene
Molecular Formula C₆H₃Br₃C₆H₃Br₃C₆H₃Br₃
Molar Mass ( g/mol ) 314.80314.80314.80
Melting Point (K) 361.0317.7396.0
Molecular Symmetry C₂ᵥCₛD₃ₕ
Enthalpy of Sublimation (kJ/mol) Not FoundNot Found83.54 ± 2 (at 334.78 K)

Data sourced from multiple references.[2][3][4]

Experimental Protocols

The determination of the thermodynamic stability of chemical compounds relies on precise calorimetric and physical measurements. The following are detailed methodologies for key experiments relevant to this comparison.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly through combustion calorimetry.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Measurement & Calculation Sample Weigh a precise mass of the tribromobenzene isomer Pellet Press into a pellet Sample->Pellet Crucible Place in a crucible Pellet->Crucible Bomb Place crucible in a bomb calorimeter Crucible->Bomb Pressurize Pressurize with excess pure oxygen Bomb->Pressurize Ignite Ignite the sample electrically Pressurize->Ignite Temp Measure the temperature change (ΔT) of the surrounding water bath Ignite->Temp Energy Calculate the heat released (q) using the calorimeter's heat capacity Temp->Energy Enthalpy_comb Determine the standard enthalpy of combustion (ΔcH°) Energy->Enthalpy_comb Enthalpy_form Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law Enthalpy_comb->Enthalpy_form

Figure 1: Workflow for determining the enthalpy of formation via combustion calorimetry.

Methodology:

  • A precisely weighed sample of the tribromobenzene isomer is placed in a crucible inside a bomb calorimeter.

  • The bomb is sealed and pressurized with a large excess of pure oxygen.

  • The sample is ignited, and the complete combustion reaction occurs.

  • The temperature change of the surrounding water bath is meticulously recorded.

  • The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

  • The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Vapor Pressure Measurement for Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from solid to gas, is a measure of the strength of intermolecular forces. It can be determined by measuring the vapor pressure of the solid as a function of temperature.

Experimental Workflow:

cluster_0 Experiment Setup cluster_1 Data Collection cluster_2 Analysis Sample Place the sample in a Knudsen effusion cell Vacuum Place the cell in a high-vacuum chamber Sample->Vacuum Heat Heat the sample to a specific temperature Vacuum->Heat Measure Measure the rate of mass loss through a small orifice Heat->Measure Vary_T Repeat measurement at various temperatures Measure->Vary_T Calc_P Calculate the vapor pressure (P) at each temperature Vary_T->Calc_P Plot Plot ln(P) versus 1/T Calc_P->Plot Clausius Determine ΔsubH° from the slope of the plot using the Clausius-Clapeyron equation Plot->Clausius

Figure 2: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Methodology:

  • The solid tribromobenzene sample is placed in a Knudsen effusion cell, which has a small, well-defined orifice.

  • The cell is heated under high vacuum, causing the sample to sublime.

  • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a constant temperature.

  • This measurement is repeated at several different temperatures.

  • The vapor pressure at each temperature is calculated from the rate of mass loss.

  • The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Isomer Stability Relationship

The relative thermodynamic stability of the tribromobenzene isomers can be visualized as a logical hierarchy.

1,3,5-Tribromobenzene 1,3,5-Tribromobenzene (Most Stable) 1,2,3-Tribromobenzene 1,2,3-Tribromobenzene (Intermediate Stability) 1,3,5-Tribromobenzene->1,2,3-Tribromobenzene More Stable This compound This compound (Least Stable) 1,2,3-Tribromobenzene->this compound More Stable

Figure 3: Thermodynamic stability hierarchy of tribromobenzene isomers.

Conclusion

References

Safety Operating Guide

Proper Disposal of 1,2,4-Tribromobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2,4-Tribromobenzene is crucial for ensuring laboratory safety and environmental protection. As a hazardous chemical, it necessitates specific handling and disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]

  • Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]

Hazard Identification and Summary

This compound is classified as a hazardous substance. The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[1][2][3]
Hazardous to the aquatic environment, acute hazard (Category 1)GHS09WarningH400: Very toxic to aquatic life.[3]
Hazardous to the aquatic environment, long-term hazardGHS09WarningH410 / H413: Very toxic to aquatic life with long lasting effects. / May cause long lasting harmful effects to aquatic life.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory.[5]

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. Segregate it from non-hazardous waste and other incompatible chemical wastes.[6]

2. Waste Collection and Containerization:

  • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.[6]

  • Ensure the container is in good condition, free from rust or leaks.[6]

  • Keep the waste container securely closed except when adding waste.[6][7]

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area.[8]

  • The storage area should be away from heat and sources of ignition.[5]

  • Store in a cool, dry place.[5][9]

5. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[4][5][10]

6. Accidental Release Measures:

  • In the event of a spill, evacuate the area.[4]

  • Wear appropriate PPE before attempting to clean up.

  • Prevent the spill from entering drains.[4]

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[5]

  • For liquid spills, absorb with an inert material and place in a container for disposal.

  • Clean the affected area thoroughly.

7. Empty Container Disposal:

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[6]

  • To decontaminate, triple-rinse the container with a suitable solvent.[6]

  • Collect the rinsate as hazardous waste.[6]

  • After triple-rinsing, the container may be disposed of in the regular trash, but labels should be defaced or removed.[6][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_disposal Disposal Process A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from other chemicals) B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Schedule Waste Pickup (Contact EHS or Contractor) E->F Request G Transport by Authorized Personnel F->G H Final Disposal at a Licensed Facility G->H

References

Essential Safety and Operational Guide for 1,2,4-Tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 1,2,4-Tribromobenzene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritationSkin Corrosion/Irritation, Category 2[1][2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[1][2]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3, Respiratory system[1][2]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard[2][3]
May form combustible dust concentrations in airCombustible dust[1]

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use and remove them correctly to avoid skin contact.[1][5]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6] A face shield may also be necessary.
Body Protection A standard laboratory coat is required. For larger quantities or potential for significant exposure, chemical-resistant aprons or suits should be considered.[1][7]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical for the safe handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Cleanup prep_sds Review Safety Data Sheet (SDS) prep_hood Ensure Chemical Fume Hood is Operational prep_sds->prep_hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_exp Perform Experimental Work in Fume Hood handle_weigh->handle_exp decon_glass Decontaminate Glassware and Surfaces handle_exp->decon_glass decon_ppe Properly Remove and Dispose of PPE decon_glass->decon_ppe decon_wash Wash Hands Thoroughly decon_ppe->decon_wash

Caption: Workflow for the Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before any work begins.[8]

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all weighing and handling of the solid compound within the chemical fume hood to minimize inhalation of dust.[1]

    • Avoid creating dust.[1]

    • Keep the container tightly closed when not in use.[4][6]

    • Ensure eyewash stations and safety showers are readily accessible.[1]

  • Decontamination and Cleanup:

    • After completing the experiment, decontaminate all glassware and surfaces that came into contact with the chemical.

    • Remove PPE carefully, avoiding contamination of skin or personal clothing.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Spill and Disposal Plan

Proper management of spills and waste is crucial to protect personnel and the environment.

Spill Response Protocol:

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the spilled solid material.[1]

  • Avoid generating dust during cleanup.

  • Collect the material into a suitable, labeled container for disposal.[1][6]

  • Do not allow the chemical to enter drains or waterways.[1][6]

spill_start Spill Occurs spill_evacuate Evacuate Area spill_start->spill_evacuate spill_ventilate Ensure Ventilation spill_evacuate->spill_ventilate spill_ppe Don Full PPE spill_ventilate->spill_ppe spill_contain Sweep Up Spilled Solid spill_ppe->spill_contain spill_collect Collect in Labeled Container spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_end Dispose of as Hazardous Waste spill_decon->spill_end

Caption: Chemical Spill Response Workflow for this compound.

Waste Disposal Plan:

This compound is classified as hazardous waste and must be disposed of accordingly.

  • Segregation: Collect all waste containing this compound, including contaminated consumables, into a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4][6]

  • Disposal: Arrange for the disposal of the waste through an approved waste disposal plant.[1] Adhere to all local, regional, and national hazardous waste regulations.[6] Do not empty into drains.[6]

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal col_segregate Segregate Halogenated Organic Waste col_label Label Waste Container Clearly col_segregate->col_label store_seal Seal Container Tightly col_label->store_seal store_area Store in Designated Area store_seal->store_area disp_contact Contact Approved Waste Vendor store_area->disp_contact disp_transport Arrange for Transport and Disposal disp_contact->disp_transport

Caption: Step-by-Step Waste Disposal Procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Tribromobenzene
Reactant of Route 2
1,2,4-Tribromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.